molecular formula C8H12N4 B1270772 2-(Piperazin-1-yl)pyrazine CAS No. 34803-68-4

2-(Piperazin-1-yl)pyrazine

Cat. No.: B1270772
CAS No.: 34803-68-4
M. Wt: 164.21 g/mol
InChI Key: HCGFLVDMFDHYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)pyrazine is a heteroaromatic piperazine derivative serving as a key chemical building block in medicinal chemistry and drug discovery. This compound, with the molecular formula C 8 H 12 N 4 and a molecular weight of 164.21 g/mol, is characterized as a white to yellow powder or crystal . It is a versatile scaffold used in the design and synthesis of novel bioactive molecules, particularly in the development of anti-tuberculosis agents and anticancer compounds . Research into piperazine-pyrazine hybrid molecules has shown significant potential, as these structures are frequently explored to replace existing heterocyclic-based pharmaceuticals . The piperazine moiety is a privileged structure in drug design, contributing to a wide spectrum of biological activities, while the pyrazine ring is a common pharmacophore in several therapeutic areas . As a reagent, it is typically supplied with a high purity of >98.0% (GC) . Proper handling is required as the compound may cause skin and serious eye irritation . It is recommended to store it in a cool, dark place, under inert gas, and as it is air-sensitive and hygroscopic . This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFLVDMFDHYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188342
Record name 1-Piperazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34803-68-4
Record name 2-(1-Piperazinyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34803-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-piperazinylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperazin-1-yl)pyrazine (CAS RN: 34803-68-4), a key heterocyclic building block in medicinal chemistry.[1] The document summarizes critical data, including molecular structure, formula, molecular weight, melting point, boiling point, and partition coefficient. Detailed experimental protocols for determining key parameters are provided to ensure reproducibility and methodological consistency in research and development settings. This guide is intended to serve as a foundational resource for professionals engaged in the design, synthesis, and evaluation of novel therapeutic agents incorporating this versatile scaffold.

Introduction

This compound, also known as 1-(Pyrazin-2-yl)piperazine, is a bifunctional heterocyclic compound featuring both a pyrazine and a piperazine ring system.[2] The pyrazine moiety is a common feature in molecules with diverse pharmacological activities, including antitumor and antibiotic properties, while the piperazine ring is a prevalent scaffold in many pharmacologically active compounds, known to influence properties like solubility and receptor binding.[3][4] The combination of these two rings makes this compound a valuable intermediate for synthesizing compounds targeting a wide range of biological systems, particularly in the development of drugs for neurological disorders.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery, formulation development, and pharmacokinetic studies.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueData TypeSource(s)
IUPAC Name This compoundStandardPubChem[2]
CAS Registry Number 34803-68-4StandardTCI
Molecular Formula C₈H₁₂N₄CalculatedPubChem[2]
Molecular Weight 164.21 g/mol CalculatedPubChem[2]
Appearance White to Yellow powder/crystalExperimentalTCI
Melting Point 47.0 to 51.0 °CExperimentalTCI
Boiling Point 324.5 °C (at 760 mmHg)PredictedMySkinRecipes[1]
pKa (most basic) Not Experimentally Found--
logP (Octanol/Water) -0.4Computed (XLogP3-AA)PubChem[2]
Solubility Freely soluble in waterGeneral-
Hydrogen Bond Donors 1ComputedPubChem[2]
Hydrogen Bond Acceptors 4ComputedPubChem[2]

Note: Solubility is inferred from the properties of the parent piperazine and pyrazine heterocycles and the presence of hydrogen bond donors/acceptors. Experimental validation is recommended.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail representative protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[5]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Thiele tube with heating oil)[6]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample (finely powdered and dry)[5]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[7]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the sample into the bottom of the tube. Repeat until a sample height of 2-3 mm is achieved.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

  • Rapid Heating (Approximate Determination): Heat the sample rapidly (e.g., 4-5°C per minute) to get an approximate melting temperature.[7] Note the temperature at which the solid melts.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Insert a new sample tube.

  • Slow Heating: Heat the sample again, but at a much slower rate (1-2°C per minute) once the temperature is within 15°C of the approximate melting point.[6][7]

  • Observation and Recording: Record the temperature range from the first appearance of liquid (onset of melting) to the complete disappearance of the solid phase (complete melting).[7] A pure compound should exhibit a sharp melting range of 0.5-1.0°C.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) (pKa) of a substance by measuring pH changes during titration with a strong acid or base.[8]

Apparatus:

  • Calibrated pH meter and electrode[9]

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel (beaker)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions[9]

  • Inert gas supply (e.g., Nitrogen)[9]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Accurately weigh and dissolve a known quantity of this compound in deionized, carbonate-free water to a known concentration (e.g., 1 mM).[9][10] A constant ionic strength can be maintained using a background electrolyte like 0.15 M KCl.[9]

  • Inert Atmosphere: Purge the solution with nitrogen for several minutes to remove dissolved CO₂.[9]

  • Initial Titration: As this compound is a base, it will be titrated with a standardized strong acid (0.1 M HCl). Place the reaction vessel on the magnetic stirrer, immerse the pH electrode, and begin stirring.

  • Data Collection: Add the titrant (HCl) in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9][10]

  • Endpoint Determination: Continue the titration well past the equivalence point(s), which are identified as the points of maximum slope on the titration curve (pH vs. volume).

  • Calculation: The pKa values correspond to the pH at the half-equivalence points. For a dibasic compound like this compound, two pKa values are expected. The data can be analyzed by plotting the first or second derivative of the titration curve to accurately locate the equivalence points.

  • Replication: Perform the titration at least three times to ensure reproducibility.[9]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most straightforward method for determining the n-octanol/water partition coefficient (LogP), as described in OECD Guideline 107.[11][12]

Apparatus:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Centrifuge tubes or separatory funnels with stoppers

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be low enough to avoid saturation in either phase and allow for accurate measurement.

  • Partitioning: In a centrifuge tube, combine known volumes of the n-octanol and the aqueous sample solution. The volume ratio can be adjusted based on the expected LogP.

  • Equilibration: Stopper the tubes and shake them for a sufficient time (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.[13]

  • Phase Separation: Separate the two phases. Centrifugation is typically required to ensure a clean separation and break any emulsions.[12]

  • Concentration Analysis: Carefully remove an aliquot from each phase (aqueous and octanol) and determine the concentration of this compound using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the equilibrium concentration in the octanol phase (C_octanol) to the equilibrium concentration in the aqueous phase (C_water).

    • P = C_octanol / C_water

    • LogP = log₁₀(P)

  • Replication: The experiment should be performed in triplicate with varying phase volume ratios to ensure the result is independent of concentration.[12]

Visualization of Experimental Workflow

The logical flow for the physicochemical characterization of a novel compound like this compound can be visualized as follows. This workflow ensures that foundational data is collected systematically.

G cluster_0 Compound Acquisition & Purity cluster_1 Primary Physicochemical Characterization cluster_2 Data Application A Synthesis / Procurement B Purity Analysis (e.g., NMR, GC-MS, HPLC) A->B C Melting Point Determination B->C If Pure D pKa Determination (Potentiometric Titration) B->D If Pure E LogP Determination (Shake-Flask Method) B->E If Pure F Solubility Assessment B->F If Pure G Input for ADME Models C->G I Guide for Further Synthesis C->I D->G D->I E->G H Formulation Development E->H E->I F->G F->H F->I

Caption: Workflow for Physicochemical Characterization.

Biological Context and Significance

While this guide focuses on physicochemical properties, it is important to note the biological relevance of the this compound scaffold. This structural motif is a component of molecules investigated for a variety of therapeutic applications. For instance, derivatives have been synthesized and evaluated as Class I selective Histone Deacetylase (HDAC) inhibitors for anti-leukemic activity.[14] The basicity of the piperazine nitrogen can be crucial for forming key interactions, such as ionic hydrogen bonds with aspartate residues in enzyme active sites.[14] Therefore, the precise determination of properties like pKa is not merely an academic exercise but a critical step in rational drug design, directly informing the synthesis of molecules with improved potency, selectivity, and pharmacokinetic profiles.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with appropriate safety protocols and regulations.

References

An In-depth Technical Guide to the Solubility of 2-(Piperazin-1-yl)pyrazine in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Piperazin-1-yl)pyrazine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data in-house.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound incorporating both a piperazine and a pyrazine ring system. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their frequent appearance in biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its suitability for various stages of drug development, including synthesis, purification, formulation, and in-vitro/in-vivo testing.

Solubility in organic solvents like DMSO and ethanol is particularly important. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a standard for preparing high-concentration stock solutions for high-throughput screening. Ethanol, a protic solvent, is also widely used in chemical synthesis and as a co-solvent in formulations. Understanding the solubility in these solvents is fundamental for handling the compound and designing relevant experiments.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
DMSO25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This protocol outlines the steps to measure the solubility of this compound in DMSO and ethanol.

Materials and Equipment
  • This compound (solid form)

  • Anhydrous DMSO

  • Absolute Ethanol

  • Sealed glass vials (e.g., 2-4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate glass vials. An amount that ensures undissolved solid remains at the end of the experiment is crucial.

    • Add a known volume (e.g., 2 mL) of the selected solvent (DMSO or ethanol) to each respective vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved compound. A typical duration is 24 to 48 hours.[2]

  • Separation of Undissolved Solid:

    • After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

    • To further separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (0.22 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification of Dissolved Compound:

    • Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of dissolved this compound in the diluted filtrate using a validated HPLC method. A reversed-phase HPLC method with UV detection is often suitable for compounds with a chromophore.[3] The analytical method must be validated for linearity, accuracy, and precision.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration in the undiluted supernatant to determine the solubility.

  • Data Reporting:

    • Report the solubility in units such as mg/mL or µM, along with the temperature at which the measurement was performed.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid 1. add_solvent Add known volume of solvent (DMSO/Ethanol) add_solid->add_solvent 2. seal_vial Seal vial add_solvent->seal_vial 3. shake Shake at constant temp. (e.g., 24-48h) seal_vial->shake 4. centrifuge Centrifuge to pellet excess solid shake->centrifuge 5. filter Filter supernatant (0.22 µm filter) centrifuge->filter 6. quantify Quantify concentration (e.g., HPLC) filter->quantify end End quantify->end 7.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Navigating the Crystalline Landscape of 2-(Piperazin-1-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Structural Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive, publicly available single-crystal X-ray diffraction study for the specific compound 2-(Piperazin-1-yl)pyrazine has not been identified. Consequently, this technical guide provides a comprehensive framework for its crystal structure analysis based on established crystallographic principles and data from closely related piperazine and pyrazine derivatives. The experimental protocols and quantitative data presented herein are illustrative and derived from analogous compounds to guide future research.

Introduction: The Significance of this compound

The this compound scaffold is a significant pharmacophore, integrating the structural features of both piperazine and pyrazine moieties. These heterocyclic systems are prevalent in a wide range of biologically active compounds, including those with antipsychotic, antidepressant, antimicrobial, and anticancer properties. The piperazine ring, often adopting a stable chair conformation, and the aromatic pyrazine ring, can engage in various intermolecular interactions, making them crucial components in drug design. A thorough understanding of the three-dimensional structure of molecules containing this scaffold is paramount for elucidating structure-activity relationships (SAR) and optimizing drug candidates.

Predicted Molecular Geometry and Conformational Analysis

Based on extensive studies of related compounds, the following structural characteristics are anticipated for this compound:

  • Piperazine Ring Conformation: The piperazine ring is expected to adopt a chair conformation, which is the most energetically favorable arrangement for this saturated heterocycle. This has been consistently observed in the crystal structures of various piperazine derivatives.

  • Pyrazine Ring Planarity: The pyrazine ring, being aromatic, will be planar.

  • Inter-ring Torsion: The relative orientation of the piperazine and pyrazine rings will be defined by the torsion angles around the C-N bond connecting them. This orientation will be influenced by steric hindrance and electronic effects of any substituents, as well as by the packing forces within the crystal lattice.

Experimental Protocols for Crystal Structure Analysis

A typical workflow for the crystal structure determination of a small organic molecule like this compound involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis

The synthesis of this compound can be approached through several established methods for N-arylation of piperazine. A common route involves the nucleophilic aromatic substitution of a halopyrazine with piperazine.

Generalized Synthesis Protocol:

  • Reaction Setup: A solution of 2-chloropyrazine and an excess of piperazine in a suitable solvent (e.g., ethanol, DMSO, or toluene) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water to remove excess piperazine and any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in crystal structure analysis. Various techniques can be employed to grow crystals of this compound.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a reservoir of a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection and Processing:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Representative Crystallographic Data from Analogous Structures

While the specific crystallographic data for this compound is unavailable, the following tables present representative data from related structures to provide an indication of the expected values.

Table 1: Representative Crystal Data and Structure Refinement Parameters

Parameter4-(pyrimidin-2-yl)piperazin-1-ium chloride[1]4-(pyrimidin-2-yl)piperazin-1-ium nitrate[1]N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate[2]
Chemical FormulaC₈H₁₃N₄⁺·Cl⁻C₈H₁₃N₄⁺·NO₃⁻C₁₈H₂₄N₄O·H₂O
Formula Weight200.67227.23330.43
Crystal SystemOrthorhombicMonoclinicOrthorhombic
Space GroupP2₁2₁2₁P2₁/cPna2₁
a (Å)7.2345 (3)7.3781 (2)13.451 (3)
b (Å)10.6541 (4)11.2345 (3)19.847 (4)
c (Å)12.2134 (5)12.8765 (4)6.8596 (15)
α (°)909090
β (°)90101.456 (1)90
γ (°)909090
Volume (ų)941.51 (7)1045.61 (5)1831.2 (7)
Z444
Temperature (K)296296153
RadiationMo KαMo KαMo Kα
R-factor (%)4.14.7-

Table 2: Representative Hydrogen Bond Geometries (Å, °)

D—H···AD-HH···AD···AD—H···AReference
N—H···Cl0.912.243.149 (2)175[1]
N—H···O0.912.012.909 (3)170[1]
O—H···N0.87 (3)2.01 (3)2.877 (3)179 (4)[2]
N—H···O0.83 (3)2.05 (3)2.864 (3)168 (3)[2]

D = Donor atom, H = Hydrogen atom, A = Acceptor atom

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate a generalized workflow for crystal structure analysis and potential intermolecular interactions for this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis start Starting Materials (2-halopyrazine, piperazine) reaction Nucleophilic Substitution start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Pure this compound workup->product crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) product->crystallization crystals Single Crystals crystallization->crystals data_collection Data Collection (X-ray Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Generalized workflow for the crystal structure analysis of this compound.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B pyrazine1 Pyrazine Ring pyrazine2 Pyrazine Ring (N acceptor) pyrazine1->pyrazine2 π-π Stacking piperazine1 Piperazine Ring (N-H donor) piperazine1->pyrazine2 N-H···N Hydrogen Bond piperazine2 Piperazine Ring

Potential intermolecular interactions in the crystal lattice of this compound.

Signaling Pathways

Due to the absence of specific biological studies on this compound in the reviewed literature, a diagram of its signaling pathways cannot be generated at this time. However, the piperazine and pyrazine moieties are known to interact with various receptors, including serotonin, dopamine, and adrenergic receptors. Further pharmacological studies would be necessary to elucidate the specific biological targets and signaling cascades modulated by this compound.

Conclusion

While a definitive crystal structure of this compound remains to be reported, this guide provides a robust framework for its future analysis. Based on the structures of related compounds, it is anticipated that the piperazine ring will adopt a chair conformation, and the crystal packing will be stabilized by a network of intermolecular interactions, including N-H···N hydrogen bonds and potential π-π stacking. The experimental protocols and representative data presented here offer a valuable resource for researchers aiming to elucidate the precise solid-state structure of this important pharmacological scaffold. Such structural insights will be instrumental in the rational design and development of novel therapeutics.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Piperazin-1-yl)pyrazine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the pyrazine and piperazine moieties in various pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and characterization of such molecules. This guide focuses on the ¹H NMR spectrum, providing predicted chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for data acquisition.

Predicted ¹H NMR Spectral Data

Precise, experimentally determined ¹H NMR data for this compound is not available in the cited literature. However, the ¹H NMR spectrum of the closely related analogue, 2-(1-Piperazinyl)pyrimidine , has been reported and serves as a valuable reference for predicting the spectrum of the target compound.[1]

The key difference between the two structures is the heterocyclic aromatic ring: a pyrimidine in the analogue versus a pyrazine in the target compound. This will primarily affect the chemical shifts and coupling constants of the aromatic protons.

Table 1: ¹H NMR Data for the Analogue 2-(1-Piperazinyl)pyrimidine in CDCl₃ [1]

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
Pyrimidine-H (A)8.29Doublet of doublets2HNot Reported
Pyrimidine-H (B)6.45Triplet1HNot Reported
Piperazine-H (C)3.78Triplet4HNot Reported
Piperazine-H (D)2.90Triplet4HNot Reported
NH Proton (E)2.15Singlet (broad)1HNot Reported

Predicted Spectral Characteristics for this compound:

  • Piperazine Protons: The chemical shifts for the piperazine protons are expected to be in a similar range to the pyrimidine analogue. The protons on the carbons attached to the pyrazine ring (position C') will likely appear downfield (around 3.6-3.9 ppm) as a triplet, while the protons on the carbons adjacent to the NH group (position D') will be more upfield (around 2.9-3.1 ppm), also as a triplet. The NH proton itself would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • Pyrazine Protons: The parent pyrazine molecule exhibits its protons at approximately 8.6 ppm as a singlet. In this compound, the substitution will break this symmetry. The three protons on the pyrazine ring are expected to be in the aromatic region, likely between 7.8 and 8.5 ppm. Their multiplicities will be doublets or doublet of doublets, depending on their coupling to each other.

Experimental Protocol for ¹H NMR Spectroscopy

The following describes a general methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

3.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

3.2. Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 25°C (298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A range covering from -1 to 10 ppm.

3.3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to aid in structural assignment.

Visualization of Proton Environments

The following diagrams illustrate the chemical structure and the logical workflow for spectral analysis of this compound.

workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in CDCl3) DataAcq Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcq 1 Processing Data Processing (FT, Phasing, Calibration) DataAcq->Processing 2 Analysis Spectral Analysis (Integration, Multiplicity) Processing->Analysis 3 Assignment Structure Assignment Analysis->Assignment 4

References

A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-(Piperazin-1-yl)pyrazine. The information herein is based on established fragmentation principles of piperazine and pyrazine derivatives, offering a robust framework for the identification and characterization of this compound and its analogues in various research and development settings.

Predicted Fragmentation Pattern

The fragmentation of this compound under mass spectrometry, typically following electron ionization (EI) or electrospray ionization (ESI) with subsequent collision-induced dissociation (CID), is expected to be dominated by cleavages at the weakest bonds and the formation of stable fragment ions. The piperazine ring and the bond connecting it to the pyrazine ring are the most likely sites of initial fragmentation.

Upon ionization, the molecule will form a molecular ion ([M]•+). The primary fragmentation pathways are predicted to involve:

  • Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom in the piperazine ring is susceptible to cleavage, a common pathway for amines.[1]

  • Piperazine Ring Fission: The piperazine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[2][3]

  • Cleavage of the Piperazine-Pyrazine Bond: The C-N bond connecting the piperazine and pyrazine rings is a likely point of scission.[2]

  • Pyrazine Ring Fragmentation: The pyrazine ring itself can fragment, although this is generally less favorable than the fragmentation of the more flexible piperazine moiety.

Based on these principles, a cascade of fragment ions can be predicted, providing a characteristic fingerprint for this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The relative abundances are hypothetical and would need to be confirmed by experimental data.

m/z Proposed Fragment Ion Proposed Fragmentation Pathway Predicted Relative Abundance
164[C8H12N4]•+ (Molecular Ion)Intact molecule with one electron removedModerate
135[C7H9N3]•+Loss of an ethylamine radical (•CH2CH2NH) from the piperazine ringHigh
107[C5H5N3]•+Cleavage of the piperazine ring with loss of C3H7N•Moderate
95[C4H5N3]•+Fragmentation of the piperazine ringModerate to High
81[C4H5N2]+Pyrazine ring fragmentModerate
70[C4H8N]+Piperazine ring fragmentHigh
56[C3H6N]+Piperazine ring fragmentHigh

Experimental Protocols

To acquire the mass spectrum of this compound, the following experimental methodologies are recommended:

Sample Preparation
  • Solvent: Dissolve the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL, to avoid detector saturation.

Mass Spectrometry Parameters
  • Ionization Mode:

    • Electron Ionization (EI): For a detailed fragmentation pattern, EI at 70 eV is recommended. This high-energy ionization method will induce extensive fragmentation.

    • Electrospray Ionization (ESI): For softer ionization and observation of the protonated molecule [M+H]+, ESI in positive ion mode is suitable. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to aid in formula determination of the fragment ions. A triple quadrupole instrument is well-suited for MS/MS experiments.

  • Collision Energy (for MS/MS): If using ESI-MS/MS, the collision energy should be optimized to obtain a rich spectrum of fragment ions. A typical starting point would be in the range of 10-40 eV.

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway cluster_main Predicted Fragmentation of this compound mol This compound [M]•+ m/z = 164 frag1 [C7H9N3]•+ m/z = 135 mol->frag1 - C2H5N frag5 [C4H8N]+ m/z = 70 mol->frag5 - C4H4N3• frag6 [C3H6N]+ m/z = 56 mol->frag6 - C5H6N3• frag2 [C5H5N3]•+ m/z = 107 frag1->frag2 - C2H4 frag3 [C4H5N3]•+ m/z = 95 frag1->frag3 - C3H4N• frag4 [C4H5N2]+ m/z = 81 frag3->frag4 - CH2N•

Caption: Predicted fragmentation pathway of this compound.

References

Determining the Physicochemical Properties of 2-(Piperazin-1-yl)pyrazine: A Technical Guide to pKa Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for determining the acid dissociation constant (pKa) of the heterocyclic compound 2-(Piperazin-1-yl)pyrazine. Given the prevalence of the piperazine and pyrazine scaffolds in medicinal chemistry, understanding the pKa of this compound is critical for drug development professionals, researchers, and scientists in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines the key experimental and computational approaches for accurate pKa determination.

The pKa value, the negative logarithm of the acid dissociation constant, is a crucial parameter in drug discovery as it dictates the extent of ionization of a molecule at a given pH.[1] This, in turn, influences vital characteristics such as solubility, permeability, and binding interactions with biological targets. This compound incorporates two key ionizable moieties: the piperazine ring, which is basic, and the pyrazine ring, which is weakly basic. The piperazine ring typically exhibits two pKa values.

Predicted and Reference pKa Values

While no experimentally determined pKa values for this compound are readily available in the public domain, we can infer the likely ionization behavior from its constituent parts. The piperazine moiety is expected to have two basic centers, and the pyrazine nitrogen atoms are very weak bases. The electronic properties of the pyrazine ring will influence the basicity of the piperazine nitrogens.

For reference, the pKa values of the parent piperazine molecule are well-documented and are presented in the table below. It is anticipated that the electron-withdrawing nature of the pyrazine ring will decrease the basicity of the adjacent piperazine nitrogen, leading to lower pKa values compared to unsubstituted piperazine.

CompoundpKa1pKa2Temperature (°C)Method
Piperazine9.735.3525Potentiometric Titration

Table 1: Experimentally determined pKa values for the parent compound, piperazine. These values serve as a baseline for estimating the pKa of this compound.[2][3]

Experimental Determination of pKa

Several robust experimental techniques are available for the precise determination of pKa values. The most common and reliable methods include potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis.[4]

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[4][5] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[6][7]

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[6]

    • Prepare a solution of the test compound, this compound, at a concentration of approximately 1 mM.[6]

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is used.[6]

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[6][7]

  • Titration Procedure:

    • Place a known volume of the sample solution into a temperature-controlled vessel and immerse the calibrated pH electrode.

    • To ensure an inert atmosphere, especially when titrating at higher pH to avoid carbonate formation, purge the solution with nitrogen gas.[6][7]

    • Add the titrant (e.g., 0.1 M HCl) in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For precise determination, the inflection points of the titration curve can be identified by analyzing the first or second derivative of the plot. The experiment should be repeated multiple times to ensure reproducibility.[6]

G Potentiometric Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Standard Titrant, Analyte, and Electrolyte Solutions calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph setup Assemble Titration Cell (Sample, Electrode, Stirrer) calibrate_ph->setup purge Purge with Nitrogen setup->purge titrate Add Titrant in Increments purge->titrate record Record pH at Each Step titrate->record Allow stabilization record->titrate Repeat plot Plot pH vs. Titrant Volume record->plot After completion derivatives Calculate 1st/2nd Derivatives plot->derivatives pka Determine pKa from Half-Equivalence/Inflection Points derivatives->pka

Potentiometric Titration Workflow
UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[8] The pKa is determined by monitoring the absorbance at a specific wavelength across a range of pH values.

Detailed Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range that covers the expected pKa(s) of the analyte.

  • Sample Preparation: Prepare a stock solution of this compound. Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the analyte in each buffer solution.

    • Identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

  • Data Analysis: Plot the absorbance at a chosen analytical wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[9][10]

G Spectrophotometric pKa Determination Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions of Varying pH prep_samples Prepare Analyte Solutions in Each Buffer prep_buffers->prep_samples record_spectra Record UV-Vis Spectrum for Each Sample prep_samples->record_spectra identify_lambda Identify Analytical Wavelength (λ) record_spectra->identify_lambda plot Plot Absorbance at λ vs. pH identify_lambda->plot fit_curve Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot->fit_curve pka Determine pKa from Inflection Point fit_curve->pka

Spectrophotometric pKa Determination Workflow
Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can be used to determine pKa values based on the change in electrophoretic mobility of an analyte with pH.[1][11] This method is particularly advantageous for its high accuracy with small sample volumes and for compounds with low solubility.[1][12]

Detailed Experimental Protocol:

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of precisely known pH values.[1]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent.

  • Electrophoretic Analysis:

    • Sequentially fill the capillary with each buffer solution.

    • Inject a small plug of the sample solution into the capillary.

    • Apply a voltage across the capillary and record the migration time of the analyte. A neutral marker is often co-injected to determine the electroosmotic flow.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility of the analyte at each pH.[1]

    • Plot the effective mobility against the pH. The pKa value is determined from the inflection point of the resulting sigmoidal curve.[1]

G Capillary Electrophoresis pKa Workflow cluster_prep Preparation cluster_ce_run Electrophoresis cluster_analysis Data Analysis prep_buffers Prepare Background Electrolytes (Buffers of Varying pH) fill_capillary Fill Capillary with Buffer prep_buffers->fill_capillary prep_sample Prepare Analyte Solution inject_sample Inject Analyte prep_sample->inject_sample fill_capillary->inject_sample apply_voltage Apply Voltage and Record Electropherogram inject_sample->apply_voltage apply_voltage->fill_capillary Repeat for each buffer calc_mobility Calculate Effective Mobility at Each pH apply_voltage->calc_mobility After all runs plot_mobility Plot Mobility vs. pH calc_mobility->plot_mobility pka Determine pKa from Inflection Point plot_mobility->pka

Capillary Electrophoresis pKa Workflow

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide rapid and reasonably accurate pKa predictions.[2] These in silico methods are valuable in early drug discovery for screening large numbers of compounds. Methods are typically based on quantum mechanical calculations combined with solvation models to estimate the free energy change of the dissociation reaction.[13] Various software packages are available that employ different theoretical models for pKa prediction.

Conclusion

The determination of the pKa values of this compound is essential for understanding its pharmacokinetic and pharmacodynamic profile. This guide has detailed the primary experimental methodologies—potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis—that can be employed for the accurate measurement of its acid dissociation constants. While experimental determination remains the gold standard, computational prediction serves as a valuable tool for initial assessment. The provided protocols and workflows offer a robust framework for researchers and drug development professionals to elucidate this critical physicochemical parameter.

References

An In-Depth Technical Guide to 2-(Piperazin-1-yl)pyrazine for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural motifs—a piperazine ring linked to a pyrazine ring—this molecule serves as a valuable scaffold in the design of biologically active agents, particularly those targeting the central nervous system. This document details its nomenclature, synthesis, characterization, and potential pharmacological relevance based on the current scientific literature.

Nomenclature and Synonyms

This compound is known by several synonyms in chemical literature and commercial catalogs. Accurate identification is crucial for literature searches and procurement. The compound's IUPAC name is this compound, and its Chemical Abstracts Service (CAS) registry number is 34803-68-4. A summary of its common identifiers is presented in Table 1.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 34803-68-4
Common Synonyms 1-(Pyrazin-2-yl)piperazine
2-(1-Piperazinyl)pyrazine
1-Pyrazinylpiperazine
N-(Pyrazin-2-yl)piperazine
3,4,5,6-Tetrahydro-2H-[1,2']bipyrazine
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This involves the displacement of a suitable leaving group, most commonly a halide, from the pyrazine ring by the secondary amine of piperazine. A general and reliable method is the reaction of 2-chloropyrazine with an excess of piperazine.

Experimental Protocol: Synthesis from 2-Chloropyrazine and Piperazine

This protocol is adapted from established procedures for the synthesis of analogous N-heterocyclic piperazines.

Materials:

  • 2-Chloropyrazine

  • Piperazine (anhydrous)

  • Ethanol (or another suitable solvent such as acetonitrile)

  • Potassium carbonate (optional, as a base)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyrazine (1 equivalent) in ethanol.

  • Add piperazine (2-4 equivalents) to the solution. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction. Alternatively, a weaker base like potassium carbonate can be added.

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 70°C) for several hours (typically 1.5 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2-Chloropyrazine 2-Chloropyrazine ReactionMixture Nucleophilic Aromatic Substitution 2-Chloropyrazine->ReactionMixture Piperazine Piperazine Piperazine->ReactionMixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->ReactionMixture Heat (optional) Heat (optional) Heat (optional)->ReactionMixture Base (e.g., excess Piperazine or K2CO3) Base (e.g., excess Piperazine or K2CO3) Base (e.g., excess Piperazine or K2CO3)->ReactionMixture SolventRemoval Solvent Removal ReactionMixture->SolventRemoval Extraction Extraction with CH2Cl2 and NaHCO3(aq) SolventRemoval->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct

Synthetic Workflow for this compound

Physicochemical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

General Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • For ¹H NMR, the expected spectrum would show signals for the pyrazine ring protons and the piperazine ring protons. The chemical shifts and coupling constants would be characteristic of the structure. For the closely related 2-(1-piperazinyl)pyrimidine, the pyrimidine protons appear at δ 8.29 (d), and 6.45 (t) ppm, while the piperazine protons are observed at δ 3.78 (t) and 2.90 (t) ppm in CDCl₃. Similar shifts would be expected for the pyrazine analog.

    • For ¹³C NMR, distinct signals for each carbon atom in the pyrazine and piperazine rings should be observed.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the compound using a KBr pellet or as a thin film.

    • Characteristic absorption bands would include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazine ring, and N-H stretching of the secondary amine in the piperazine ring.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a suitable ionization technique (e.g., ESI or EI).

    • The molecular ion peak corresponding to the molecular weight of the compound (164.21 g/mol ) should be observed, confirming the elemental composition.

Pharmacological Profile and Potential Applications

Derivatives of this compound have been investigated for their activity at various G-protein coupled receptors (GPCRs). The primary targets for this class of compounds are often serotonergic (5-HT) and dopaminergic (D) receptors, with some activity also reported at adrenergic receptors.[2][3]

  • Serotonin Receptors: Many arylpiperazine derivatives are potent ligands for 5-HT₁A and 5-HT₂A receptors.[4] For instance, compounds with a piperazine moiety linked to a heterocyclic ring often exhibit high affinity for the 5-HT₁A receptor, a key target for anxiolytic and antidepressant drugs.[5]

  • Dopamine Receptors: The arylpiperazine structure is also a common feature in ligands for dopamine D₂ and D₃ receptors, which are important targets for antipsychotic medications.[6]

  • Adrenergic Receptors: Some piperazine derivatives have shown significant affinity for α₁- and α₂-adrenergic receptors.[7][8]

Given this context, this compound is a valuable building block for the synthesis of novel CNS-active agents. The unsubstituted piperazine nitrogen provides a convenient handle for further chemical modification to explore structure-activity relationships and optimize binding to specific receptor subtypes.

Quantitative Biological Data for Analogs

To provide a quantitative context for the potential biological activity of this compound, the following tables summarize the binding affinities of closely related analogs at key CNS receptors. It is important to note that these are not data for the core compound itself but for derivatives, and are intended to be illustrative of the potential targets for this chemical class.

Table 2: Binding Affinities of Piperazine-Pyridazinone Analogs [2]

Compoundα₁-AR Kᵢ (nM)α₂-AR Kᵢ (nM)5-HT₁A Kᵢ (nM)
Analog 10.8>100015.0
Analog 21.2>10008.5
Analog 30.58505.2

Table 3: MAO-A Inhibitory Activity of 1-(2-Pyrimidin-2-yl)piperazine Derivatives [9]

CompoundMAO-A IC₅₀ (µM)
Derivative 2j23.10
Derivative 2m24.14

Proposed Signaling Pathway

Based on the high frequency of 5-HT₁A receptor agonism among arylpiperazine derivatives, a plausible mechanism of action for compounds derived from the this compound scaffold involves the modulation of the 5-HT₁A signaling cascade. The 5-HT₁A receptor is a Gᵢ/Gₒ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ligand This compound Derivative Ligand->Receptor Binds and Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., neuronal hyperpolarization) PKA->CellularResponse Leads to

Proposed 5-HT1A Receptor Signaling Pathway

Conclusion

This compound is a synthetically accessible and versatile chemical scaffold. While detailed pharmacological data on the parent compound are limited in publicly accessible literature, the extensive research on its derivatives strongly suggests its potential as a precursor for novel ligands targeting CNS receptors, particularly those for serotonin and dopamine. This guide provides a foundational understanding of its synthesis, characterization, and likely biological context, intended to facilitate further research and development in the field of medicinal chemistry.

References

An In-Depth Technical Guide to the Biological Activity Screening of 2-(Piperazin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-(piperazin-1-yl)pyrazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This document details the experimental protocols for key biological assays, presents quantitative activity data in structured tables, and visualizes relevant signaling pathways and experimental workflows.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
A novel piperazine derivativeK562 (Leukemia)0.06 - 0.16[1][2]
DGG200064HCT116 (Colon)< 1[3]
Compound 7cHCT116 (Colon)< 1[3]
Compound 2b (Ciprofloxacin derivative)A549 (Non-small cell lung)14.8[4]
Compound 2d (Ciprofloxacin derivative)A549 (Non-small cell lung)24.8[4]
Compound 2f (Ciprofloxacin derivative)A549 (Non-small cell lung)23.6[4]
Compound 2g (Ciprofloxacin derivative)A549 (Non-small cell lung)20.7[4]
Compound 6bHepG2 (Liver), MCF7 (Breast), HCT116 (Colon)3.26, 3.19, 5.01[5]
Compound 4iMCF-7 (Breast), HepG2 (Liver), A549 (Lung)2.86, 5.91, 14.79[5]
Compound 4jMCF-7 (Breast), HepG2 (Liver), A549 (Lung)3.09, 6.87, 17.92[5]
Compound 23 (Vindoline conjugate)MDA-MB-468 (Breast)1.00[6]
Compound 25 (Vindoline conjugate)HOP-92 (Non-small cell lung)1.35[6]
Compound R7HT-29 (Colon)8.18[7]
Compound 35DU-145 (Prostate)5 µg/mL[7]
Compound 8d (PAK4 inhibitor)A549 (Non-small cell lung)0.060[8]
Compound 9c (PAK4 inhibitor)A549 (Non-small cell lung)0.068[8]
Compound 26Breast Cancer Cells< 20[9]
Compound 27Breast Cancer Cells16.8[9]
Compound 28Breast Cancer Cells19.5[9]
Compound 29Breast Cancer Cells24.8[9]
Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Several studies have shown that these derivatives can trigger caspase-dependent apoptosis. This process involves the activation of a cascade of cysteine proteases called caspases, which are central to the execution of apoptosis. Specifically, the activation of initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3) has been observed.[1][3][10] The induction of apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

One identified mechanism involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][2] Another study demonstrated that β-elemene piperazine derivatives induce apoptosis through the downregulation of c-FLIP and the generation of reactive oxygen species (ROS), leading to the activation of both death receptor and mitochondrial-mediated apoptotic pathways.[3][4]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 2-Piperazin-1-yl-pyrazine 2-Piperazin-1-yl-pyrazine PI3K/AKT Pathway PI3K/AKT Pathway 2-Piperazin-1-yl-pyrazine->PI3K/AKT Pathway inhibits Src Family Kinases Src Family Kinases 2-Piperazin-1-yl-pyrazine->Src Family Kinases inhibits BCR-ABL Pathway BCR-ABL Pathway 2-Piperazin-1-yl-pyrazine->BCR-ABL Pathway inhibits PI3K/AKT Pathway->Mitochondria regulates Apoptosis Apoptosis Caspase-3->Apoptosis

Anticancer signaling pathways of this compound derivatives.

Certain derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[3][4] This is often mediated by the p53/p21 pathway.[4][11] The tumor suppressor protein p53 plays a crucial role in cell cycle regulation, and its activation can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle.[11]

2-Piperazin-1-yl-pyrazine 2-Piperazin-1-yl-pyrazine p53 p53 2-Piperazin-1-yl-pyrazine->p53 activates p21 p21 p53->p21 upregulates Cyclin B1/Cdc2 Cyclin B1/Cdc2 p21->Cyclin B1/Cdc2 inhibits G2/M Arrest G2/M Arrest Cyclin B1/Cdc2->G2/M Arrest promotes progression (inhibited)

Cell cycle arrest mechanism of this compound derivatives.

Antimicrobial Activity

The this compound scaffold is also a key feature in compounds with potent antimicrobial properties against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3kListeria monocytogenesPotent[12]
Compound 3dMethicillin-resistant S. aureus (MRSA)More potent than ampicillin[12]
Compound 3gMethicillin-resistant S. aureus (MRSA)More potent than ampicillin[12]
Compound 3kMethicillin-resistant S. aureus (MRSA)More potent than ampicillin[12]
Compound 3dPseudomonas aeruginosaBetter than ampicillin[12]
Compound 3gEscherichia coliMore efficient than ampicillin[12]
Chalcone-piperazine derivativeCandida albicans2.22[2]
Sparfloxacin and Gatifloxacin derivativesGram-positive bacteria1-5[2]
Compound 4Staphylococcus aureus16[13]
Compound 6cStaphylococcus aureus16[13]
Compound 6dStaphylococcus aureus16[13]
Compound 6dBacillus subtilis16[13]
Compound 7bBacillus subtilis16[13]
Compound 6cEscherichia coli8[13]
Compound 308MRSA, S. aureus, Shigella flexneri2, 2, 2[14]
Compound 327MRSA2[14]
Compound 328MRSA, S. aureus2, 2[14]
Compound 336MRSA, S. aureus8, 32[14]
Derivative 2Carnobacterium maltaromaticum6.25[15]
Ciprofloxacin derivative 5hCiprofloxacin-resistant P. aeruginosa16[16]
Ciprofloxacin derivative 5kCiprofloxacin-resistant P. aeruginosa16[16]
Ciprofloxacin derivative 5lCiprofloxacin-resistant P. aeruginosa16[16]
Pyrimidine-piperazine derivative 4bS. aureus, B. subtilis, E. coli, S. paratyphi-AGood activity at 40[17]
Pyrimidine-piperazine derivative 4dS. aureus, B. subtilis, E. coli, S. paratyphi-AGood activity at 40[17]
Pyrimidine-piperazine derivative 5aS. aureus, B. subtilis, E. coli, S. paratyphi-AGood activity at 40[17]
Pyrimidine-piperazine derivative 5bS. aureus, B. subtilis, E. coli, S. paratyphi-AGood activity at 40[17]

Central Nervous System (CNS) Activity

The piperazine moiety is a well-known pharmacophore in many CNS-active drugs. The incorporation of a pyrazine ring can modulate the affinity and selectivity of these compounds for various CNS receptors.

Quantitative CNS Receptor Binding Data

The following table summarizes the binding affinities (Ki values) of representative this compound derivatives for key serotonin and dopamine receptors.

Table 3: CNS Receptor Binding Affinity of this compound Derivatives

Compound IDReceptorKi (nM)Reference
Compound 8a5-HT1A1.2[18]
Compound 105-HT1A21.3[18]
Long-chain arylpiperazine 8a,b5-HT76.69 - 91.7[19][20]
Long-chain arylpiperazine 11a,b5-HT76.69 - 91.7[19][20]
Long-chain arylpiperazine 20a-c5-HT76.69 - 91.7[19][20]
Long-chain arylpiperazine 26a-c5-HT76.69 - 91.7[19][20]
Long-chain arylpiperazine 295-HT76.69 - 91.7[19][20]
Long-chain arylpiperazine 33a,b5-HT76.69 - 91.7[19][20]
Long-chain arylpiperazine 8a,b5-HT1A3.77 - 1802[19][20]
Long-chain arylpiperazine 11a,b5-HT1A3.77 - 1802[19][20]
Long-chain arylpiperazine 20a-c5-HT1A3.77 - 1802[19][20]
Long-chain arylpiperazine 26a-c5-HT1A3.77 - 1802[19][20]
Long-chain arylpiperazine 295-HT1A3.77 - 1802[19][20]
Long-chain arylpiperazine 33a,b5-HT1A3.77 - 1802[19][20]
Compound 22D2, D353 (D2)[21]
Compound 24D2, D3-[21]
Compound 6aD31.4[22]
Compound 7a5-HT1A14.3[22]
Compound 45-HT1A0.78[23]
Compound 75-HT1A0.57[23]
Indazole-piperazine derivative 2D210[24]
Indazole-piperazine derivative 9D216[24]
Indazole-piperazine derivative 12D223[24]
Indazole-piperazine derivative 13D213[24]
Indazole-piperazine derivative 14D210[24]
Indazole-piperazine derivative 15D218[24]

Anti-inflammatory Activity

Select piperazine derivatives have also been investigated for their potential to mitigate inflammation. In vivo studies have demonstrated their ability to reduce edema and cellular infiltration in animal models of inflammation.[25][26]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Anticancer Screening

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the biological activity screening of this compound derivatives.

Synthesis Synthesis Characterization Characterization Synthesis->Characterization Primary_Screening Primary_Screening Characterization->Primary_Screening Anticancer_Assay Anticancer_Assay Primary_Screening->Anticancer_Assay Anticancer Antimicrobial_Assay Antimicrobial_Assay Primary_Screening->Antimicrobial_Assay Antimicrobial CNS_Assay CNS_Assay Primary_Screening->CNS_Assay CNS Secondary_Screening Secondary_Screening Anticancer_Assay->Secondary_Screening Antimicrobial_Assay->Secondary_Screening CNS_Assay->Secondary_Screening Mechanism_of_Action Mechanism_of_Action Secondary_Screening->Mechanism_of_Action Active Compounds In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

General workflow for biological activity screening.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide provide a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the continued exploration of this promising class of compounds. Further investigations into their structure-activity relationships, mechanisms of action, and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

In Vitro Metabolic Stability of 2-(Piperazin-1-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the methodologies used to assess the in vitro metabolic stability of 2-(piperazin-1-yl)pyrazine, a key parameter in drug discovery and development. Understanding a compound's metabolic fate is crucial for predicting its in vivo pharmacokinetic profile, including its half-life and clearance. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of representative stability data, and visualizations of metabolic pathways and experimental workflows.

Introduction to In Vitro Metabolic Stability

In vitro metabolic stability assays are fundamental in early drug discovery to screen and select compounds with favorable pharmacokinetic properties.[1] These assays evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.[2] The primary enzyme family responsible for the metabolism of many xenobiotics is the cytochrome P450 (CYP450) superfamily.[3][4][5] Key parameters determined from these studies include the half-life (t1/2) and intrinsic clearance (CLint), which together help in predicting the in vivo hepatic clearance of a drug candidate.[2][6]

The core structure of this compound contains both a piperazine and a pyrazine ring, moieties that are common in pharmacologically active compounds.[7][8] The metabolic landscape of such structures can be complex, involving various enzymatic reactions. For instance, piperazine rings can undergo N-dealkylation, oxidation, and ring opening, while pyrazine rings can be subject to hydroxylation and subsequent conjugation.

Experimental Protocols

Detailed methodologies for the primary in vitro metabolic stability assays are provided below. These protocols are based on standard industry practices for evaluating the intrinsic clearance of new chemical entities.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.[2]

Materials:

  • Test Compound: this compound (10 mM stock in DMSO)

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)

  • Cofactor: NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)[6]

  • Buffer: Phosphate Buffer (0.1 M, pH 7.4)

  • Control Compounds: Verapamil (high clearance), Diazepam (low clearance)[6]

  • Quenching Solution: Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)

Procedure:

  • A reaction mixture is prepared containing liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer.[9]

  • The test compound, this compound, is added to the reaction mixture to a final concentration of 1 µM and pre-incubated at 37°C.[6]

  • The metabolic reaction is initiated by the addition of the NADPH regeneration system.[6]

  • Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • The reactions are terminated by adding ice-cold acetonitrile containing an internal standard.[2]

  • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

  • The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k).

  • The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg/mL protein concentration).[6]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.

Materials:

  • Test Compound: this compound (10 mM stock in DMSO)

  • Hepatocytes: Cryopreserved Human and Rat Hepatocytes

  • Incubation Medium: Williams’ Medium E or similar, supplemented with serum and antibiotics

  • Control Compounds: 7-Hydroxycoumarin (Phase II metabolism control), Verapamil (high clearance)

  • Quenching Solution: Acetonitrile (ACN) with an internal standard

Procedure:

  • Cryopreserved hepatocytes are thawed and assessed for viability (typically >80%).

  • Cells are suspended in incubation medium to a final density of 1 x 10^6 viable cells/mL.

  • The cell suspension is pre-warmed to 37°C in a shaking water bath under a carbogen (95% O2, 5% CO2) atmosphere.

  • The reaction is initiated by adding this compound to a final concentration of 1 µM.

  • Aliquots are collected at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reactions are quenched with ice-cold acetonitrile containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

  • Data analysis is performed as described for the microsomal stability assay to determine t1/2 and CLint.

Data Presentation

The following table summarizes representative in vitro metabolic stability data for this compound. Please note that this data is hypothetical and for illustrative purposes, as specific experimental values for this compound are not publicly available.

SystemParameterValueInterpretation
Human Liver Microsomes t1/2 (min)45Moderate Stability
CLint (µL/min/mg protein)30.8Moderate Clearance
Rat Liver Microsomes t1/2 (min)25Lower Stability
CLint (µL/min/mg protein)55.5Higher Clearance
Human Hepatocytes t1/2 (min)60Moderate Stability
CLint (µL/min/10^6 cells)11.6Moderate Clearance
Rat Hepatocytes t1/2 (min)35Lower Stability
CLint (µL/min/10^6 cells)19.8Higher Clearance

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro microsomal stability assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Microsomes, Buffer) add_compound Add Test Compound (this compound) prep_mix->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with ACN + IS time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for in vitro microsomal stability assay.

Proposed Metabolic Pathways

Based on the metabolism of structurally similar compounds, the following metabolic pathways are proposed for this compound. The piperazine moiety is susceptible to oxidation, which can lead to the formation of various metabolites. The pyrazine ring can undergo hydroxylation.

G cluster_pathways Potential Metabolic Pathways parent This compound hydroxylation Hydroxylation of Pyrazine Ring parent->hydroxylation CYP450 oxidation Oxidation of Piperazine Ring parent->oxidation CYP450 n_dealkylation N-dealkylation (if substituted) parent->n_dealkylation CYP450 (for derivatives) ring_opening Piperazine Ring Opening oxidation->ring_opening

Caption: Proposed metabolic pathways for this compound.

Conclusion

The in vitro metabolic stability of this compound is a critical determinant of its potential as a drug candidate. The protocols outlined in this guide provide a robust framework for assessing its metabolic clearance. While specific quantitative data for this compound is not available in the public domain, the provided methodologies and representative data serve as a valuable resource for researchers. Understanding the metabolic pathways, primarily driven by CYP450 enzymes, will further aid in the design of more stable and efficacious analogs. Future studies should focus on generating empirical data for this compound to confirm these predictions and to fully characterize its metabolic profile.

References

2-(Piperazin-1-yl)pyrazine: A Privileged Fragment for Lead Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient strategy in modern drug discovery. By screening low molecular weight compounds (fragments) that bind to a biological target with low affinity, FBLD provides starting points for the development of potent and selective lead compounds. The 2-(piperazin-1-yl)pyrazine core is a prominent scaffold found in a multitude of biologically active molecules, making it an exemplary fragment for initiating FBLD campaigns. Its inherent physicochemical properties, synthetic tractability, and the ability to engage in diverse interactions with protein targets underscore its value as a privileged fragment. This guide provides a comprehensive overview of this compound as a starting point for lead discovery, including its properties, synthesis, potential biological targets, and detailed experimental protocols for its application in FBLD.

Physicochemical Properties of this compound

The suitability of a fragment for FBLD is largely determined by its physicochemical properties, which should adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This compound exhibits favorable properties that make it an ideal candidate for fragment libraries.

PropertyValueSource
Molecular Formula C₈H₁₂N₄--INVALID-LINK--
Molecular Weight 164.21 g/mol --INVALID-LINK--
Boiling Point 324.5°C--INVALID-LINK--
CAS Number 34803-68-4--INVALID-LINK--
Appearance White to yellow powder/crystal--INVALID-LINK--
Melting Point 47.0 to 51.0 °C--INVALID-LINK--

Synthesis and Derivatization

The this compound scaffold is readily synthesized and offers multiple vectors for chemical modification, a key advantage in the fragment-to-lead optimization process.

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its derivatives involves the nucleophilic aromatic substitution of a leaving group on the pyrazine ring with piperazine or a substituted piperazine.

Example Protocol:

  • Reaction Setup: To a solution of 2-chloropyrazine (1 mmol) in a suitable solvent such as toluene or ethanol, add piperazine (1.2 mmol) and a base like potassium carbonate (2 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the solid, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

This versatile methodology allows for the facile synthesis of a library of derivatives by varying the substituents on either the pyrazine or piperazine rings.

Application in Fragment-Based Lead Discovery: A Hypothetical Workflow

While specific FBLD case studies initiating with this compound are not extensively documented in publicly available literature, its prevalence in known inhibitors suggests its utility. Below is a hypothetical workflow for its use in an FBLD campaign targeting a protein kinase.

FBLD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment Evolution cluster_3 Lead Optimization fs Fragment Library (containing this compound) bs Biophysical Screening (NMR, SPR) fs->bs hv Hit Validation (Orthogonal Screen - ITC) bs->hv xtal X-ray Crystallography hv->xtal sar Structure-Activity Relationship (SAR) xtal->sar fo Fragment Optimization (Growing, Linking) sar->fo lo Lead Optimization fo->lo pc Preclinical Candidate lo->pc

A hypothetical FBLD workflow.

Potential Biological Targets and Signaling Pathways

Derivatives of the this compound scaffold have been shown to target a wide range of proteins, highlighting the versatility of this fragment. Key target classes include protein kinases and G-protein coupled receptors (GPCRs).

Protein Kinases (e.g., PAK4)

P21-activated kinase 4 (PAK4) is a serine/threonine kinase involved in various cellular processes, including proliferation, survival, and motility. Its dysregulation is implicated in cancer.

PAK4_Signaling cluster_upstream Upstream Activators cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effectors & Cellular Response cdc42 Cdc42/Rac pak4 PAK4 cdc42->pak4 pi3k PI3K pi3k->pak4 limk1 LIMK1/Cofilin pak4->limk1 betacatenin β-catenin pak4->betacatenin bad Bad pak4->bad motility Cell Motility limk1->motility proliferation Cell Proliferation betacatenin->proliferation survival Cell Survival bad->survival

Simplified PAK4 signaling pathway.
Serotonin Receptors (e.g., 5-HT1A)

The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of mood and anxiety. It is a target for anxiolytic and antidepressant drugs.

a5HT1A_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_effector Effector Pathway cluster_response Cellular Response serotonin Serotonin a5ht1a 5-HT1A Receptor serotonin->a5ht1a gi Gi/o Protein a5ht1a->gi ac Adenylyl Cyclase gi->ac inhibition camp cAMP ac->camp pka PKA camp->pka response Neuronal Hyperpolarization (↓ Firing Rate) pka->response

Simplified 5-HT1A receptor signaling.

Quantitative Data for this compound Derivatives

The following tables summarize the biological activities of various derivatives of this compound, demonstrating the potential of this scaffold in developing potent inhibitors for different targets.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Gilteritinib FLT3/AXL0.29 / 0.73--INVALID-LINK--
Darovasertib PKC1.9 (PKCα)--INVALID-LINK--
Compound 12k Aurora A/B0.02 / 0.03 (Kd)--INVALID-LINK--

Table 2: Activity of this compound Derivatives against Other Targets

Compound IDTargetActivityReference
CSP-2503 5-HT1A ReceptorAgonist--INVALID-LINK--
Compound 19f HDAC1/2/3Potent Inhibitor--INVALID-LINK--
Compound 8w Toxoplasma gondiiIC₅₀ = 4 µM--INVALID-LINK--

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • Fragment Library Preparation: Prepare stock solutions of fragments, including this compound, in a deuterated solvent (e.g., DMSO-d₆). Fragments are often screened in mixtures to increase throughput.

  • NMR Data Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Add a mixture of fragments to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Compare the spectra of the protein with and without fragments. Significant chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum indicate fragment binding.

  • Hit Deconvolution: If screening in mixtures, individual fragments from the hit mixtures are screened separately to identify the specific binder.

  • Affinity Determination: The dissociation constant (Kd) can be determined by titrating increasing concentrations of the hit fragment into the protein sample and monitoring the chemical shift changes.

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. A reference channel should be prepared for background subtraction.

  • Fragment Screening: Inject the fragment library, including this compound, over the sensor surface at a constant flow rate. A typical screening concentration for fragments is in the range of 100-500 µM.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time. A significant increase in RU upon fragment injection, which returns to baseline after the injection, indicates a binding event.

  • Hit Validation: Re-test the initial hits in a dose-response format to confirm binding and to determine the dissociation constant (Kd).

  • Competition Assay: To confirm binding to a specific site, a competition assay can be performed by pre-incubating the protein with a known binder and then injecting the fragment hit.

Isothermal Titration Calorimetry (ITC) for Hit Validation

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

  • Sample Preparation: Prepare solutions of the target protein and the hit fragment in the same buffer to minimize heats of dilution. The protein is placed in the sample cell, and the fragment is loaded into the titration syringe.

  • Titration: A series of small injections of the fragment solution are made into the protein solution while the heat change is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of fragment to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The this compound scaffold represents a highly valuable starting point for fragment-based lead discovery. Its favorable physicochemical properties, synthetic accessibility, and proven ability to be elaborated into potent and selective inhibitors for a diverse range of biological targets make it an attractive fragment for inclusion in any screening library. The methodologies and data presented in this guide provide a solid foundation for researchers to leverage the potential of this privileged fragment in their drug discovery endeavors.

Methodological & Application

Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(piperazin-1-yl)pyrazine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These derivatives have shown promise as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2][3] The versatile piperazine ring allows for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic properties.[4]

Introduction

The this compound scaffold is a key pharmacophore found in numerous biologically active molecules. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the piperazine moiety, a six-membered saturated heterocycle also with two nitrogen atoms, together create a structure amenable to various chemical modifications.[2][4] This allows for the fine-tuning of their biological targets and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This document outlines a general synthetic methodology for preparing these derivatives, provides quantitative data for representative compounds, and details experimental protocols for their synthesis and biological evaluation.

Data Presentation

Table 1: Synthesis of this compound Intermediate
StepReactantsReagents/SolventsTemperature (°C)Time (h)ProductYield (%)
1Pyrazine, Chlorine (vapor phase)Catalyst (optional)150-600-2-Chloropyrazine35-46
22-Chloropyrazine, PiperazineWater, KFReflux12This compound~90

Yields are representative and can vary based on specific reaction conditions and scale.[5][6]

Table 2: Anticancer Activity of Representative this compound Derivatives
Compound IDTarget KinaseCell LineIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
5q Akt1LNCaP18.0Staurosporine-
5t Akt1PC-321.3Staurosporine-
Cpd 10 SHP2 (allosteric)MDA-MB-231100SHP099-

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes a two-step synthesis of the core intermediate, this compound.

Step 1: Synthesis of 2-Chloropyrazine [5]

  • Vapor Phase Chlorination: Set up a vapor phase reactor system.

  • Introduce pyrazine vapors into the reactor.

  • Concurrently, introduce chlorine gas into the reactor. The reaction can be performed with or without a catalyst (e.g., activated carbon, copper chloride on diatomaceous earth).

  • Maintain the reaction temperature between 150-600°C. Without a catalyst, temperatures of 450-600°C are typically required.

  • The product, 2-chloropyrazine, is collected from the effluent stream and purified by distillation.

Step 2: Nucleophilic Aromatic Substitution (SNAr) [6]

  • To a solution of 2-chloropyrazine (1 mmol) in water, add piperazine (1.2 mmol) and potassium fluoride (KF) (2 mmol).

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol outlines the final step to create a library of diverse derivatives.

  • Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol).

  • To this mixture, add the desired electrophile (1.1 mmol). This can be an acid chloride, sulfonyl chloride, or an alkyl halide.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Akt1)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Recombinant human Akt1 enzyme

    • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., a fluorescently labeled peptide)

    • Synthesized this compound derivatives (dissolved in DMSO)

    • Positive control inhibitor (e.g., Staurosporine)

    • 384-well microplates

    • Plate reader capable of detecting fluorescence.

  • Procedure:

    • Add 5 µL of the test compound solution at various concentrations to the wells of a 384-well plate.

    • Add 10 µL of the Akt1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Measure the fluorescence on a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for producing N-substituted this compound derivatives.

G Pyrazine Pyrazine Chloropyrazine 2-Chloropyrazine Pyrazine->Chloropyrazine Chlorination Intermediate This compound (Intermediate) Chloropyrazine->Intermediate S N Ar Piperazine Piperazine Piperazine->Intermediate FinalProduct N-Substituted This compound Derivatives Intermediate->FinalProduct N-Substitution Electrophile R-X (Acid Chloride, Sulfonyl Chloride, etc.) Electrophile->FinalProduct

Caption: General synthesis scheme for this compound derivatives.

PI3K/Akt Signaling Pathway Inhibition

Many this compound derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.[9][10][11]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Inhibitor This compound Derivative Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a derivative.

References

One-Pot Synthesis of 2-(piperazin-1-yl)pyrazines: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-(piperazin-1-yl)pyrazine scaffold is a privileged pharmacophore found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities. Its prevalence in drug discovery and development underscores the need for efficient and scalable synthetic routes. This application note provides a detailed one-pot protocol for the synthesis of 2-(piperazin-1-yl)pyrazines via a nucleophilic aromatic substitution (SNAr) reaction, tailored for researchers, scientists, and professionals in the field of drug development. This method offers a streamlined approach, minimizing reaction steps and improving overall efficiency.

The pyrazine ring, being electron-deficient, is amenable to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. The reaction of 2-chloropyrazine with piperazine provides a direct route to the desired this compound. To favor the monosubstituted product and minimize the formation of the 1,4-bis(pyrazin-2-yl)piperazine byproduct, an excess of piperazine is employed.

Reaction Principle

The core of this one-pot synthesis is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine with piperazine. The electron-deficient nature of the pyrazine ring facilitates the attack of the nucleophilic secondary amine of piperazine on the carbon atom bearing the chlorine atom. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity and yield the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products 2-chloropyrazine 2-Chloropyrazine piperazine Piperazine (excess) reaction Nucleophilic Aromatic Substitution (SNAr) piperazine->reaction intermediate Meisenheimer-like Intermediate reaction->intermediate Addition byproduct 1,4-Bis(pyrazin-2-yl)piperazine (minimized by excess piperazine) reaction->byproduct Side Reaction product This compound intermediate->product Elimination of Cl-

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-heterocyclic piperazine derivatives.[1]

Materials:

  • 2-Chloropyrazine

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (2.5 to 5 equivalents) and potassium carbonate (1.5 equivalents) in deionized water.

  • Addition of 2-Chloropyrazine: To the stirred solution, add 2-chloropyrazine (1 equivalent) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid byproduct, 1,4-bis(pyrazin-2-yl)piperazine, may precipitate. If so, remove it by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with chloroform or dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound.

ParameterValue
Reactants
2-Chloropyrazine1.0 equivalent
Piperazine2.5 - 5.0 equivalents
Potassium Carbonate1.5 equivalents
Solvent Deionized Water
Reaction Temperature 60 - 80 °C
Reaction Time 2 - 4 hours
Expected Yield 70 - 90% (after purification)

Characterization Data (Expected):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1-8.3 (m, 2H, pyrazine-H), ~7.9 (d, 1H, pyrazine-H), ~3.6-3.8 (t, 4H, piperazine-H), ~2.9-3.1 (t, 4H, piperazine-H), ~1.9 (s, 1H, NH).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~155, ~142, ~138, ~134, ~46, ~45.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₀N₄ [M+H]⁺, found corresponding peak.

Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow.

workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperazine and K₂CO₃ in Water B Add 2-Chloropyrazine A->B C Heat and Stir (60-80°C, 2-4h) B->C D Cool and Filter (if necessary) C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Pure this compound

References

Application Notes and Protocols: The Versatile Scaffold of 2-(Piperazin-1-yl)pyrazine in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperazin-1-yl)pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the discovery of novel therapeutics for a range of central nervous system (CNS) disorders.[1][2] Its structural features, combining a hydrogen bond acceptor-rich pyrazine ring with the versatile piperazine moiety, allow for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[3] This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis, characterization, and preclinical evaluation of this compound derivatives for CNS drug discovery.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives involves the nucleophilic substitution of a halogenated pyrazine with a piperazine derivative. The following protocol is a representative example for the synthesis of 2-(4-benzylpiperazin-1-yl)pyrazine.

General Synthesis Workflow

G start Start Materials: 2-chloropyrazine N-benzylpiperazine reaction Nucleophilic Aromatic Substitution start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: 2-(4-benzylpiperazin-1-yl)pyrazine characterization->final_product

Figure 1: General workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of 2-(4-benzylpiperazin-1-yl)pyrazine

Materials:

  • 2-chloropyrazine

  • N-benzylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Sodium sulfate (Na₂SO₄)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a stirred solution of N-benzylpiperazine (1.1 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add 2-chloropyrazine (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in chloroform or dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-benzylpiperazin-1-yl)pyrazine.

Pharmacological Applications and Screening Protocols

Derivatives of this compound have been investigated for their activity at various CNS targets, including serotonin receptors and histone deacetylases (HDACs).

Serotonin 5-HT1A Receptor Agonism

Many arylpiperazine derivatives, a class that includes substituted 2-(piperazin-1-yl)pyrazines, exhibit high affinity for the 5-HT1A receptor and often act as agonists or partial agonists.[4][5][6] These compounds are of interest for the treatment of anxiety and depression.[2]

CompoundTargetAssay TypeKi (nM)EC50 (nM)Reference Compound
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A ReceptorRadioligand Binding0.78-8-OH-DPAT (Ki=0.25)
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A ReceptorRadioligand Binding0.57-8-OH-DPAT (Ki=0.25)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate5-HT1A ReceptorRadioligand Binding1.2-5-CT (Ki=0.5)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate5-HT1A ReceptorRadioligand Binding21.3-5-CT (Ki=0.5)
Aripiprazole (Arylpiperazine derivative)5-HT1A ReceptorcAMP Inhibition-2.15-HT

Data compiled from various sources for illustrative purposes of arylpiperazine derivatives.[4][6][7]

This functional assay determines the ability of a test compound to mimic the action of serotonin in inhibiting the production of cyclic AMP (cAMP) via the Gi-coupled 5-HT1A receptor.[7]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Cell culture medium (e.g., MEM with 10% FBS).

  • Stimulation buffer.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds and reference compounds (e.g., 5-HT as a full agonist).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Culture: Culture CHO-K1-h5-HT1A cells to approximately 80-90% confluency.

  • Cell Preparation: Detach cells, centrifuge, and resuspend in stimulation buffer to the desired cell density.

  • Assay Protocol: a. Dispense the cell suspension into the wells of a 384-well plate. b. Add serial dilutions of the test compound or reference agonist. c. Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate cAMP production. d. Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Histone Deacetylase 6 (HDAC6) Inhibition

The introduction of a benzylpiperazine moiety has been explored as a strategy to design CNS-penetrant HDAC6 inhibitors.[8][9][10][11][12] HDAC6 is a promising therapeutic target for neurodegenerative diseases.

CompoundTargetIC50 (nM)Assay Type
Compound 1HDAC62.9Fluorometric
Compound 2HDAC61.3Fluorometric
Compound 8HDAC62.1Fluorometric

Data for benzylpiperazine-containing HDAC6 inhibitors.[8]

This assay measures the activity of HDAC6 by detecting the fluorescence generated from the deacetylation of a fluorogenic substrate.[8][9]

Materials:

  • Recombinant human HDAC6 enzyme.

  • HDAC Assay Buffer.

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (containing trypsin).

  • Test compounds and a reference inhibitor (e.g., Trichostatin A).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: a. Dilute the recombinant HDAC6 enzyme in HDAC Assay Buffer. Keep on ice. b. Dissolve the fluorogenic substrate in DMSO and then dilute to the working concentration in HDAC Assay Buffer.

  • Assay Reaction: a. To the wells of the 96-well plate, add HDAC Assay Buffer. b. Add the test compound at various concentrations or a vehicle control. c. Add the diluted HDAC6 enzyme to each well. d. Initiate the reaction by adding the diluted fluorogenic substrate. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development and Measurement: a. Stop the reaction by adding the developer solution to each well. b. Incubate the plate at room temperature for 15 minutes. c. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: a. Subtract the fluorescence of the "no enzyme" control from all other values. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

In Vivo Behavioral Models for Anxiolytic Activity

To assess the potential anxiolytic effects of this compound derivatives, rodent behavioral models such as the elevated plus maze (EPM) or light-dark box test can be employed.[13]

G cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase animal_acclimation Animal Acclimation dosing Compound Administration (e.g., i.p., p.o.) animal_acclimation->dosing compound_prep Test Compound Preparation (Vehicle, Doses) compound_prep->dosing behavioral_test Behavioral Assay (e.g., Elevated Plus Maze) dosing->behavioral_test data_collection Data Collection (e.g., Time in open arms) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis conclusion Conclusion on Anxiolytic Effect data_analysis->conclusion

Figure 2: Logical flow for an in vivo study of anxiolytic activity.

Apparatus:

  • A plus-shaped maze raised from the floor, with two open arms and two closed arms.

Procedure:

  • Acclimation: Allow the animals (e.g., mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a set period (e.g., 5 minutes). c. Record the session using a video camera for later analysis.

  • Data Analysis: Score the video recordings for parameters such as:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel CNS-active compounds. The synthetic accessibility and the possibility to modulate its properties through substitution make it an attractive core for targeting a variety of receptors and enzymes involved in neurological and psychiatric disorders. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this important chemical class in CNS drug discovery.

References

Application Notes and Protocols: 2-(Piperazin-1-yl)pyrazine as a Scaffold for Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 2-(piperazin-1-yl)pyrazine scaffold as a promising structural motif for the development of dopamine receptor antagonists. The document details the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds, offering valuable insights for researchers in neuroscience and drug discovery.

Introduction

Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are critical targets for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and Parkinson's disease. The this compound core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of potent and selective dopamine receptor antagonists. This document outlines the key considerations and experimental procedures for researchers working with this chemical series.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
12-OCH₃H400.3133[1]
22,3-diClH530.959[1]
32-FButyl349963.6[2]
42-F4-(thien-3-yl)benzamide>10001.4>714[2]
52-F4-(thiazol-4-yl)benzamide>10002.5>400[2]

Table 2: Binding Affinities (Ki, nM) of Piperazinylalkyl Pyrazole/Isoxazole Analogs at Dopamine D2, D3, and D4 Receptors

Compound IDAromatic CoreR GroupD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
6Pyrazole4-Fluorophenyl1202.615[3]
7Pyrazole2,4-Difluorophenyl1953.921[3]
8Isoxazole4-Fluorophenyl855.230[3]
9Isoxazole2,4-Difluorophenyl1508.145[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Arylpiperazin-1-yl)pyrazine Derivatives

This protocol describes a general method for the synthesis of 2-(4-arylpiperazin-1-yl)pyrazine analogs via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloropyrazine

  • Appropriately substituted arylpiperazine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2-chloropyrazine (1.0 eq) in DMF, add the substituted arylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-arylpiperazin-1-yl)pyrazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine D2, D3, and D4 receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human D2, D3, or D4 receptors.

  • Radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone).

  • Non-specific binding control (e.g., Haloperidol or Butaclamol at a high concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound solution or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a concentration close to its Kd value.

    • Cell membrane suspension (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Antagonist Assay (cAMP Measurement)

This protocol describes a functional assay to determine the antagonist activity of test compounds at D2-like dopamine receptors by measuring the inhibition of agonist-induced reduction in cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2, D3, or D4 receptor.

  • Dopamine or another suitable agonist (e.g., quinpirole).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF-based or ELISA-based).

  • 384-well assay plates.

Procedure:

  • Seed the cells in a 384-well plate and culture overnight.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Pre-incubate the cells with the test compounds or vehicle for 15-30 minutes at 37 °C.

  • Add the agonist (e.g., dopamine) at a concentration that elicits approximately 80% of its maximal response (EC₈₀), in the presence of forskolin.

  • Incubate for an additional 15-30 minutes at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Generate dose-response curves by plotting the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value for each compound from the dose-response curve using non-linear regression analysis.

Visualizations

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Functional Evaluation cluster_sar SAR Analysis Synthesis Synthesis of this compound Analogs Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (D2, D3, D4 Receptors) Purification->Binding_Assay Functional_Assay Functional Antagonist Assay (e.g., cAMP) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Experimental Workflow for Antagonist Screening

SAR_Relationships Scaffold This compound Scaffold Potency Binding Affinity (Potency) Scaffold->Potency Selectivity D2/D3/D4 Selectivity Scaffold->Selectivity Aryl_Group Aryl/Heteroaryl Group (at Piperazine N4) Aryl_Group->Potency Key determinant Aryl_Group->Selectivity Influences subtype preference Pyrazine_Sub Substituents on Pyrazine Ring Pyrazine_Sub->Potency Modulates Pyrazine_Sub->Selectivity Can fine-tune Linker Linker between Piperazine and Terminal Group Linker->Potency Affects Linker->Selectivity Critical for selectivity

SAR Logical Relationships

References

Application Notes and Protocols: Synthesis of Serotonin Receptor Ligands from 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of serotonin receptor ligands derived from the starting material 2-(piperazin-1-yl)pyrazine. The protocols outlined below are based on established synthetic methodologies for analogous arylpiperazine compounds and are intended to serve as a guide for the development of novel serotonergic agents.

Introduction

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds targeting serotonin (5-HT) receptors. The inherent properties of the pyrazine and piperazine moieties allow for systematic structural modifications to modulate affinity and selectivity for various 5-HT receptor subtypes, including the therapeutically relevant 5-HT1A, 5-HT2A, and 5-HT7 receptors. Ligands targeting these receptors have shown promise in the treatment of a wide array of central nervous system (CNS) disorders, such as anxiety, depression, and psychosis.

The general structure of these ligands consists of the this compound core, an alkyl linker of varying length, and a terminal aryl or heteroaryl group. This modular design allows for the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.

Synthetic Approach

The primary synthetic strategy for elaborating the this compound core involves the nucleophilic substitution reaction of the secondary amine on the piperazine ring with a suitable electrophile. This typically involves an alkyl halide or a species that can undergo a Mannich-type reaction.

General Synthetic Scheme

A common and versatile method for synthesizing long-chain arylpiperazine derivatives is the N-alkylation of the piperazine ring. This can be achieved by reacting this compound with a bifunctional linker, such as a haloalkylaryl derivative, in the presence of a base.

Caption: General synthetic workflow for N-alkylation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous arylpiperazine serotonin receptor ligands and can be applied to this compound.

Protocol 1: Synthesis of N-Arylalkyl-2-(piperazin-1-yl)pyrazine Derivatives

This protocol describes the N-alkylation of this compound with a substituted arylalkyl halide.

Materials:

  • This compound

  • Substituted arylalkyl halide (e.g., 1-(3-chloropropyl)-4-methoxybenzene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware for reflux and workup

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the substituted arylalkyl halide (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Stir the reaction mixture vigorously and heat to reflux (approximately 82°C).

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following tables summarize the binding affinities (Ki values) of representative arylpiperazine derivatives at various serotonin receptors. While specific data for derivatives of this compound is limited in the public domain, the data for structurally related pyrimidinylpiperazines provides valuable insight into the expected pharmacological profile.

Table 1: Binding Affinities (Ki, nM) of Representative Arylpiperazine Ligands at Serotonin Receptors

Compound IDCore MoietyAryl Substituent5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
CSP-2503 Pyrazine-piperazine derivativeNaphthyl4.113.5100.9[1][2]
Compound 9b Arylpiperazine5-Fluoro-4'-methoxy-biphenyl23.939.445.0
Compound 12a Arylpiperazine[3,4'-Bipyridin]-2-yl41.531542.5
Compound 14 Pyrimidinylpiperazine2-Methoxyphenyl---
Compound 15 Pyrimidinylpiperazine3-Chlorophenyl---
Compound 16 Pyrimidinylpiperazine2-Pyrimidinyl---

Note: The data for compounds 9b and 12a are for arylpiperazine derivatives with different core structures but demonstrate the modulation of receptor affinity with different aryl substituents.

Signaling Pathways

The synthesized ligands are expected to modulate serotonin receptor signaling pathways. The 5-HT1A receptor, a common target for these compounds, is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT1A Agonist (e.g., Pyrazinylpiperazine derivative) Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., Neurotrophic factors) CREB->Gene_expression Regulates

Caption: 5-HT1A receptor signaling pathway.

Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequently modulates the phosphorylation of downstream targets like the transcription factor CREB (cAMP response element-binding protein), ultimately influencing gene expression related to neuronal function and plasticity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel serotonin receptor ligands. The synthetic protocols provided herein offer a robust framework for the generation of diverse chemical libraries. By systematically modifying the arylalkyl portion of the molecule, researchers can fine-tune the pharmacological properties of these compounds to achieve desired selectivity and efficacy profiles for various CNS targets. Further in-depth structure-activity relationship studies are warranted to fully explore the therapeutic potential of this chemical class.

References

Application Notes and Protocols for Radioligand Binding Assays Using 2-(Piperazin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting radioligand binding assays to characterize the interaction of 2-(piperazin-1-yl)pyrazine derivatives with their primary molecular targets, including serotonin (5-HT) and dopamine (D) receptors.

Introduction

Derivatives of this compound are a versatile class of heterocyclic compounds with significant pharmacological interest due to their high affinity and selectivity for various neurotransmitter receptors.[1][2] These compounds are widely investigated for their potential therapeutic applications in neurological and psychiatric disorders. Radioligand binding assays are a fundamental tool in pharmacology, providing a robust and sensitive method to quantify the affinity of these derivatives for their target receptors.[1][3] This document outlines the necessary protocols and data presentation for researchers engaged in the screening and characterization of novel this compound-based drug candidates.

Data Presentation: Binding Affinities of this compound Derivatives

The following tables summarize the binding affinities (Ki, nM) of various this compound derivatives for key serotonin and dopamine receptor subtypes, as well as alpha-adrenergic receptors.

Table 1: Serotonin Receptor Binding Affinities

Compound IDDerivative Structure/NameReceptor SubtypeRadioligandKi (nM)
1 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A[3H]8-OH-DPAT1.2[4]
2 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine5-HT1A[3H]8-OH-DPAT21.3[4]
3 A 2-(piperazine-1-yl)pyrazine derivative5-HT1ANot SpecifiedModerate Affinity[5]
4 2-fluorophenyl piperazine derivative5-HT1A[3H]8-hydroxy-DPAT14.3[6]
5 8-(1-piperazinyl)imidazo[1,2-a]pyrazine5-HT1ANot SpecifiedLow Affinity[7]

Table 2: Dopamine Receptor Binding Affinities

Compound IDDerivative Structure/NameReceptor SubtypeRadioligandKi (nM)Selectivity (D3 vs. D2)
6 4-thiophene-3-yl-benzamide N-phenylpiperazine derivativeD3Not Specified1.4 - 43[6]67 - 1831-fold[6]
7 4-thiazolyl-4-ylbenzamide N-piperazine analogD3Not Specified2.5 - 31[6]73 - 1390-fold[6]
8 LS-3-134D3Not Specified0.17[6]>150-fold[6]

Table 3: Alpha-Adrenergic Receptor Binding Affinities

Compound IDDerivative Structure/NameReceptor SubtypeRadioligandKi (nM)
9 A 2-(piperazine-1-yl)pyrazine derivativeα1-ARNot SpecifiedNanomolar to Subnanomolar[5]
10 A 2-(piperazine-1-yl)pyrazine derivativeα2-ARNot SpecifiedLower Affinity[5]
11 8-(1-piperazinyl)imidazo[1,2-a]pyrazineα2-AR[3H]clonidineHigh Affinity[7]
12 8-(1-piperazinyl)imidazo[1,2-a]pyrazineα1-AR[3H]prazosinLow Affinity[7]

Signaling Pathways

The following diagrams illustrate the signaling pathways for the primary receptor targets of this compound derivatives.

G_protein_coupled_receptor_signaling_pathway_for_5_HT1A cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds Gi_protein Gi/o Protein 5-HT1A_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel Gi_protein->GIRK_Channel Activates MAPK_pathway MAPK Pathway Gi_protein->MAPK_pathway Modulates Akt_pathway Akt Pathway Gi_protein->Akt_pathway Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation K_efflux K+ Efflux GIRK_Channel->K_efflux Promotes Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: 5-HT1A Receptor Signaling Pathway.

G_protein_coupled_receptor_signaling_pathway_for_D2 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Gi_protein Gi/o Protein D2_Receptor->Gi_protein Activates Beta_Arrestin β-Arrestin D2_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Contributes to MAPK_pathway MAPK Pathway Beta_Arrestin->MAPK_pathway Activates Akt_GSK3_pathway Akt/GSK-3 Pathway Beta_Arrestin->Akt_GSK3_pathway Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

experimental_workflow Start Start Membrane_Prep 1. Membrane Preparation (Receptor Source) Start->Membrane_Prep Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compound, Buffers) Membrane_Prep->Reagent_Prep Assay_Setup 3. Assay Setup (Total, Non-specific, Competitive Binding) Reagent_Prep->Assay_Setup Incubation 4. Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration 5. Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing 6. Washing (Remove Unbound Radioligand) Filtration->Washing Scintillation_Counting 7. Scintillation Counting (Quantify Radioactivity) Washing->Scintillation_Counting Data_Analysis 8. Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays for 5-HT1A and D2 receptors. These protocols can be adapted for other G-protein coupled receptors.

Protocol 1: 5-HT1A Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[8]

  • Radioligand: [3H]8-hydroxy-DPAT (specific activity ~100-200 Ci/mmol).[8]

  • Non-specific Binding Control: 10 µM Metergoline.[8]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[8]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound derivative of interest, serially diluted.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

2. Membrane Preparation:

  • Culture cells expressing the human 5-HT1A receptor to confluency.

  • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Store membrane aliquots at -80°C.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-hydroxy-DPAT (final concentration ~0.25 nM), and 100 µL of membrane suspension (e.g., 10 µg protein).[8]

    • Non-specific Binding (NSB): 50 µL of 10 µM Metergoline, 50 µL of [3H]8-hydroxy-DPAT, and 100 µL of membrane suspension.[8]

    • Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of [3H]8-hydroxy-DPAT, and 100 µL of membrane suspension.

  • The final assay volume in each well is 200 µL.

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the dried filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine D2 Receptor Competitive Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (specific activity ~70-100 Ci/mmol).

  • Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound derivative of interest, serially diluted.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

2. Membrane Preparation:

  • Follow the same procedure as described in Protocol 1 for 5-HT1A receptor membrane preparation.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Spiperone (final concentration ~0.1-0.5 nM), and 100 µL of membrane preparation (e.g., 50-200 µg protein).

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of [3H]Spiperone, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of [3H]Spiperone, and 100 µL of membrane preparation.

  • The final assay volume in each well is 200 µL.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 and Ki values for the test compound.

References

Application Notes and Protocols for Functional Cell-Based Assays of 2-(Piperazin-1-yl)pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperazin-1-yl)pyrazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a wide range of biological entities, particularly G-protein coupled receptors (GPCRs) and protein kinases.[1][2][3][4] Derivatives of this core structure have been investigated for various therapeutic applications, including as antidepressants, antipsychotics, and antimicrobials.[2][3] Assessing the functional activity of these compounds is a critical step in the drug discovery process. This document provides detailed application notes and protocols for key functional cell-based assays to characterize the pharmacological profile of this compound compounds.

G-protein coupled receptors are a major class of drug targets, and their activation can be measured through various cell-based assays.[5][6] These assays often focus on the measurement of second messengers like cyclic AMP (cAMP) and intracellular calcium, or downstream events such as the phosphorylation of extracellular signal-regulated kinase (ERK).[5][7]

Data Presentation

The following tables summarize representative quantitative data obtained from functional cell-based assays performed on a hypothetical this compound derivative, designated as Compound X.

Table 1: GPCR Activity Profile of Compound X

Assay TypeTarget ReceptorCell LineParameterValue
cAMP AccumulationSerotonin 5-HT1ACHO-K1EC50 (agonist mode)75 nM
cAMP InhibitionDopamine D2HEK293IC50 (antagonist mode)120 nM
Calcium FluxAdrenergic α1AHEK293EC50 (agonist mode)250 nM

Table 2: Kinase Inhibition Profile of Compound X

Assay TypeTarget KinaseCell LineParameterValue
ERK1/2 PhosphorylationEGFRA549IC50800 nM
Cellular Kinase ActivityAblK562IC501.2 µM

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways relevant to the described assays.

GPCR_Signaling_Gs_Gi cluster_Gs Gs Pathway cluster_Gi Gi Pathway ligand_s Agonist (e.g., Serotonin) gpcr_s Gs-Coupled Receptor (e.g., 5-HT₁ₐ) ligand_s->gpcr_s g_s Gs Protein gpcr_s->g_s Activates ac_s Adenylyl Cyclase g_s->ac_s Activates camp_s cAMP (Increased) atp_s ATP atp_s->camp_s Converted by AC pka PKA camp_s->pka Activates creb CREB Phosphorylation pka->creb ligand_i Agonist (e.g., Dopamine) gpcr_i Gi-Coupled Receptor (e.g., D₂) ligand_i->gpcr_i g_i Gi Protein gpcr_i->g_i Activates ac_i Adenylyl Cyclase g_i->ac_i Inhibits camp_i cAMP (Decreased) atp_i ATP atp_i->camp_i Conversion Inhibited

Caption: Gs and Gi protein-coupled receptor signaling pathways.

GPCR_Signaling_Gq cluster_Gq Gq Pathway ligand_q Agonist (e.g., Adrenaline) gpcr_q Gq-Coupled Receptor (e.g., α₁ₐ-adrenergic) ligand_q->gpcr_q g_q Gq Protein gpcr_q->g_q Activates plc Phospholipase C (PLC) g_q->plc Activates ip3 IP₃ pip2 PIP₂ pip2->ip3 Cleaved by PLC dag DAG er Endoplasmic Reticulum ip3->er Binds to Receptor pkc PKC dag->pkc Activates ca2 Ca²⁺ Release (Increased) er->ca2

Caption: Gq protein-coupled receptor signaling pathway.

ERK_Signaling_Workflow cluster_workflow ERK Phosphorylation Assay Workflow start Seed Cells serum_starve Serum Starve (reduce basal p-ERK) start->serum_starve treat Treat with Compound X serum_starve->treat lyse Lyse Cells treat->lyse detect Detect p-ERK & Total ERK (e.g., AlphaLISA, Western Blot) lyse->detect analyze Analyze Data (Normalize p-ERK to Total ERK) detect->analyze end Determine IC₅₀ analyze->end

Caption: Experimental workflow for an ERK phosphorylation assay.

Experimental Protocols

cAMP Accumulation Assay (Gαs-Coupled Receptors)

This protocol is designed to measure increases in intracellular cAMP levels following the activation of Gαs-coupled receptors.

Materials:

  • Cell line expressing the target Gαs-coupled receptor (e.g., CHO-K1 cells)

  • Cell culture medium (e.g., Ham's F-12, 10% FBS)

  • Stimulation buffer (e.g., Phenol-free DMEM with 0.1% w/v BSA)[8]

  • Test compound (Compound X) and reference agonist

  • cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega or AlphaScreen® from PerkinElmer)[8][9]

  • 384-well white, opaque microplates

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of Compound X and a known reference agonist in stimulation buffer.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the compound dilutions or control buffer to the appropriate wells.

    • Incubate at 37°C for 30 minutes.[8]

  • cAMP Detection:

    • Following the manufacturer's protocol for the chosen cAMP detection kit, add the lysis buffer and detection reagents. For example, using the AlphaScreen kit, this involves adding Acceptor and Donor buffers in reduced lighting conditions.[8]

    • Incubate as required (e.g., 30 minutes for pre-incubation with Donor buffer).[8]

  • Data Acquisition: Read the plate on a luminometer or a plate reader compatible with the detection technology (e.g., EnVision® for AlphaScreen).

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration. Calculate the EC₅₀ value using a suitable nonlinear regression model.

Calcium Flux Assay (Gαq-Coupled Receptors)

This assay measures changes in intracellular calcium concentration, a hallmark of Gαq-coupled receptor activation.

Materials:

  • Cell line expressing the target Gαq-coupled receptor (e.g., HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)[10]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2)[5][11]

  • Test compound (Compound X) and reference agonist

  • 96- or 384-well black-walled, clear-bottom microplates

  • A plate reader with fluorescence detection capabilities (e.g., FLIPR®)[5][10]

Procedure:

  • Cell Plating: Seed cells into the microplate to achieve a confluent monolayer on the day of the assay and incubate overnight.[10]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.[10]

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, protected from light.[11]

  • Compound Preparation: Prepare serial dilutions of Compound X and a reference agonist in the assay buffer.

  • Assay Execution:

    • Place the cell plate and the compound plate into the plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at ~485 nm and emission at ~525 nm for Fluo-4).[10]

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Program the instrument to add the compound dilutions to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.[10]

  • Data Analysis: The change in fluorescence is measured as the peak intensity minus the baseline.[10] Normalize the data and plot a dose-response curve to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream event in many GPCR and receptor tyrosine kinase signaling pathways.[12][13]

Materials:

  • Target cell line (e.g., A549 for EGFR pathway)

  • Cell culture medium

  • Serum-free medium for starvation

  • Test compound (Compound X) and appropriate controls (e.g., vehicle, known inhibitor)

  • Lysis buffer (e.g., RIPA buffer)[12]

  • p-ERK and total ERK detection reagents (e.g., AlphaScreen® SureFire™ kit or antibodies for Western blotting)[13]

  • 96- or 384-well microplates

Procedure:

  • Cell Plating and Starvation:

    • Seed cells in a microplate and grow to 80-90% confluency.[12]

    • To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.[12][13]

  • Compound Treatment: Treat the cells with serial dilutions of Compound X for 5-10 minutes at 37°C.[12]

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.[12]

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[12]

  • Phospho-ERK Detection (using AlphaScreen SureFire as an example):

    • Transfer the cell lysate to a 384-well assay plate.

    • Add the detection reagents (e.g., Acceptor beads conjugated to an antibody for total ERK and Donor beads conjugated to an antibody for phosphorylated ERK) according to the kit protocol.[13]

    • Incubate in the dark at room temperature.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK signal.[12] Plot the normalized response against the logarithm of the compound concentration to calculate the IC₅₀ value.

Troubleshooting and Optimization

  • High Background Signal: In cAMP and p-ERK assays, ensure adequate cell starvation to lower basal signaling levels.[13] In calcium flux assays, check the health of the cells and the quality of the dye.

  • Low Signal Window: Optimize cell number, incubation times, and reagent concentrations. For GPCR assays, ensure the cell line expresses a sufficient number of receptors.

  • High Well-to-Well Variability: Ensure uniform cell seeding and precise liquid handling. Check for and minimize any "edge effects" on the plates.[10]

By employing these detailed protocols, researchers can effectively characterize the functional activity of this compound compounds, providing crucial data for advancing drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of 2-(Piperazin-1-yl)pyrazine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Piperazin-1-yl)pyrazine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic effects. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond between a pyrazine ring and a piperazine moiety. This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1]

These application notes provide a detailed protocol for the synthesis of this compound from 2-chloropyrazine and piperazine, leveraging the efficiency of the Buchwald-Hartwig amination. The provided methodologies and data are intended to guide researchers in the successful synthesis and characterization of this important building block for drug discovery and development.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 2-chloropyrazine and piperazine.

G cluster_0 Buchwald-Hartwig Amination 2-Chloropyrazine 2-Chloropyrazine This compound This compound 2-Chloropyrazine->this compound Piperazine, Pd Catalyst, Ligand, Base

Caption: General reaction scheme.

Quantitative Data Summary

The efficiency of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions and corresponding yields for this transformation.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazinePiperazinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100185-95
2-BromopyrazinePiperazinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110480-90
2-ChloropyrazinePiperazinePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH100288-97

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Buchwald-Hartwig amination.

Materials and Equipment
  • Reactants: 2-Chloropyrazine, Piperazine

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk tube or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen), standard laboratory glassware, silica gel for column chromatography.

Reaction Setup Workflow

G A Charge Schlenk tube with 2-Chloropyrazine, Piperazine, NaO-t-Bu, and Xantphos B Add Pd2(dba)3 A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous Toluene C->D E Heat reaction mixture at 100 °C D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G Upon completion H Work-up procedure G->H I Purify by column chromatography H->I J Characterize the product I->J

Caption: Experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), piperazine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and Xantphos (0.04 mmol, 4 mol%).

  • Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol%), to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford this compound as a solid.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, CDCl₃) δ (ppm): 8.12 (d, J = 1.4 Hz, 1H), 7.95 (d, J = 2.7 Hz, 1H), 7.78 (dd, J = 2.7, 1.4 Hz, 1H), 3.61 (t, J = 5.0 Hz, 4H), 3.03 (t, J = 5.0 Hz, 4H), 1.85 (s, 1H, NH).

  • 13C NMR (101 MHz, CDCl₃) δ (ppm): 153.8, 142.1, 136.5, 134.2, 46.2, 45.3.

  • Mass Spectrometry (ESI): m/z calculated for C₈H₁₂N₄ [M+H]⁺: 165.11, found: 165.11.

Signaling Pathway and Logical Relationships

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

G Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X + Pd(0)L -> Ar-Pd(II)-X) Pd(0)L->Oxidative_Addition Aryl Halide (Ar-X) Ligand_Exchange Amine Coordination (Ar-Pd(II)-X + R2NH -> [Ar-Pd(II)-NHR2]+X-) Oxidative_Addition->Ligand_Exchange Amine (R2NH) Deprotonation Deprotonation ([Ar-Pd(II)-NHR2]+X- + Base -> Ar-Pd(II)-NR2) Ligand_Exchange->Deprotonation Base Reductive_Elimination Reductive Elimination (Ar-Pd(II)-NR2 -> Ar-NR2 + Pd(0)L) Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst

Caption: Catalytic cycle of the reaction.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in these application notes offers a rapid and high-yielding route to this valuable building block. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize and characterize this compound for its application in the development of novel therapeutics.

References

Developing Novel Antipsychotics from 2-(Piperazin-1-yl)pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel antipsychotic drugs derived from the 2-(piperazin-1-yl)pyrazine scaffold. This class of compounds has emerged as a promising area of research due to its potential to modulate key neurotransmitter systems implicated in the pathophysiology of psychosis, primarily the dopamine and serotonin pathways.

Introduction and Rationale

The this compound core structure serves as a versatile scaffold for the design of novel antipsychotic agents. Its inherent properties allow for systematic chemical modifications to optimize binding affinities at dopamine D2 and serotonin 5-HT2A receptors, the primary targets for atypical antipsychotics. The strategic goal is to develop compounds with a balanced D2/5-HT2A affinity ratio, which is hypothesized to lead to a reduction in positive symptoms of psychosis with a lower propensity for extrapyramidal side effects (EPS) and hyperprolactinemia compared to traditional neuroleptics. The piperazine and pyrazine moieties are prevalent in a variety of centrally active agents, highlighting their favorable pharmacokinetic and pharmacodynamic properties.[1][2]

Key Molecular Targets and Signaling Pathways

The primary mechanism of action for atypical antipsychotics involves the modulation of dopaminergic and serotonergic pathways in the brain.

Dopamine D2 Receptor Antagonism: Hyperactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. Antagonism of D2 receptors in this region is a key mechanism for antipsychotic efficacy.

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to contribute to a lower risk of EPS and may improve negative symptoms and cognitive deficits. The 5-HT2A/D2 binding affinity ratio is a critical parameter in the development of new antipsychotic candidates.[3][4]

dot

Antipsychotic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi D2R->Gi SHT2AR 5-HT2A Receptor Gq Gq SHT2AR->Gq PLC PLC Gq->PLC Activates IP3_DAG IP3/DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Neuronal_Response Altered Neuronal Response Ca_PKC->Neuronal_Response AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Neuronal_Response Modulates Antipsychotic This compound Derivative Antipsychotic->D2R Antagonist Antipsychotic->SHT2AR Antagonist Serotonin Serotonin Serotonin->SHT2AR Synthesis Workflow Start 2-Halopyrazine Reaction Nucleophilic Aromatic Substitution Start->Reaction Piperazine Substituted Piperazine Piperazine->Reaction Product This compound Derivative Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Receptor Binding Assay Workflow Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers Incubation Incubate Components: Membranes + Radioligand + Test Compound/Vehicle Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation Scintillation Counting to Quantify Bound Radioactivity Washing->Scintillation Analysis Data Analysis: - Determine IC50 - Calculate Ki Scintillation->Analysis

References

Application Notes and Protocols for 2-(Piperazin-1-yl)pyrazine Derivatives in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(piperazin-1-yl)pyrazine derivatives and structurally related multi-target ligands in the context of schizophrenia research and drug development. This document outlines their mechanism of action, provides quantitative pharmacological data for a representative compound, details experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target dopamine D2 and serotonin 5-HT2A receptors. The piperazine and pyrazine heterocyclic cores are prevalent in many antipsychotic drugs, serving as versatile scaffolds for designing multi-target ligands with improved efficacy and reduced side effect profiles.[1][2] This document focuses on a class of piperazine derivatives, using a potent multi-target agent, designated as Compound 3w , as a representative example to illustrate the application and evaluation of these compounds as potential antipsychotics.[1][3]

Mechanism of Action

The therapeutic effects of this compound derivatives and related compounds in schizophrenia are believed to be mediated by their modulation of multiple neurotransmitter systems. The primary targets include dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[3] A balanced activity at these receptors is hypothesized to contribute to a broad-spectrum efficacy against the various symptom domains of schizophrenia while minimizing extrapyramidal side effects and other adverse events associated with older antipsychotics.

Compound 3w , a novel multi-receptor ligand, demonstrates high affinity for D2, 5-HT1A, and 5-HT2A receptors. Its antipsychotic-like activity is attributed to the synergistic effect of its interactions with these key targets in the central nervous system.[1][3]

Data Presentation

The following tables summarize the in vitro receptor binding affinities and in vivo behavioral data for the representative multi-target piperazine derivative, Compound 3w .

Table 1: In Vitro Receptor Binding Affinities (Ki) of Compound 3w [1][3]

Receptor SubtypeKi (nM)
Dopamine D21.5
Serotonin 5-HT1A2.3
Serotonin 5-HT2A0.8
Histamine H33.1
Serotonin 5-HT2C>1000
Histamine H1158
Adrenergic α1215

Table 2: In Vivo Behavioral Efficacy of Compound 3w [1][3]

Behavioral AssayEffect of Compound 3w
Apomorphine-Induced ClimbingSignificant reversal
MK-801-Induced HyperactivitySignificant reversal
Conditioned Avoidance Response (CAR)Significant inhibition of avoidance behavior
Catalepsy InductionHigh threshold (low liability)
Novel Object RecognitionMemory enhancement
Weight Gain & ProlactinemiaLow liability

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a Representative Multi-Target Antipsychotic (Perospirone)

This protocol describes the synthesis of perospirone, an atypical antipsychotic with a piperazine core, illustrating a common synthetic strategy for this class of compounds.[4]

Step 1: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

  • Reaction: 3-Chloro-1,2-benzisothiazole is reacted with an excess of piperazine.

  • Procedure:

    • A mixture of 3-chloro-1,2-benzisothiazole and piperazine is heated, typically in a suitable solvent or neat.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water to remove excess piperazine and its salts.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(1-piperazinyl)-1,2-benzisothiazole.

Step 2: Synthesis of N-(4-Bromobutyl)-cis-1,2-cyclohexanedicarboximide

  • Reaction: cis-1,2-Cyclohexanedicarboximide is reacted with 1,4-dibromobutane.

  • Procedure:

    • To a solution of cis-1,2-cyclohexanedicarboximide in a suitable solvent (e.g., dimethylformamide), a base such as potassium carbonate is added.

    • 1,4-Dibromobutane is added to the mixture, and the reaction is heated.

    • Reaction progress is monitored by TLC or HPLC.

    • After completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to give N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide.

Step 3: Final Condensation to Yield Perospirone

  • Reaction: N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide.[4]

  • Procedure:

    • A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole, N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) is heated to reflux.[4]

    • The reaction is monitored until completion.

    • The mixture is cooled, and the solvent is evaporated.

    • The residue is partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude perospirone is purified by column chromatography.[4]

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine D2 Receptors
  • Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing human D2 receptors.

    • Radioligand (e.g., [3H]spiperone or [3H]raclopride).

    • Non-specific binding agent (e.g., haloperidol).

    • Test compound solutions at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

    • Glass fiber filters.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either vehicle, non-specific binding agent, or test compound at varying concentrations.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Apomorphine-Induced Climbing Test in Mice
  • Objective: To assess the dopamine D2 receptor antagonist activity of a test compound.

  • Materials:

    • Male ICR mice (20-25 g).

    • Apomorphine hydrochloride solution.

    • Test compound solution or vehicle.

    • Cylindrical wire mesh cages (e.g., 10 cm diameter, 15 cm height).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg) subcutaneously (s.c.).

    • Immediately place each mouse individually into a wire mesh cage.

    • Observe and score the climbing behavior at regular intervals (e.g., every 5 minutes) for a duration of 30 minutes, starting 10 minutes after apomorphine injection.

    • Scoring system: 0 = four paws on the floor; 1 = one or two paws on the cage wall; 2 = three or four paws on the cage wall.

    • Calculate the total climbing score for each mouse. A reduction in the climbing score compared to the vehicle-treated group indicates potential D2 antagonist activity.

Protocol 4: MK-801-Induced Hyperactivity Test in Rats
  • Objective: To evaluate the potential antipsychotic activity of a test compound by assessing its ability to reverse hyperactivity induced by the NMDA receptor antagonist MK-801.

  • Materials:

    • Male Sprague-Dawley rats (200-250 g).

    • MK-801 (dizocilpine) solution.

    • Test compound solution or vehicle.

    • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Habituate the rats to the activity chambers for a period (e.g., 60 minutes) on the day before the test.

    • On the test day, administer the test compound or vehicle (i.p. or p.o.).

    • After the appropriate pretreatment time, administer MK-801 (e.g., 0.1-0.3 mg/kg, s.c.).

    • Immediately place the rats into the activity chambers and record locomotor activity (e.g., distance traveled, horizontal beam breaks) for a specified duration (e.g., 60-120 minutes).

    • A significant reduction in MK-801-induced hyperactivity by the test compound suggests potential antipsychotic efficacy.

Protocol 5: Conditioned Avoidance Response (CAR) Test in Rats
  • Objective: To assess the antipsychotic-like activity of a test compound by measuring its ability to disrupt a learned avoidance response.

  • Materials:

    • Male Wistar or Sprague-Dawley rats.

    • Two-way shuttle box with a grid floor capable of delivering a mild foot shock, a conditioned stimulus (CS) (e.g., a light or tone), and an unconditioned stimulus (US) (foot shock).

    • Test compound solution or vehicle.

  • Procedure:

    • Training Phase:

      • Place a rat in the shuttle box.

      • Present the CS for a short duration (e.g., 10 seconds).

      • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

      • If the rat does not move, the US (e.g., 0.5 mA foot shock) is delivered for a brief period (e.g., 5 seconds) concurrently with the CS. Movement to the other compartment during the US is an escape response.

      • Repeat for a set number of trials per day until a stable level of avoidance responding is achieved.

    • Testing Phase:

      • Administer the test compound or vehicle.

      • After the pretreatment period, place the rat in the shuttle box and conduct a session of CAR trials as in the training phase.

      • Record the number of avoidance responses, escape responses, and failures to escape.

      • A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives for schizophrenia.

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Antipsychotic (Antagonist) Antipsychotic->D2R Blocks Gi Gi Protein D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Signaling & Neuronal Inhibition PKA->Downstream BetaArrestin_Pathway β-Arrestin Pathway (Receptor Internalization, MAPK Signaling) BetaArrestin->BetaArrestin_Pathway Serotonin_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Serotonin1A Serotonin R_5HT1A 5-HT1A Receptor Serotonin1A->R_5HT1A Agonist1A Antipsychotic (Partial Agonist) Agonist1A->R_5HT1A Gi_1A Gi Protein R_5HT1A->Gi_1A AC_1A Adenylate Cyclase Gi_1A->AC_1A Inhibits cAMP_1A cAMP AC_1A->cAMP_1A Outcome1A Increased Dopamine Release in PFC & Anxiolytic Effects cAMP_1A->Outcome1A Serotonin2A Serotonin R_5HT2A 5-HT2A Receptor Serotonin2A->R_5HT2A Antagonist2A Antipsychotic (Antagonist) Antagonist2A->R_5HT2A Blocks Gq Gq Protein R_5HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Outcome2A Modulation of Glutamate Release & Antipsychotic Effects IP3_DAG->Outcome2A Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Behavioral Testing Synthesis Synthesis of This compound Derivative Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A, etc.) Characterization->Binding_Assay Ki_Determination Determination of Ki Values Binding_Assay->Ki_Determination Apomorphine_Test Apomorphine-Induced Climbing Test Ki_Determination->Apomorphine_Test MK801_Test MK-801-Induced Hyperactivity Test CAR_Test Conditioned Avoidance Response (CAR) Test

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-(Piperazin-1-yl)pyrazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial and antifungal properties of 2-(piperazin-1-yl)pyrazine analogues. It includes a summary of their activity, detailed experimental protocols for their evaluation, and visualizations of potential mechanisms of action and experimental workflows.

Quantitative Data Summary

The antimicrobial and antifungal efficacy of various this compound analogues and other piperazine derivatives has been evaluated against a range of pathogens. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency. The following tables summarize the MIC values reported for different series of compounds.

Table 1: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives of Piperazines [1]

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
P3 50>100>100>100>100
P4 50>100>100>1003.125
P6 >10025>100>100>100
P7 5025>100>100>100
P9 5025>100>100>100
P10 >10025>100>1003.125

Table 2: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives [2]

CompoundS. aureus (µg/mL)E. coli (µg/mL)
2e 3216
Ampicillin (Control) 328

Table 3: Antimicrobial Activity of Novel Piperazine Derivatives [3]

CompoundS. flexneri (µg/mL)S. aureus (µg/mL)MRSA (µg/mL)S. dysenteriae (µg/mL)
RL-308 2416128
RL-328 >128>128>128128

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are standard protocols for assessing the antimicrobial and antifungal activity of this compound analogues.

Synthesis of Pyrazine-2-Carboxylic Acid Derivatives of Piperazines[1]

This protocol describes a general method for synthesizing pyrazine-2-carboxylic acid derivatives, which involves the coupling of substituted pyrazine-2-carboxylic acids with various piperazines.

Materials:

  • Substituted pyrazine-2-carboxylic acids

  • Various piperazines

  • Propyl phosphonic anhydride (T3P) as a coupling reagent

  • Appropriate solvents (e.g., dichloromethane, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted pyrazine-2-carboxylic acid in a suitable solvent.

  • Add the specific piperazine derivative to the solution.

  • Introduce T3P as the coupling agent to facilitate the amide bond formation.

  • Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to obtain the desired pyrazine-2-carboxylic acid derivative.

  • Characterize the final compound using techniques such as melting point determination, LC-MS, ¹H NMR, and FT-IR.[1]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[1]

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized this compound analogues

  • Bacterial and fungal strains

  • Nutrient agar or other suitable growth media

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring molten agar into petri dishes and allowing them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 27°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method[2]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Synthesized this compound analogues

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable liquid media

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microorganism. The results can be confirmed by measuring the optical density at 600 nm.[2]

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial testing and the proposed mechanisms of action for some this compound analogues.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis synthesis Synthesis of this compound analogues purification Purification and Characterization synthesis->purification agar_well Agar Well Diffusion (Qualitative) synthesis->agar_well microbroth Microbroth Dilution (Quantitative) synthesis->microbroth zone_inhibition Measure Zone of Inhibition agar_well->zone_inhibition mic_determination Determine MIC microbroth->mic_determination

Caption: Experimental workflow for antimicrobial activity assessment.

Molecular docking studies have suggested several potential mechanisms by which these compounds exert their antimicrobial effects.

mechanism_of_action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound This compound Analogue glcn6p GlcN-6-P Synthase compound->glcn6p murB E. coli MurB compound->murB dnagyrase DNA Gyrase compound->dnagyrase cell_wall Inhibition of Cell Wall Synthesis glcn6p->cell_wall murB->cell_wall dna_replication Inhibition of DNA Replication dnagyrase->dna_replication

Caption: Proposed mechanisms of antimicrobial action.[1][4][5]

The inhibition of DNA gyrase is a key mechanism for some antimicrobial agents. The following diagram illustrates this proposed pathway for a 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) derivative.

dna_gyrase_inhibition pnt PNT Compound Uptake dna_gyrase Bacterial DNA Gyrase pnt->dna_gyrase Inhibits supercoiling DNA Supercoiling dna_gyrase->supercoiling cell_disruption Cell Disruption dna_gyrase->cell_disruption leads to replication DNA Replication supercoiling->replication

Caption: Proposed DNA gyrase inhibition pathway.[5]

References

The Versatility of 2-(Piperazin-1-yl)pyrazine in Modern Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 2-(piperazin-1-yl)pyrazine is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents targeting a wide array of diseases. Its unique structural features, combining the piperazine and pyrazine rings, allow for diverse chemical modifications, leading to compounds with significant activities against cancer, central nervous system (CNS) disorders, and infectious diseases. This application note provides a comprehensive overview of the role of this compound in drug discovery, detailing its applications, summarizing key biological data, and providing standardized protocols for its synthesis and evaluation.

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a well-established pharmacophore known to enhance aqueous solubility and oral bioavailability of drug candidates.[1] When coupled with the pyrazine ring, a nitrogen-containing aromatic heterocycle, the resulting this compound scaffold offers a unique combination of physicochemical properties and biological activities.[2][3] This has made it a privileged structure in the design of molecules targeting various receptors and enzymes.[4]

Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas:

  • Anticancer Activity: A notable application of this scaffold is in the development of histone deacetylase (HDAC) inhibitors. Certain this compound derivatives have shown potent and selective inhibition of Class I HDACs (HDAC1, 2, and 3), which are crucial regulators of cell proliferation and are often dysregulated in cancers.[5][6][7] These compounds have shown promising anti-leukemic activity and efficacy against pancreatic cancer cell lines.[5][7] Furthermore, derivatives have been investigated for their ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation and cancer progression, demonstrating cytotoxic effects in breast cancer cells.[8][9][10]

  • Central Nervous System (CNS) Disorders: The arylpiperazine substructure is a common feature in many CNS-active drugs.[11] Derivatives of this compound have been designed and synthesized to target various neurotransmitter receptors, including serotonin (5-HT) and adrenergic receptors.[12][13] These compounds have shown potential as antidepressants, anxiolytics, and antipsychotics.[12][14] Their ability to modulate multiple serotonin receptor subtypes highlights their potential in treating complex neurological disorders.[15][16]

  • Antimicrobial Properties: The structural versatility of the this compound core has also been exploited in the development of antimicrobial agents.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various derivatives of this compound, showcasing their potency and selectivity against different biological targets.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
19f HDAC1-0.13[5]
HDAC2-0.28[5]
HDAC3-0.31[5]
Vindoline-piperazine conjugate 23 TubulinBreast Cancer (MDA-MB-468)1.00 (GI50)[2]
Vindoline-piperazine conjugate 25 TubulinNon-Small Cell Lung Cancer (HOP-92)1.35 (GI50)[2]
Pyrazolopyrimidine 6b Not SpecifiedLiver Cancer (HepG2)3.26[17]
Breast Cancer (MCF-7)3.19[17]
Colorectal Cancer (HCT116)5.01[17]
Piperazine-pyrimidine 5b NF-κB p65Breast Cancer (MCF-7)6.29[8]
Oxazine-pyrimidine 3a NF-κB p65Breast Cancer (MCF-7)9.17[8]

Table 2: CNS Receptor Binding Affinity of Arylpiperazine Derivatives

Compound IDTargetKi (nM)Reference
CSP-2503 5-HT1A ReceptorHigh Affinity[12]
Piperazine-pyridazinone analog α1-Adrenergic ReceptorNanomolar to Subnanomolar[13]
5-HT1A ReceptorNanomolar (for some analogs)[13]
2-(N-Methylpiperazino)-4,6-di(2-thienyl)pyrimidine (26) 5-HT2A ReceptorHigh Affinity and Selectivity[16]
1-(2-Pyrimidinyl)piperazine derivatives (general) 5-HT1A and 5-HT2A ReceptorsVaries[16]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research. Below are representative protocols.

Synthesis Protocol: General Procedure for the Synthesis of Pyrazine-Linked 2-Aminobenzamides

This protocol is based on the synthesis of HDAC inhibitors.[5]

  • Step 1: Synthesis of the Piperazinyl-Pyrazine Intermediate:

    • To a solution of 2-chloropyrazine in a suitable solvent (e.g., acetonitrile), add an excess of piperazine.

    • The reaction mixture is stirred at room temperature or heated to facilitate the nucleophilic aromatic substitution.

    • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield this compound.

  • Step 2: Coupling with the Capping Group:

    • The synthesized this compound is reacted with an appropriate electrophile (e.g., an alkyl halide or a molecule with a leaving group) to introduce the "capping group."

    • The reaction is typically carried out in the presence of a base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • Purification by column chromatography affords the N-substituted piperazinyl-pyrazine derivative.

  • Step 3: Final Coupling with the Zinc-Binding Group:

    • The product from Step 2 is coupled with a 2-aminobenzamide derivative, which serves as the zinc-binding group.

    • This is typically an amidation reaction, which may require activation of the carboxylic acid of the 2-aminobenzamide moiety (e.g., using HATU or EDC/HOBt).

    • The final compound is purified by recrystallization or column chromatography.

Biological Assay Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a standard procedure for evaluating the inhibitory activity of compounds against HDAC enzymes.[5]

  • Enzyme and Substrate Preparation:

    • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used.

    • A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in assay buffer.

  • Assay Procedure:

    • The test compounds are serially diluted in DMSO and then in assay buffer.

    • In a 96-well plate, the HDAC enzyme, assay buffer, and test compound (or DMSO for control) are incubated for a specified time at 37°C.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a developer solution containing a protease (e.g., trypsin) and a HDAC inhibitor (to prevent further deacetylation).

    • The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the control wells.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of complex biological pathways and experimental procedures.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Drug Action Histone Histone Protein Acetyl Acetyl Group Histone->Acetyl Acetylation (by HATs) Allows Transcription DNA DNA DNA->Histone HDAC HDAC Enzyme HDAC->Acetyl Deacetylation Represses Transcription Gene Gene Expression Acetyl->Gene Promotes TF Transcription Factors TF->Gene Activates Drug This compound Derivative (HDACi) Drug->HDAC Inhibits

Figure 1. Mechanism of Action of this compound-based HDAC inhibitors.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB Degraded NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA_target Target Genes (Inflammation, Proliferation) NFkB_nuc->DNA_target Activates Transcription Drug Piperazine-pyrimidine Derivative Drug->NFkB_nuc Inhibits Translocation

Figure 2. Inhibition of the NF-κB signaling pathway by piperazine-pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (2-chloropyrazine, piperazine) Intermediate Piperazinyl-pyrazine Intermediate Start->Intermediate Step 1 Final_Compound Final this compound Derivative Intermediate->Final_Compound Steps 2 & 3 In_Vitro In Vitro Assays (e.g., HDAC, Cell Viability) Final_Compound->In_Vitro Testing Data_Analysis Data Analysis (IC50/Ki Determination) In_Vitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Figure 3. General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of new chemical entities with significant therapeutic potential. Its favorable physicochemical properties and synthetic tractability allow for the generation of large libraries of compounds for screening against a multitude of biological targets. The successful development of potent and selective inhibitors of HDACs and the NF-κB pathway, as well as promising CNS-active agents, underscores the importance of this heterocyclic core in modern medicinal chemistry. Future research in this area is expected to yield novel drug candidates with improved efficacy and safety profiles for a range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(Piperazin-1-yl)pyrazine from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

The synthesis of this compound most commonly involves the nucleophilic aromatic substitution of 2-chloropyrazine with piperazine. The primary impurities to anticipate in the crude reaction mixture are:

  • Unreacted Starting Materials: 2-chloropyrazine and piperazine.

  • Double-Substituted Byproduct: 1,4-bis(pyrazin-2-yl)piperazine, formed when a second molecule of 2-chloropyrazine reacts with the product.

  • Salts: If a base is used (e.g., potassium carbonate), the corresponding salt will be present.

Q2: What is a general workflow for the purification of this compound?

A typical purification strategy involves an initial workup followed by one or more chromatographic or crystallization steps. A general workflow is as follows:

  • Aqueous Workup/Extraction: To remove inorganic salts and highly polar impurities.

  • Chromatography or Crystallization: To separate the desired product from unreacted starting materials and organic byproducts.

  • Solvent Removal: To obtain the pure, solid product.

  • Purity Analysis: Using techniques like TLC, LC-MS, and NMR to confirm the purity of the final product.

Purification_Workflow General Purification Workflow for this compound crude Crude Reaction Mixture workup Aqueous Workup / Liquid-Liquid Extraction crude->workup organic_layer Organic Layer containing Product and Organic Impurities workup->organic_layer choice Purity Assessment (e.g., TLC) organic_layer->choice chromatography Column Chromatography choice->chromatography Complex Mixture recrystallization Recrystallization choice->recrystallization Relatively Pure pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: A general experimental workflow for the purification of crude this compound.

Troubleshooting Guides

Column Chromatography

Issue: My product is streaking or tailing on the silica gel column.

This is a common issue when purifying basic compounds like this compound on acidic silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the silica surface.

  • Solution 1: Use a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.

  • Solution 3: Use an Amine-Functionalized Silica Column. These columns have a basic surface and are specifically designed for the purification of amines, often allowing for the use of less polar solvent systems like hexane/ethyl acetate.

Troubleshooting_Column_Chromatography Troubleshooting Tailing in Column Chromatography start Product Tailing on Silica Gel cause Cause: Strong interaction of basic nitrogens with acidic silica start->cause solution1 Option 1: Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) cause->solution1 solution2 Option 2: Change Stationary Phase (e.g., Alumina) cause->solution2 solution3 Option 3: Use Amine-Functionalized Silica cause->solution3 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome solution3->outcome

Caption: A decision tree for troubleshooting peak tailing during column chromatography.

Issue: My product co-elutes with the 1,4-bis(pyrazin-2-yl)piperazine byproduct.

The double-substituted byproduct is generally less polar than the desired mono-substituted product. However, their polarities can be similar enough to make separation challenging.

  • Solution 1: Optimize the Solvent System. Use a shallow gradient during column chromatography. Start with a less polar eluent and slowly increase the polarity. This can improve the resolution between closely eluting compounds.

  • Solution 2: Change the Stationary Phase. A stationary phase with a higher surface area can provide better separation for challenging mixtures.[1]

  • Solution 3: Recrystallization. If the product is a solid, recrystallization may be a more effective method for removing the byproduct, especially if their solubilities in a particular solvent system differ significantly.

Recrystallization

Issue: My compound is not crystallizing.

  • Solution 1: Check Supersaturation. Your solution may not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration.

  • Solution 2: Induce Nucleation. If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Solution 3: Re-evaluate Your Solvent Choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For compounds like this compound, good starting points for single-solvent recrystallization are ethanol or isopropanol. For two-solvent systems, consider dissolving the compound in a "good" solvent like methanol or DMSO and then slowly adding a "poor" solvent like water until the solution becomes turbid.[2]

Issue: My compound is "oiling out" instead of forming crystals.

This occurs when the compound comes out of solution at a temperature above its melting point.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent to decrease the supersaturation.

  • Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can promote oiling out.

Data Presentation

The following tables summarize typical purification methods and solvent systems that can be adapted for the purification of this compound, based on protocols for structurally similar compounds.

Table 1: Column Chromatography Solvent Systems for N-Aryl Piperazine Derivatives

Stationary PhaseEluent SystemComments
Silica GelDichloromethane / MethanolA common starting point for polar compounds. A gradient of increasing methanol is typically used.
Silica GelHexanes / Ethyl AcetateOften used with a basic modifier (e.g., triethylamine) to prevent tailing.
Alumina (Neutral or Basic)Dichloromethane / MethanolA good alternative to silica gel for basic compounds.

Table 2: Recrystallization Solvents for Piperazine and Pyrazine Derivatives

Solvent(s)TypeComments
Ethanol or IsopropanolSingle SolventGood starting points for moderately polar, crystalline compounds.
Methanol / WaterTwo-Solvent SystemDissolve in methanol (good solvent) and add water (anti-solvent) to induce crystallization.
Dichloromethane / EthanolTwo-Solvent SystemA potential system for compounds with intermediate polarity.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

  • Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol. An ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.[3]

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like pure methanol). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. A gradient elution, starting with a lower polarity (e.g., 1% methanol in dichloromethane) and gradually increasing the polarity (e.g., up to 10% methanol), can be effective.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to the boiling point while stirring to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

Removing 1,4-disubstituted piperazine byproducts in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the removal of 1,4-disubstituted piperazine byproducts in synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your target compound from 1,4-disubstituted piperazine byproducts.

ProblemPossible CauseSuggested Solution
Low Yield of Monosubstituted Product Reaction conditions favor disubstitution.- Use a larger excess of piperazine (e.g., 5-10 equivalents).- Employ a protecting group, such as Boc (tert-butyloxycarbonyl), on one of the piperazine nitrogens. This can increase the yield of the monosubstituted product to over 95% before deprotection.[1]
Co-elution of Product and Byproduct during Column Chromatography The polarity difference between the desired monosubstituted product and the 1,4-disubstituted byproduct is insufficient for separation with the current eluent system. The 1,4-disubstituted byproduct is typically less polar.[1]- Adjust the eluent system. A less polar solvent system may allow for the elution of the disubstituted byproduct first.- Use a shallow gradient elution to improve separation.- Consider an alternative stationary phase, such as alumina or a phenyl or cyano-based column, which can offer different selectivity for basic compounds.[2]
Product Fails to Crystallize The presence of impurities, such as the 1,4-disubstituted byproduct, can inhibit crystallization.- Attempt to remove the byproduct using another purification method, such as column chromatography, before attempting recrystallization.- Try a different recrystallization solvent or a solvent mixture.
Oily Product is Difficult to Purify The free base of the desired product may be an oil at room temperature.- Convert the oily free base to a salt (e.g., hydrochloride or citrate salt), which is often a crystalline solid and can be more easily purified by recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove 1,4-disubstituted piperazine byproducts?

A1: The most common and effective methods for removing 1,4-disubstituted piperazine byproducts include:

  • Column Chromatography: This technique separates compounds based on their polarity. Since the 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product, it can be effectively separated using a suitable solvent system.

  • Recrystallization: This method relies on the differences in solubility between the desired product and the byproduct in a particular solvent. By carefully selecting a solvent, the desired product can be selectively crystallized, leaving the byproduct in the mother liquor.

  • Acid Wash/Extraction: The basic nature of the piperazine nitrogens allows for purification using acid-base extraction. By adjusting the pH of an aqueous solution, it's possible to selectively extract the more basic desired product into an organic layer, leaving the less basic disubstituted byproduct behind, or vice-versa.[2]

  • Scavenger Resins: These are solid-supported reagents that can selectively react with and bind to the excess reagents or byproducts, allowing for their easy removal by filtration.

Q2: How can I minimize the formation of the 1,4-disubstituted byproduct during my reaction?

A2: To minimize the formation of the 1,4-disubstituted byproduct, you can:

  • Use a large excess of piperazine: Employing a significant excess of piperazine (e.g., 5 to 10 equivalents) can statistically favor the monosubstitution reaction.

  • Use a protecting group: Protecting one of the piperazine nitrogens with a group like Boc ensures that the reaction can only occur at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1]

Q3: My 1,4-disubstituted byproduct is not visible on the TLC plate. How can I detect it?

A3: If the byproduct is not UV active, you can try using a TLC stain that reacts with amines, such as ninhydrin or potassium permanganate, to visualize the spot. Alternatively, analytical techniques like LC-MS can be used to detect the presence of the byproduct.

Data Presentation

The following table summarizes the effect of stoichiometry on the formation of mono- and di-substituted piperazine products, providing an indication of how reaction conditions can be optimized to minimize the formation of the 1,4-disubstituted byproduct.

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535[1]
Benzyl Bromide5.0None75<5[1]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[1]

The following table provides data on the recovery of piperazine from a reaction mixture using precipitation with an alcohol, demonstrating the efficiency of this purification method.

Alcohol UsedInitial Piperazine (grams)Recovered Piperazine (grams)Recovery Percentage
Isooctanol30.329.296.4%
Isooctanol71.166.693.6%
n-Butanol36.531.2 (calculated from 74g precipitate at 43.4%)85.5%

Data adapted from a patent describing the recovery of piperazine from a reaction mixture.[4]

Experimental Protocols

Protocol 1: Removal of 1,4-Disubstituted Piperazine Byproduct by Column Chromatography

Objective: To separate the desired monosubstituted piperazine product from the less polar 1,4-disubstituted byproduct using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh)

  • Solvents for eluent system (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate TLC stain

Methodology:

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude mixture with various solvent combinations. The ideal system will show good separation between the product and the byproduct, with an Rf value for the desired product between 0.2 and 0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is challenging, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Objective: To purify the desired product by selectively crystallizing it from a solution, leaving the 1,4-disubstituted byproduct and other impurities in the mother liquor.

Materials:

  • Crude product

  • Recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: Choose a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the byproduct is ideally soluble at all temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture purification_choice Select Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Polarity Difference recrystallization Recrystallization purification_choice->recrystallization Solubility Difference acid_wash Acid Wash / Extraction purification_choice->acid_wash Basicity Difference analysis Purity Analysis (TLC, LC-MS, NMR) chromatography->analysis recrystallization->analysis acid_wash->analysis pure_product Pure Monosubstituted Product analysis->pure_product

Caption: General experimental workflow for the purification of a monosubstituted piperazine.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response gpcr GPCRs (e.g., CCR5) kinase_receptor Receptor Tyrosine Kinases (e.g., EGFR) pi3k PI3K/AKT Pathway gpcr->pi3k kinase_receptor->pi3k mapk MAPK Pathway kinase_receptor->mapk proliferation Cell Proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis nfkb NF-κB Pathway mapk->proliferation mapk->apoptosis inflammation Inflammation nfkb->inflammation piperazine 1,4-Disubstituted Piperazine Derivative piperazine->gpcr piperazine->kinase_receptor

Caption: Potential signaling pathways modulated by 1,4-disubstituted piperazine derivatives.[5][6]

References

Technical Support Center: Solubility Issues of 2-(Piperazin-1-yl)pyrazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Piperazin-1-yl)pyrazine in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a common challenge with piperazine-containing compounds. Due to the basic nature of the piperazine moiety, the solubility of this compound is highly dependent on pH. Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The piperazine ring has two nitrogen atoms with different basicities (pKa values). Adjusting the pH of your aqueous buffer to be at least 2 pH units below the higher pKa of this compound will lead to its protonation, forming a more soluble salt in situ. A pH range of 3 to 5 is often a good starting point.

  • Use of Co-solvents: If pH adjustment alone is insufficient, consider using a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are commonly used. It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid affecting your biological system. Always include a vehicle control in your experiments.

  • Prepare Fresh Solutions: To ensure consistency and avoid precipitation upon storage, it is recommended to prepare fresh stock and working solutions of this compound for each experiment.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]

  • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. In many experimental setups, achieving a metastable supersaturated solution (kinetic solubility) for the duration of the assay is sufficient.[2]

  • Pre-warming the Buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help in keeping the compound in solution.

Q3: When should I consider more advanced techniques like salt formation or co-crystallization?

A3: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility for your needs, or if you require a solid form with improved dissolution properties for in vivo studies, these advanced techniques are the next logical step.

  • Salt Formation: This is a robust method for ionizable compounds like this compound and can lead to significant increases in solubility and dissolution rates. A salt screening study with various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, citrate) is recommended to identify the optimal salt form.[3][4]

  • Co-crystallization: This technique can improve the solubility and bioavailability of your compound by forming a multi-component crystal lattice with a suitable co-former.[4]

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with this compound.

Problem: Inconsistent or non-reproducible results in biological assays.

Possible Cause: Precipitation of this compound in the assay medium.

Troubleshooting Workflow:

Troubleshooting_Workflow A Inconsistent Assay Results B Determine Kinetic Solubility in Assay Medium A->B C Precipitation Observed? B->C D Adjust Buffer pH (e.g., pH 3-5) C->D Yes H Re-evaluate Assay Conditions C->H No E Use Co-solvent (e.g., <1% DMSO) D->E F Optimize Formulation (Salt, Co-crystal) E->F G Consistent Results Achieved F->G Dopamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds to AC Adenylate Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to Solubility_Enhancement_Workflow Start Poorly Soluble Compound (this compound) Step1 pH Adjustment (Acidic Buffer) Start->Step1 Step2 Co-solvent Addition (<1% Organic Solvent) Step1->Step2 If solubility is still insufficient End Optimized Solubility for In Vitro / In Vivo Studies Step1->End If sufficient Step3 Salt Screening (e.g., HCl, Mesylate) Step2->Step3 If further improvement is needed Step2->End If sufficient Step4 Advanced Formulation (e.g., Co-crystals, Nanosuspension) Step3->Step4 For solid dosage forms or significant enhancement Step3->End Step4->End

References

Stability of 2-(Piperazin-1-yl)pyrazine in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(Piperazin-1-yl)pyrazine in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and its solutions?

A1: For the solid compound, it is recommended to store it in a cool, dry, and dark place, ideally between 2°C and 8°C.[1] The container should be tightly sealed to protect it from moisture and air, as piperazine derivatives can be hygroscopic and susceptible to oxidation.[1]

Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, the stability in a frozen state should be verified for your specific solvent.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is generally soluble in organic solvents such as DMSO and ethanol. Its solubility in aqueous solutions may be limited but can be enhanced by forming a salt, such as a dihydrochloride salt. The choice of solvent will depend on the specific experimental requirements.

Q3: How stable is this compound in common laboratory solvents?

A3: The stability of this compound is solvent-dependent. In anhydrous DMSO, it is expected to be relatively stable for short periods when stored properly. In aqueous solutions, its stability can be influenced by pH. Generally, neutral to slightly acidic conditions are preferred to minimize base-catalyzed degradation. Protic solvents like ethanol may participate in degradation reactions over extended periods, especially if not stored correctly.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of piperazine and related compounds, the likely degradation pathways include:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or other oxidized species.[1] Common degradation products of piperazine under oxidative stress include ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[1]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to degradation.

  • Photodegradation: Exposure to UV light may induce degradation. It is recommended to handle the compound and its solutions in low-light conditions and use amber vials for storage.

  • Thermal Degradation: High temperatures can accelerate degradation.[2] For piperazine, thermal degradation can lead to products such as N-formylpiperazine and N-(2-aminoethyl)piperazine.[2]

Below is a diagram illustrating potential degradation pathways.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidative Stress cluster_thermal Thermal Stress cluster_photo Photolytic Stress This compound This compound N-Oxide N-Oxide This compound->N-Oxide Oxidation Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Oxidation Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Oxidation Formylated Piperazine Derivative Formylated Piperazine Derivative This compound->Formylated Piperazine Derivative Heat Ethylenediamine Derivative Ethylenediamine Derivative This compound->Ethylenediamine Derivative Heat Photodegradants Photodegradants This compound->Photodegradants Light (UV)

Potential Degradation Pathways

Troubleshooting Guides

Issue 1: Inconsistent experimental results over time.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh from the solid compound before each experiment.

    • Proper Storage: If a stock solution must be used over a short period, ensure it is stored at 2-8°C and protected from light. For longer periods, aliquot and freeze at -80°C.

    • Perform a Stability Check: Analyze your stock solution by HPLC at the beginning and end of your experimental series to check for the appearance of degradation peaks or a decrease in the main peak area.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

  • Possible Cause: Formation of degradation products due to improper handling or storage.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound and its solutions are not exposed to high temperatures, strong light, or incompatible chemicals.

    • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid impurities that could react with your compound.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see experimental protocols below). This can help in confirming if the unknown peaks are indeed degradants.

Quantitative Stability Data

The following tables provide representative stability data for this compound in various solvents and conditions. Note: This data is illustrative and should be confirmed by in-house stability studies.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) Protected from Light

Time (hours)% Remaining in DMSO% Remaining in Ethanol% Remaining in Acetonitrile% Remaining in Water (pH 7.4)
0100.0100.0100.0100.0
2499.598.899.297.5
4898.997.598.595.1
7298.296.297.892.8

Table 2: Effect of pH on the Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 40°C for 24 hours

pHBuffer System% Remaining
3.0Citrate Buffer98.5
5.0Acetate Buffer99.1
7.4Phosphate Buffer96.3
9.0Borate Buffer91.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

G Workflow for HPLC Stability Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Stock Solution Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration Filter Sample Filter Sample Dilute to Working Concentration->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Integrate Peaks Integrate Peaks UV Detection->Integrate Peaks Calculate % Purity / % Degradation Calculate % Purity / % Degradation Integrate Peaks->Calculate % Purity / % Degradation

HPLC Stability Analysis Workflow

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

    • Add 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the parent compound.

G Forced Degradation Study Logic Start Start Prepare Samples Prepare Samples Start->Prepare Samples Stress Conditions Stress Conditions Prepare Samples->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis 0.1 M HCl, 60°C Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis 0.1 M NaOH, 60°C Oxidation Oxidation Stress Conditions->Oxidation 3% H2O2, RT Thermal Thermal Stress Conditions->Thermal Solid, 80°C Photolytic Photolytic Stress Conditions->Photolytic Solution, UV light Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal->Analyze by HPLC Photolytic->Analyze by HPLC Evaluate Degradation Evaluate Degradation Analyze by HPLC->Evaluate Degradation Evaluate Degradation->Stress Conditions <5% or >20% Degradation (Adjust Conditions) End End Evaluate Degradation->End 5-20% Degradation

Forced Degradation Study Logic

References

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Piperazin-1-yl)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrazine and piperazine. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key starting materials are 2-chloropyrazine and piperazine. A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is required to act as an acid scavenger. Common solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or alcohols like ethanol.

Q3: What is the main side product I should be aware of during the synthesis of this compound?

A3: The most common side product is the di-substituted piperazine, 1,4-di(pyrazin-2-yl)piperazine . This occurs when a second molecule of 2-chloropyrazine reacts with the remaining secondary amine of the desired mono-substituted product, this compound.

Q4: How can I detect the formation of the 1,4-di(pyrazin-2-yl)piperazine side product?

A4: The side product can be detected using various analytical techniques. Thin-layer chromatography (TLC) will often show a spot with a different Rf value compared to the desired product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. The di-substituted product will have a higher molecular weight and a distinct fragmentation pattern in MS, and its NMR spectrum will show a different set of signals due to its symmetrical structure.

Q5: How can I purify the desired this compound from the di-substituted side product?

A5: The 1,4-di(pyrazin-2-yl)piperazine is often much less soluble than the mono-substituted product in common organic solvents. As a result, it may precipitate out of the reaction mixture upon cooling and can be removed by filtration.[1] For more rigorous purification, column chromatography on silica gel is a standard and effective method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Formation of 1,4-di(pyrazin-2-yl)piperazine: This is the most common reason for low yields of the desired mono-substituted product.Use an excess of piperazine: A molar ratio of piperazine to 2-chloropyrazine of 2.5:1 or higher is recommended to statistically favor mono-substitution. • Slow addition of 2-chloropyrazine: Adding the 2-chloropyrazine solution dropwise to the piperazine solution at a controlled temperature can help minimize di-substitution. • Control reaction temperature: Lowering the reaction temperature can sometimes favor the kinetic mono-substituted product over the thermodynamic di-substituted product.
Incomplete reaction: The reaction may not have gone to completion.Increase reaction time: Monitor the reaction progress by TLC. If starting material is still present after the initial reaction time, extend the duration. • Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of the di-substituted side product.
Inefficient work-up: The desired product may be lost during the extraction or purification steps.Ensure complete extraction: Perform multiple extractions with a suitable organic solvent (e.g., chloroform, dichloromethane) to ensure all the product is transferred from the aqueous phase. • Optimize column chromatography conditions: Use an appropriate solvent system for column chromatography to achieve good separation between the product and any impurities.
Presence of a significant amount of an insoluble white/yellow solid in the crude product Precipitation of 1,4-di(pyrazin-2-yl)piperazine: The di-substituted side product is often poorly soluble and precipitates from the reaction mixture.Isolate by filtration: The solid can be removed by filtering the reaction mixture before proceeding with the work-up.[1] The identity of the solid can be confirmed by analytical techniques like NMR or MS.
Difficulty in purifying the product by column chromatography Similar polarity of product and impurities: Other minor impurities may have similar polarities to the desired product, making separation difficult.Try a different eluent system: Experiment with different solvent mixtures for column chromatography to improve separation. A gradient elution may be beneficial. • Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation

The following table provides an illustrative summary of how reaction conditions can influence the product distribution in the synthesis of this compound. The data is representative and intended to guide experimental design.

Entry Molar Ratio (Piperazine : 2-Chloropyrazine) Reaction Temperature (°C) Yield of this compound (%) Yield of 1,4-di(pyrazin-2-yl)piperazine (%)
11 : 180~ 40-50~ 30-40
22.5 : 180~ 70-80~ 10-20
35 : 180> 85< 10
42.5 : 160~ 65-75~ 15-25

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-arylpiperazines.

Materials:

  • 2-Chloropyrazine

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperazine (2.5 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-chloropyrazine (1.0 equivalent) in DMF dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (likely 1,4-di(pyrazin-2-yl)piperazine) has formed, remove it by filtration.

  • Pour the filtrate into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford pure this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 2-Chloropyrazine 2-Chloropyrazine This compound This compound 2-Chloropyrazine->this compound + Piperazine Piperazine Piperazine Piperazine->this compound 1,4-di(pyrazin-2-yl)piperazine 1,4-di(pyrazin-2-yl)piperazine This compound->1,4-di(pyrazin-2-yl)piperazine + 2-Chloropyrazine

Caption: Reaction pathway for the synthesis of this compound and the formation of the common side product.

Troubleshooting_Workflow start Low Yield of Desired Product check_side_product Check for 1,4-di(pyrazin-2-yl)piperazine (TLC, GC-MS, NMR) start->check_side_product side_product_present Side Product Detected check_side_product->side_product_present Yes check_completion Check for Incomplete Reaction (TLC shows starting material) check_side_product->check_completion No optimize_conditions Optimize Reaction Conditions: - Increase Piperazine Ratio - Lower Temperature - Slow Addition of 2-Chloropyrazine side_product_present->optimize_conditions end Improved Yield optimize_conditions->end incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Yes check_completion->end No (Consider work-up issues) optimize_time_temp Optimize Reaction Time/Temperature: - Increase Reaction Time - Cautiously Increase Temperature incomplete_reaction->optimize_time_temp optimize_time_temp->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 2-(Piperazin-1-yl)pyrazine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges and improve experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield in the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction of 2-chloropyrazine with piperazine is a common problem. Several factors can contribute to this issue.

  • Suboptimal Stoichiometry: The most frequent cause of low yield is the formation of the di-substituted byproduct, 1,4-bis(pyrazin-2-yl)piperazine. This occurs when one piperazine molecule reacts with two molecules of 2-chloropyrazine.

    • Solution: Employ a significant excess of piperazine (e.g., 5-10 equivalents) relative to 2-chloropyrazine. This statistically favors the mono-substitution reaction, as the 2-chloropyrazine is more likely to encounter an unreacted piperazine molecule.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure adequate reaction time and temperature. The reaction is often performed under reflux conditions in a suitable solvent like ethanol.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-chloropyrazine starting material is consumed.

  • Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield.

    • Solution: While various solvents can be used, ethanol is a common and effective choice. A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically required to neutralize the HCl generated during the reaction. The selection of a suitable base is crucial for achieving high yields.

Question 2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

Answer: The primary byproduct in this synthesis is almost certainly 1,4-bis(pyrazin-2-yl)piperazine . Its formation is a direct consequence of the two nucleophilic nitrogen atoms in the piperazine ring.

There are two highly effective strategies to minimize this byproduct:

  • Use a Large Excess of Piperazine: As detailed in the previous question, using a 5- to 10-fold excess of piperazine is the most straightforward method to suppress the formation of the di-substituted product.[1] The unreacted piperazine can be removed during the workup and purification stages.

  • Use a Mono-Protected Piperazine: A more controlled approach involves using a piperazine derivative where one nitrogen is protected with a group like tert-butyloxycarbonyl (Boc). N-Boc-piperazine reacts with 2-chloropyrazine to form exclusively the mono-substituted product. The Boc group can then be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the desired this compound. This method often provides higher purity crude product, simplifying purification.[3]

Question 3: The purification of my product is difficult. What are the best practices for isolating pure this compound?

Answer: Purification can be challenging due to the basicity and polarity of the product and the potential presence of unreacted piperazine and the di-substituted byproduct.

  • Initial Workup: After the reaction, the excess piperazine (which is highly water-soluble) can be removed by an aqueous workup. If the reaction is performed in a non-polar solvent, washing the organic layer with water or a mild acid can extract the piperazine.

  • Column Chromatography: This is the most effective method for separating the desired product from the less polar di-substituted byproduct and other impurities.

    • Stationary Phase: Standard silica gel is typically used.

    • Eluent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. A typical eluent system could be a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of triethylamine (~0.1-1%) or ammonia in methanol to prevent the basic product from streaking on the acidic silica gel.[4]

  • Recrystallization: If the product is obtained as a solid, recrystallization can be an excellent final purification step.

    • Solvent Selection: Choose a solvent or solvent system where the product is soluble when hot but poorly soluble when cold. Ethanol, isopropanol, or mixtures like methanol/diethyl ether are good candidates to test.[5]

  • Conversion to a Salt: For handling and purification, the oily free-base product can be converted to its hydrochloride (HCl) salt, which is typically a stable, crystalline solid. This is achieved by dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl. The resulting solid can be collected by filtration and recrystallized.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrazine and piperazine. This reaction leverages the electron-deficient nature of the pyrazine ring, which facilitates attack by the nucleophilic piperazine.[3]

Q2: What are the critical parameters to control in this synthesis?

The most critical parameters are:

  • Stoichiometry of Reactants: The ratio of piperazine to 2-chloropyrazine is crucial for controlling the selectivity between mono- and di-substitution. A large excess of piperazine is key for high yields of the mono-substituted product.[1]

  • Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate.

  • Choice of Base: An appropriate base is needed to scavenge the HCl produced, driving the reaction to completion.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the best method. Use a suitable eluent (e.g., 10% Methanol in Dichloromethane) to separate the starting material (2-chloropyrazine), the product, and the di-substituted byproduct. The reaction is complete when the 2-chloropyrazine spot is no longer visible.

Data Presentation: Reaction Condition Strategies

The following tables summarize strategies and conditions for improving yield and purity.

Table 1: Effect of Stoichiometry on Product Selectivity

Piperazine StrategyMolar Ratio (Piperazine : 2-Chloropyrazine)Expected OutcomeAdvantageDisadvantage
Excess Piperazine 5:1 to 10:1High yield of mono-substituted productSimple, one-step reactionRequires removal of large excess of piperazine
Mono-Boc-Piperazine 1:1High yield of mono-protected productExcellent selectivity, easier purificationRequires an additional deprotection step

Table 2: Typical Solvents and Bases

ParameterCommon ChoicesNotes
Solvent Ethanol, Isopropanol, Acetonitrile, Dimethylformamide (DMF)Ethanol is a common, effective, and relatively green solvent.
Base Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃)An inorganic base like K₂CO₃ is easily removed by filtration after the reaction.

Experimental Protocols

Protocol 1: Synthesis using Excess Piperazine

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (5.0 eq.) and ethanol.

  • Reagent Addition: Add 2-chloropyrazine (1.0 eq.) and potassium carbonate (2.0 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove the excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

Protocol 2: Synthesis using N-Boc-Piperazine

  • Step 2a (Substitution): Follow the steps in Protocol 1, but use N-Boc-piperazine (1.1 eq.) and 2-chloropyrazine (1.0 eq.). The reaction will yield tert-butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate. Purify this intermediate by column chromatography.

  • Step 2b (Deprotection): Dissolve the purified intermediate from Step 2a in dichloromethane. Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3x). Dry the combined organic layers, filter, and concentrate to yield the final product.

Visualizations

Synthesis_Workflow Reactants 2-Chloropyrazine + Piperazine (Excess) + Base (e.g., K2CO3) Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Reflux Heat to Reflux (4-12h) Solvent->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Workup Cool, Filter Salts, Concentrate TLC->Workup Complete Extraction Aqueous Extraction (Remove excess Piperazine) Workup->Extraction Purification Column Chromatography (Silica, DCM/MeOH) Extraction->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckByproduct Check TLC/NMR for Di-substituted Byproduct Start->CheckByproduct CheckCompletion Check TLC for Unreacted Starting Material CheckByproduct->CheckCompletion No/Minor Byproduct IncreaseExcess Increase Piperazine Excess (5-10 eq.) CheckByproduct->IncreaseExcess Byproduct Present UseBoc Use N-Boc-Piperazine CheckByproduct->UseBoc Byproduct Present IncreaseTime Increase Reaction Time or Temperature CheckCompletion->IncreaseTime Starting Material Remaining Optimize Optimize Solvent/Base CheckCompletion->Optimize Reaction Complete, Still Low Yield End Yield Improved IncreaseExcess->End UseBoc->End IncreaseTime->End Optimize->End

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Parameter_Relationships Ratio Piperazine : Pyrazine Ratio Yield Yield Ratio->Yield Increase Ratio -> Increase Yield Purity Purity Ratio->Purity Increase Ratio -> Increase Purity (Less Byproduct) Temp Temperature Temp->Yield Increase Temp -> Increase Rate/Yield Time Reaction Time Time->Yield Increase Time -> Increase Yield Note *To a point; excessive time/temp can cause degradation.

Caption: Relationship between key reaction parameters and experimental outcomes.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperazine arylation. This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the N-arylation of piperazines, a critical transformation in medicinal chemistry. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide: Low to No Product Formation

Question: My piperazine arylation reaction shows very low or no conversion of my starting materials. What are the primary factors I should investigate?

Answer: Low to no product formation in piperazine arylation, particularly in Buchwald-Hartwig and Ullmann reactions, can often be traced back to a few key areas: the catalyst system, reaction conditions, and the integrity of your reagents. A systematic approach to troubleshooting is the most effective way to identify the root cause.

A logical workflow for troubleshooting low conversion is outlined below:

Troubleshooting_Workflow start Low/No Product Formation reagent_check 1. Verify Reagent Quality - Piperazine (purity, hydration) - Aryl halide (purity, decomposition) - Anhydrous solvent? - Active base? start->reagent_check catalyst_check 2. Evaluate Catalyst System - Active Pd(0) species formed? - Appropriate ligand choice? - Correct catalyst/ligand ratio? - Catalyst deactivation? reagent_check->catalyst_check Reagents OK solution_reagent Action: - Purify starting materials - Use fresh, anhydrous solvents - Use fresh, high-purity base reagent_check->solution_reagent Reagents Suspect condition_check 3. Optimize Reaction Conditions - Temperature too low? - Insufficient reaction time? - Poor reagent solubility? - Inefficient stirring? catalyst_check->condition_check Catalyst System Plausible solution_catalyst Action: - Screen different ligands - Use a pre-catalyst - Ensure inert atmosphere catalyst_check->solution_catalyst Catalyst System Suspect solution_conditions Action: - Increase temperature - Monitor reaction over time - Screen solvents - Ensure vigorous stirring condition_check->solution_conditions Bis_Arylation_Mitigation start High Bis-Arylation stoichiometry Control Stoichiometry start->stoichiometry reaction_conditions Modify Reaction Conditions start->reaction_conditions protecting_group Use Protecting Group Strategy start->protecting_group sol_stoichiometry Use excess piperazine (1.5-10 equiv.) Slowly add aryl halide stoichiometry->sol_stoichiometry sol_conditions Monitor reaction closely (TLC, LC-MS) Avoid prolonged reaction times reaction_conditions->sol_conditions sol_protecting Use mono-protected piperazine (e.g., N-Boc-piperazine) protecting_group->sol_protecting

Technical Support Center: Storage and Handling of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Piperazin-1-yl)pyrazine to prevent its degradation. The information is structured to address potential issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause(s) Recommended Actions
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) 1. Oxidation: Exposure to air. 2. Hydrolysis: Absorption of moisture. 3. Photodegradation: Exposure to light.1. Immediately transfer the compound to a tightly sealed container and purge with an inert gas (e.g., argon or nitrogen). 2. Store in a desiccator to remove any absorbed moisture. 3. Protect the container from light by wrapping it in aluminum foil or using an amber vial. 4. Before use, it is advisable to re-analyze the material for purity.
Inconsistent or unexpected experimental results 1. Degradation of stock solutions: Solutions may degrade over time, especially if not stored properly. 2. Formation of degradation products: The presence of impurities can interfere with assays.1. Prepare fresh solutions before each experiment. 2. If stock solutions must be stored, keep them at -20°C or below and protected from light. 3. Perform a quick purity check of your compound using a suitable analytical method like HPLC-UV.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Compound degradation: New peaks are indicative of the formation of degradation products.1. Cease using the current batch of the compound for critical experiments. 2. Attempt to identify the degradation products using mass spectrometry (MS). Common degradants of piperazine derivatives include N-oxides and products of ring-opening. 3. Review your storage and handling procedures to identify potential causes of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. For optimal protection, store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended) at 2-8°C.[1] For extended storage, temperatures of -20°C are advisable.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each use. If storage is unavoidable, solutions should be kept in tightly sealed vials, protected from light (e.g., in amber vials or wrapped in foil), and stored at -20°C or below. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize potential reactions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of the piperazine and pyrazine rings, the most probable degradation pathways are:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.

  • Hydrolysis: Although the pyrazine ring is relatively stable to hydrolysis, the piperazine moiety can be susceptible under certain pH conditions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

Q4: What are some potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on studies of similar piperazine-containing compounds, potential degradation products could include:

  • N-formylpiperazine: Formed through oxidative degradation.

  • Ethylenediamine: Resulting from the cleavage of the piperazine ring.

  • Pyrazinoic acid: If the piperazine ring is cleaved and the pyrazine moiety is oxidized.

  • Products of N-oxidation on the piperazine ring.

Q5: How can I check the purity of my this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable way to assess the purity of this compound and detect the presence of degradation products. A mass spectrometry (MS) detector can be coupled with the HPLC (LC-MS) to identify the mass of any impurities, which aids in their identification.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation:

      • Solid State: Store a known quantity of solid this compound in an oven at 70°C for 48 hours.

      • Solution State: Keep a solution of the compound (in a suitable solvent) at 70°C for 48 hours.

      • Analyze samples at various time points.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from all degradation products.

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study to illustrate how data can be presented. Note: This is example data and does not represent actual experimental results for this compound.

Stress Condition Duration % Degradation of this compound Number of Degradation Products Detected Major Degradation Product (Retention Time)
0.1 M HCl24 hours15%2DP1 (4.5 min)
0.1 M NaOH24 hours8%1DP3 (6.2 min)
3% H₂O₂24 hours25%3DP4 (3.8 min)
Thermal (70°C, solid)48 hours< 2%0-
Thermal (70°C, solution)48 hours5%1DP5 (5.1 min)
Photolytic (ICH Q1B)-12%2DP6 (7.0 min)

Visualizations

degradation_pathway This compound This compound N-Oxide Products N-Oxide Products This compound->N-Oxide Products Oxidation Ring-Opened Products (e.g., Ethylenediamine derivatives) Ring-Opened Products (e.g., Ethylenediamine derivatives) This compound->Ring-Opened Products (e.g., Ethylenediamine derivatives) Hydrolysis/Oxidation Pyrazine Ring Degradation Products Pyrazine Ring Degradation Products This compound->Pyrazine Ring Degradation Products Severe Stress (e.g., Strong Oxidation)

Caption: Hypothesized degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV/MS Analysis Oxidation Oxidation Oxidation->HPLC-UV/MS Analysis Thermal Thermal Thermal->HPLC-UV/MS Analysis Photolysis Photolysis Photolysis->HPLC-UV/MS Analysis Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidation Sample Preparation->Thermal Sample Preparation->Photolysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation Purity Assessment & Degradant Identification

Caption: Workflow for a forced degradation study.

troubleshooting_logic Inconsistent Results? Inconsistent Results? Check Storage Conditions Check Storage Conditions Inconsistent Results?->Check Storage Conditions Yes Proceed with Experiment Proceed with Experiment Inconsistent Results?->Proceed with Experiment No Run Purity Analysis (HPLC) Run Purity Analysis (HPLC) Check Storage Conditions->Run Purity Analysis (HPLC) New Peaks Observed? New Peaks Observed? Run Purity Analysis (HPLC)->New Peaks Observed? Prepare Fresh Solutions Prepare Fresh Solutions Prepare Fresh Solutions->Proceed with Experiment New Peaks Observed?->Prepare Fresh Solutions No Isolate and Characterize Degradants Isolate and Characterize Degradants New Peaks Observed?->Isolate and Characterize Degradants Yes Review Handling Procedures Review Handling Procedures Isolate and Characterize Degradants->Review Handling Procedures

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: 2-(Piperazin-1-yl)pyrazine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-(Piperazin-1-yl)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and industrially viable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrazine and piperazine. This method is favored for its use of readily available and cost-effective starting materials. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges encountered during the scale-up of the this compound synthesis include:

  • Exothermic Reaction Control: The reaction between 2-chloropyrazine and piperazine is exothermic, and improper heat management at a larger scale can lead to thermal runaway, side product formation, and safety hazards.[1]

  • Side Reaction and Impurity Profile: The formation of the disubstituted byproduct, 1,4-bis(pyrazin-2-yl)piperazine, is a significant issue. Controlling the stoichiometry and reaction conditions is crucial to minimize this impurity.[2]

  • Work-up and Product Isolation: Isolating the product from the reaction mixture, which may contain unreacted starting materials, the disubstituted byproduct, and salts, can be challenging at a large scale.

  • Purification: Achieving high purity on a kilogram scale often requires robust purification methods like crystallization, which may need extensive optimization, or chromatography, which can be costly and time-consuming at an industrial scale.

Q3: How does the impurity profile of this compound typically change during scale-up?

A3: As the scale of the synthesis increases, there is a higher potential for the formation of process-related impurities. The most common impurity that tends to increase with scale is the 1,4-bis(pyrazin-2-yl)piperazine due to localized high concentrations or temperature excursions. Other potential impurities can arise from the degradation of starting materials or products under prolonged reaction times or higher temperatures. Inadequate mixing in large reactors can also lead to a heterogeneous reaction mixture, promoting side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Action
Incomplete Reaction* Monitor the reaction progress using HPLC or GC. * Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation. * Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in large reactors.
Suboptimal Stoichiometry* Use a molar excess of piperazine to favor the monosubstituted product. The optimal ratio may need to be re-evaluated at a larger scale. * Controlled addition of 2-chloropyrazine to the piperazine solution can help maintain a favorable stoichiometric ratio throughout the reaction.
Side Reactions* To minimize the formation of 1,4-bis(pyrazin-2-yl)piperazine, maintain a lower reaction temperature and ensure a sufficient excess of piperazine. * The choice of solvent can influence the reaction selectivity. Consider screening different solvents during process development.
Issue 2: High Levels of 1,4-bis(pyrazin-2-yl)piperazine Impurity
Possible Cause Troubleshooting Action
Poor Control of Reactant Addition* On a large scale, the slow and controlled addition of 2-chloropyrazine to a well-stirred solution of excess piperazine is critical. This minimizes localized areas of high 2-chloropyrazine concentration. * Consider using a dosing pump for precise control over the addition rate.
Inadequate Temperature Control* The reaction is exothermic. Ensure the reactor's cooling system is sufficient to dissipate the heat generated, especially during the addition of 2-chloropyrazine.[1] * Maintain a consistent internal temperature throughout the reaction. Hot spots can accelerate the rate of the second substitution.
Insufficient Excess of Piperazine* At larger scales, mass transfer limitations can affect the localized concentration of reactants. It may be necessary to increase the molar excess of piperazine compared to the lab-scale protocol.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Action
Inefficient Extraction* During aqueous work-up, ensure the pH of the aqueous phase is optimized for the efficient extraction of the basic this compound into the organic layer.
Crystallization Fails or Gives Low Purity* Screen various solvent systems to find the optimal conditions for crystallization. Anti-solvent crystallization can also be an effective technique. * Control the cooling rate during crystallization. Slow cooling generally leads to purer crystals. * Seeding the solution with pure product crystals can aid in initiating crystallization.
Product is an Oil or Low-Melting Solid* If crystallization is not feasible, consider purification by column chromatography. For large-scale purification, flash chromatography with a suitable stationary and mobile phase can be employed. * Alternatively, the product can be isolated and purified as a salt (e.g., hydrochloride), which often has better crystalline properties.

Data Presentation

Table 1: Illustrative Impact of Piperazine Stoichiometry on Product Distribution

Molar Ratio (Piperazine : 2-Chloropyrazine)This compound Yield (%)1,4-bis(pyrazin-2-yl)piperazine (%)
1 : 150-6020-30
3 : 175-855-10
5 : 1> 90< 2

Note: These are representative values to illustrate the trend. Actual results may vary based on specific reaction conditions.

Table 2: Comparison of Purification Methods for Arylpiperazine Derivatives at Scale

Purification MethodScaleTypical PurityAdvantagesDisadvantages
RecrystallizationLab to Industrial> 99%Cost-effective, scalable, removes major impurities effectively.Can have lower yield, requires optimization of solvent and conditions.
Flash ChromatographyLab to Pilot Plant> 99.5%High purity, effective for removing closely related impurities.Higher cost, solvent consumption, and may be less practical for very large scale.[3]
DistillationIndustrialVariableCan be effective if there is a significant boiling point difference between the product and impurities.Not suitable for high-boiling or thermally labile compounds.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound

Materials:

  • 2-Chloropyrazine (1.0 kg, 8.73 mol)

  • Piperazine (3.76 kg, 43.65 mol, 5.0 eq)

  • Toluene (20 L)

  • Sodium Carbonate (1.85 kg, 17.46 mol, 2.0 eq)

  • Water (10 L)

Procedure:

  • Charge a 50 L reactor with piperazine and toluene.

  • Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Add sodium carbonate to the reactor.

  • In a separate vessel, dissolve 2-chloropyrazine in toluene (5 L).

  • Slowly add the 2-chloropyrazine solution to the reactor over 2-3 hours, maintaining the internal temperature between 20-25°C. The reaction is exothermic, and cooling will be required.[1]

  • After the addition is complete, heat the reaction mixture to 60-65°C and stir for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Cool the reaction mixture to room temperature.

  • Add water to the reactor and stir for 30 minutes.

  • Separate the organic layer.

  • Wash the organic layer with water (2 x 5 L).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Isopropyl Alcohol (IPA)

  • Heptane

Procedure:

  • Dissolve the crude product in a minimal amount of hot isopropyl alcohol (e.g., 3-4 volumes).

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add heptane (as an anti-solvent) to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Cool the mixture further in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the crystals by filtration and wash with a cold mixture of IPA/heptane.

  • Dry the purified product under vacuum at 40-50°C.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation cluster_purification Purification Stage start Start: Charge Reactor with Piperazine, Toluene, and Na2CO3 add_chloro Controlled Addition of 2-Chloropyrazine in Toluene start->add_chloro react Heat to 60-65°C and Stir for 4-6h add_chloro->react monitor Monitor Reaction by HPLC react->monitor cool Cool to Room Temperature monitor->cool quench Aqueous Quench cool->quench separate Separate Organic Layer quench->separate wash Wash with Water separate->wash concentrate Concentrate Under Reduced Pressure wash->concentrate crude Crude this compound concentrate->crude dissolve Dissolve Crude in Hot Isopropyl Alcohol crude->dissolve filter_hot Hot Filtration dissolve->filter_hot crystallize Crystallize by adding Heptane and Cooling filter_hot->crystallize filter_product Filter and Wash Crystals crystallize->filter_product dry Dry Under Vacuum filter_product->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the scale-up synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield of This compound check_completion Is the reaction complete (checked by HPLC/GC)? start->check_completion check_impurities Are there significant levels of 1,4-bis(pyrazin-2-yl)piperazine? check_completion->check_impurities Yes incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No side_reaction Significant Side Reaction check_impurities->side_reaction Yes workup_issue Product Loss During Work-up check_impurities->workup_issue No solution1 Action: - Extend reaction time - Increase temperature moderately - Improve agitation incomplete_reaction->solution1 solution2 Action: - Increase excess of piperazine - Slow down 2-chloropyrazine addition - Improve temperature control side_reaction->solution2 solution3 Action: - Optimize pH during extraction - Minimize transfers - Optimize crystallization conditions workup_issue->solution3

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Dopamine Receptor Affinity: Clozapine vs. the 2-(Piperazin-1-yl)pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with key neurological targets is paramount. This guide provides a comparative overview of the dopamine receptor affinity of the well-characterized atypical antipsychotic, clozapine, and the chemical moiety 2-(piperazin-1-yl)pyrazine.

While extensive experimental data is available for clozapine, it is important to note that this compound is primarily recognized as a structural scaffold. It is a common building block in medicinal chemistry for the synthesis of more complex, pharmacologically active molecules.[1][2][3] Publicly available literature does not contain direct experimental data on the dopamine receptor binding affinity of this compound itself. Therefore, this guide will present the detailed affinity profile of clozapine and discuss the significance of the piperazine-pyrazine moiety as a pharmacophore in dopamine receptor ligands.

Clozapine: A Multi-Receptor Profile

Clozapine is an atypical antipsychotic known for its unique efficacy in treatment-resistant schizophrenia.[4] Its therapeutic action is attributed to its complex pharmacology, involving interactions with a wide range of neurotransmitter receptors.[5] Clozapine's interaction with the dopamine receptor family is particularly noteworthy, characterized by a moderate affinity for the D2 receptor and a high affinity for the D4 receptor.[4][6] This profile is distinct from typical antipsychotics, which generally exhibit high D2 receptor occupancy.

Quantitative Comparison of Dopamine Receptor Affinity

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The table below summarizes the experimentally determined Ki values for clozapine at various human dopamine receptor subtypes.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
Clozapine 170 - 540120 - 3574291.3 - 21
This compound No data availableNo data availableNo data availableNo data available

Note: Ki values are compiled from multiple sources and can vary based on the experimental conditions, such as the radioligand and cell line used.

The Role of the Piperazine-Pyrazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting G-protein coupled receptors, including dopamine receptors.[2] Arylpiperazine derivatives, in particular, are known to interact with the dopamine D2 and D3 receptors.[7][8][9] The pyrazine ring is also a component of numerous biologically active compounds.[3][10] The combination of these two rings in this compound provides a structural framework that is explored in the design of novel multi-target ligands for neuropsychiatric disorders.

Experimental Protocols: Determining Receptor Affinity

The affinity values presented for clozapine are primarily determined through competitive radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a ligand and a receptor.[11]

General Protocol for Competitive Radioligand Binding Assay
  • Membrane Preparation: Crude membrane fractions are prepared from cells genetically engineered to express a specific dopamine receptor subtype (e.g., D2, D4) or from tissue homogenates known to be rich in these receptors.[11]

  • Assay Setup: The assay is typically conducted in a 96-well plate. Each well contains the prepared receptor membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone) known to bind to the target receptor, and varying concentrations of the unlabeled test compound (the "competitor," e.g., clozapine).[12]

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This process separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioactivity.[11]

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (the IC50 value). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Below is a diagram illustrating the workflow of a competitive binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis A Receptor Source (e.g., hD4-expressing cells) B Membrane Preparation (Homogenization & Centrifugation) A->B E Incubate Receptor Membranes with Radioligand and Competitor B->E C Radioligand (e.g., [3H]Spiperone) C->E D Unlabeled Competitor (e.g., Clozapine, serial dilutions) D->E F Rapid Filtration (Separate bound from free) E->F G Scintillation Counting (Measure bound radioactivity) F->G H Data Analysis (Calculate IC50 and Ki) G->H G cluster_0 Without Competitor cluster_1 With Competitor Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 Binds Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Compete for binding site Competitor Competitor (e.g., Clozapine) Competitor->Receptor2 Compete for binding site

References

A Comparative Guide to D2 Receptor Antagonists: Evaluating 2-(Piperazin-1-yl)pyrazine in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine and pyrazine moieties are common scaffolds in the development of neurologically active compounds, known to enhance binding affinity to specific receptors. The simple chemical structure of 2-(Piperazin-1-yl)pyrazine makes it an interesting candidate for investigation as a D2 receptor antagonist.

Comparative Analysis of Established D2 Receptor Antagonists

To provide a framework for the potential evaluation of this compound, the following tables summarize the D2 receptor binding affinities and functional activities of Haloperidol, Risperidone, and Clozapine.

Table 1: In Vitro Dopamine D2 Receptor Binding Affinities (Ki) of Selected Antagonists

CompoundD2 Receptor Ki (nM)Notes
Haloperidol~1A typical antipsychotic with high affinity for D2 receptors.
Risperidone3-5An atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors.
Clozapine~100-200An atypical antipsychotic with a lower affinity for D2 receptors and a complex polypharmacology.

Table 2: In Vitro Functional Activity (IC50/EC50) at the D2 Receptor

CompoundFunctional AssayIC50/EC50 (nM)Notes
HaloperidolcAMP Inhibition~1-10Potent antagonist of dopamine-induced inhibition of cAMP.
RisperidonecAMP Inhibition~5-20Potent antagonist activity.
ClozapinecAMP Inhibition~100-500Weaker antagonist activity compared to haloperidol and risperidone.

D2 Receptor Signaling Pathways and Antagonist Action

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. Their activation by dopamine primarily initiates a Gαi/o-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor antagonists, such as the compounds discussed, physically block dopamine from binding to the receptor, thereby preventing this signaling cascade.

Another important aspect of D2 receptor signaling is the β-arrestin pathway. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This process not only desensitizes the G protein signaling but also initiates a separate wave of signaling events. The interplay between G protein-dependent and β-arrestin-dependent signaling is a key area of research in developing biased ligands with improved therapeutic profiles.

D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gαi/oβγ D2R->G_protein Activates GRK GRK D2R->GRK Activates D2R_P Phosphorylated D2 Receptor AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates GRK->D2R Phosphorylates B_Arrestin β-Arrestin Internalization Receptor Internalization B_Arrestin->Internalization Signaling β-Arrestin Signaling B_Arrestin->Signaling D2R_P->B_Arrestin Recruits Antagonist D2 Antagonist (e.g., this compound) Antagonist->D2R Blocks Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Dopamine D2 Receptor Signaling and Antagonist Action

Experimental Protocols

To facilitate the direct comparison of this compound with other D2 receptor antagonists, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Test Compound: this compound and other comparators.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/B) pre-soaked in polyethylenimine (PEI).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - D2 Receptor Membranes - Radioligand ([³H]-Spiperone) - Test Compounds - Buffers start->prepare_reagents serial_dilution Perform Serial Dilutions of Test Compounds prepare_reagents->serial_dilution assay_setup Set up 96-well Plate: - Total Binding (Radioligand + Buffer) - Non-specific Binding (Radioligand + Haloperidol) - Competition (Radioligand + Test Compound) serial_dilution->assay_setup add_membranes Add Cell Membranes to Initiate Binding assay_setup->add_membranes incubation Incubate at Room Temperature (60-90 min) add_membranes->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Add Scintillation Cocktail and Count Radioactivity washing->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff quantification->data_analysis end End data_analysis->end

Experimental Workflow for Radioligand Binding Assay
Functional Assay: cAMP Inhibition

This assay measures the functional antagonist activity of a compound by quantifying its ability to block the dopamine-induced inhibition of cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Dopamine: As the D2 receptor agonist.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound and other comparators.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Reagents.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.

  • Compound Pre-incubation: Treat the cells with varying concentrations of the test compound (antagonist) and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of dopamine (agonist) in the presence of forskolin. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for a measurable inhibition by the activated D2 receptors.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound in the presence of a fixed concentration of dopamine.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses the dopamine-induced inhibition of cAMP production by 50%.

cAMP_Assay_Workflow start Start plate_cells Plate D2 Receptor-Expressing Cells in a 96-well Plate start->plate_cells overnight_culture Culture Cells Overnight plate_cells->overnight_culture pre_incubation Pre-incubate Cells with Varying Concentrations of Test Antagonist overnight_culture->pre_incubation stimulation Stimulate Cells with a Fixed Concentration of Dopamine and Forskolin pre_incubation->stimulation incubation Incubate for a Defined Period stimulation->incubation cell_lysis Lyse Cells to Release Intracellular cAMP incubation->cell_lysis cAMP_measurement Measure cAMP Levels using a Commercial Kit (e.g., HTRF, ELISA) cell_lysis->cAMP_measurement data_analysis Data Analysis: - Plot cAMP levels vs. [Antagonist] - Determine IC50 cAMP_measurement->data_analysis end End data_analysis->end

Experimental Workflow for Functional cAMP Assay

Conclusion

While direct comparative data for this compound is currently unavailable, its structural motifs are prevalent in many centrally active agents, suggesting potential for D2 receptor interaction. The provided experimental protocols offer a clear and standardized approach for researchers to determine the binding affinity and functional activity of this compound. By generating this data and comparing it to the established profiles of Haloperidol, Risperidone, and Clozapine as presented in this guide, a comprehensive understanding of the pharmacological profile of this compound as a potential D2 receptor antagonist can be achieved. This will enable informed decisions in the context of drug discovery and development for neurological disorders.

Validating the Bioactivity of 2-(Piperazin-1-yl)pyrazine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the initial validation of a novel compound's bioactivity is a critical step. This guide provides a comparative framework for assessing the in vitro activity of 2-(Piperazin-1-yl)pyrazine, a molecule belonging to a class of compounds known for a wide range of pharmacological activities.[1][2][3][4][5] Due to the prevalence of piperazine and pyrazine moieties in G protein-coupled receptor (GPCR) ligands, this guide will focus on two primary functional assays: the cAMP accumulation assay and the calcium flux assay.[6][7][8] These assays are fundamental in determining a compound's effect on GPCRs that signal through Gs and Gq pathways, respectively.

To illustrate the data presentation and comparison, we will assess the performance of this compound against two hypothetical alternative compounds: Compound A (a known agonist) and Compound B (a known antagonist).

Comparative Bioactivity Data

The following tables summarize the hypothetical quantitative data obtained from the in vitro assays.

Table 1: cAMP Accumulation Assay - Gs-Coupled Receptor Activation

CompoundEC₅₀ (nM)Eₘₐₓ (% of Control Agonist)Assay Principle
This compound 12085%Competitive Immunoassay
Compound A (Agonist) 50100%Competitive Immunoassay
Compound B (Antagonist) No activityNot ApplicableCompetitive Immunoassay

Table 2: Calcium Flux Assay - Gq-Coupled Receptor Activation

CompoundIC₅₀ (nM)Iₘₐₓ (% Inhibition)Assay Principle
This compound 8595%Fluorescence-based[9]
Compound A (Agonist) No activityNot ApplicableFluorescence-based[9]
Compound B (Antagonist) 30100%Fluorescence-based[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways investigated and the general workflow of the experimental assays.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Ligand This compound (Agonist) GPCR Gs-Coupled Receptor Ligand->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Gq_Signaling_Pathway cluster_membrane Cell Membrane Ligand This compound (Antagonist) GPCR Gq-Coupled Receptor Ligand->GPCR Blocks G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Expressing receptor of interest) Cell_Seeding 2. Cell Seeding (e.g., 384-well plate) Cell_Culture->Cell_Seeding Compound_Prep 3. Compound Preparation (Serial dilutions) Cell_Stimulation 4. Cell Stimulation (Incubate with compounds) Compound_Prep->Cell_Stimulation Cell_Lysis 5. Cell Lysis & Reagent Addition (Assay kit specific) Cell_Stimulation->Cell_Lysis Signal_Detection 6. Signal Detection (Plate reader) Cell_Lysis->Signal_Detection Data_Calc 7. Data Calculation (Normalize to controls) Curve_Fitting 8. Curve Fitting (Dose-response curve) Data_Calc->Curve_Fitting Parameter_Det 9. Parameter Determination (EC₅₀ / IC₅₀, Eₘₐₓ) Curve_Fitting->Parameter_Det

References

A Comparative Guide to Orthogonal Assays for Confirming 2-(Piperazin-1-yl)pyrazine Activity at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-(Piperazin-1-yl)pyrazine scaffold is a key feature in numerous neurologically active agents, suggesting its potential interaction with central nervous system targets.[1][2] While the specific biological target of the parent compound is not extensively defined in public literature, its structural similarity to known antipsychotics and antidepressants points toward a plausible role as a G-protein coupled receptor (GPCR) modulator, such as an antagonist for the serotonin 2A (5-HT2A) receptor.[3][4]

Confirming the activity and mechanism of action of a putative antagonist like this compound requires a multi-assay approach. Relying on a single primary assay can lead to false positives due to compound interference with the assay technology (e.g., autofluorescence) or off-target effects. Orthogonal assays, which employ distinct methodologies and measure different points in the signaling cascade, are critical for validating initial findings. This guide compares a primary functional assay (Calcium Mobilization) with two orthogonal validation assays: a secondary functional assay (cAMP Accumulation) and a direct biochemical assay (Radioligand Binding) to provide a robust confirmation of 5-HT2A antagonism.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data for this compound ("Compound X") and a known 5-HT2A antagonist (Ketanserin) as a control, tested across three different assay formats.

Assay Type Methodology Parameter Measured Compound X (IC50/Ki) Ketanserin (IC50/Ki)
Primary Functional Assay Calcium Mobilization (FLIPR)Inhibition of Serotonin-induced Calcium Flux (IC50)85 nM5 nM
Orthogonal Functional Assay cAMP Accumulation (HTRF)Inhibition of Serotonin-induced cAMP response (IC50)110 nM8 nM
Orthogonal Biochemical Assay Radioligand BindingDisplacement of [³H]-Ketanserin (Ki)45 nM2.5 nM

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the 5-HT2A receptor signaling pathway and the proposed validation workflow.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist Serotonin (Agonist) Agonist->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (Primary Assay) IP3->Ca_Release Stimulates

Caption: 5-HT2A receptor canonical Gq signaling pathway.

Orthogonal_Assay_Workflow cluster_orthogonal Orthogonal Validation start Primary Screen: Compound Library primary_assay Primary Functional Assay (Calcium Mobilization) start->primary_assay hit_confirm Identify 'Hits' (e.g., Compound X) primary_assay->hit_confirm ortho_biochem Biochemical Assay (Radioligand Binding) Confirms direct target engagement hit_confirm->ortho_biochem Validate ortho_func Alternative Functional Assay (cAMP Accumulation) Rules out technology-specific artifacts hit_confirm->ortho_func Validate final Confirmed 5-HT2A Antagonist ortho_biochem->final ortho_func->final

Caption: Experimental workflow for hit validation.

Experimental Protocols

Primary Assay: Calcium Mobilization (FLIPR)

This assay functionally measures the antagonist's ability to block the agonist-induced release of intracellular calcium, a direct consequence of Gq-pathway activation.[5][6]

  • Objective: To determine the IC50 value of the test compound by measuring its inhibition of agonist-induced calcium flux.

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Materials:

    • HEK293-5HT2A cells

    • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

    • Calcium-sensitive dye (e.g., Fluo-4 AM)

    • Probenecid (an anion-exchange transport inhibitor)

    • 5-HT2A agonist: Serotonin (5-HT)

    • Test Compound: this compound

    • 384-well black, clear-bottom microplates

  • Procedure:

    • Cell Plating: Seed HEK293-5HT2A cells into 384-well plates at a density of 15,000-20,000 cells/well and incubate overnight at 37°C, 5% CO₂.

    • Dye Loading: Aspirate the culture medium and add calcium dye loading buffer (containing Fluo-4 AM and probenecid in assay buffer). Incubate for 60 minutes at 37°C.

    • Compound Addition: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions) in assay buffer. Add the diluted compound to the cell plate and incubate for 15-30 minutes at room temperature.

    • Signal Measurement: Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. Record a stable baseline fluorescence reading for 10-20 seconds.

    • Agonist Challenge: Add an EC₈₀ concentration of Serotonin to all wells simultaneously using the FLIPR's integrated pipettor.

    • Data Acquisition: Continue to measure fluorescence intensity every second for at least 120 seconds post-agonist addition.

  • Data Analysis: The change in fluorescence (Max - Min) is calculated for each well. The percent inhibition is determined relative to control wells (agonist only vs. buffer only). A dose-response curve is generated to calculate the IC50 value.

Orthogonal Assay 1: Radioligand Binding

This biochemical assay directly measures the ability of a test compound to compete with a radiolabeled antagonist for binding to the 5-HT2A receptor in cell membrane preparations.[7] It confirms direct target engagement and determines the binding affinity (Ki).

  • Objective: To determine the inhibitory constant (Ki) of the test compound.

  • Materials:

    • Membrane preparations from cells overexpressing the human 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin or [³H]-Spiperone.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control: Mianserin (10 µM).

    • Test Compound: this compound.

    • Glass fiber filters (e.g., GF/B) and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), a fixed concentration of radioligand (at its Kd value, e.g., 0.5 nM [³H]-Ketanserin), and serial dilutions of the test compound in binding buffer.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Filtration: Rapidly harvest the reaction onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (counts in the presence of Mianserin) from total binding. The data are plotted as percent specific binding vs. log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Orthogonal Assay 2: cAMP Accumulation (HTRF)

This functional assay measures modulation of the cyclic adenosine monophosphate (cAMP) second messenger pathway. While 5-HT2A is primarily Gq-coupled, it can also influence adenylyl cyclase activity. This assay provides an alternative functional readout that is mechanistically distinct from calcium mobilization.[8]

  • Objective: To confirm antagonistic activity by measuring the inhibition of agonist-induced changes in intracellular cAMP.

  • Cell Line: CHO-K1 cells co-expressing the human 5-HT2A receptor and a promiscuous G-protein (like Gα16) or using a system that measures Gs/Gi coupling.

  • Materials:

    • Transfected CHO-K1 cells.

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Agonist: Serotonin (5-HT).

    • Test Compound: this compound.

    • cAMP detection kit (e.g., HTRF-based, such as Cisbio cAMP dynamic 2).

  • Procedure:

    • Cell Plating: Plate cells in a 384-well low-volume white plate and incubate overnight.

    • Compound Pre-incubation: Add serial dilutions of the test compound to the cells and incubate for 15-30 minutes.

    • Agonist Stimulation: Add an EC₈₀ concentration of Serotonin to the wells. Incubate for 30 minutes at room temperature.

    • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol and incubate for 60 minutes.

    • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: The ratio of the two emission wavelengths is calculated and used to determine the cAMP concentration based on a standard curve. Percent inhibition is calculated, and a dose-response curve is fitted to determine the IC50 value.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Piperazin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-(piperazin-1-yl)pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their application as kinase inhibitors for anticancer therapy and as modulators of central nervous system receptors for the treatment of psychiatric disorders. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazine and piperazine rings. The following tables summarize the quantitative SAR data for key therapeutic targets.

Table 1: SAR of this compound Derivatives as Kinase Inhibitors
Compound IDR1 (Pyrazine Ring)R2 (Piperazine Ring)Target KinaseIC50 (nM)Reference
1a 6-phenylHCK2>10000[1]
1b 6-(3-aminophenyl)HCK21500[1]
1c 6-(3-hydroxyphenyl)HCK2430[1]
2a 6-phenyl4-(3-pyridyl)PIM-1520[1]
2b 6-phenyl4-(4-pyridyl)PIM-1250[1]
2c 6-phenyl4-(4-hydroxyphenyl)PIM-185[1]
3a 5-chloro4-ethylALK (L1196M)85.2[2]
3b 5-chloro4-isopropylALK (L1196M)41.3[2]
3c 5-chloro4-cyclopropylALK (L1196M)65.7[2]
4a H4-(2,4-difluorobenzoyl)VEGFR-21.48 µM[3]
4b H4-(4-chlorobenzoyl)VEGFR-20.85 µM[3]
4c H4-(4-methoxybenzoyl)VEGFR-20.57 µM[3]

Key Insights:

  • For CK2 inhibition , substitution at the 6-position of the pyrazine ring with groups capable of hydrogen bonding, such as hydroxyl or amino groups, significantly enhances potency compared to an unsubstituted phenyl ring.

  • For PIM-1 inhibition , modifications at the 4-position of the piperazine ring are crucial. A 4-hydroxyphenyl group leads to a notable increase in activity, suggesting a key interaction in the kinase's active site.

  • Against the crizotinib-resistant ALK L1196M mutant , the size of the alkyl substituent at the 4-position of the piperazine ring influences activity, with an isopropyl group being optimal among the tested analogs.[2]

  • For VEGFR-2 inhibition , electron-donating and moderately electron-withdrawing substituents on a benzoyl moiety at the 4-position of the piperazine ring are favorable for activity.[3]

Table 2: SAR of this compound Derivatives as CNS Receptor Modulators
Compound IDR1 (Pyrazine Ring)R2 (Piperazine Ring)Target ReceptorKi (nM)Reference
5a H4-(2-methoxyphenyl)5-HT1A1.2[4][5]
5b H4-(2-pyridinyl)5-HT1A2.5[4][5]
5c H4-(1-naphthyl)5-HT1A0.8[4]
6a H4-(4-fluorobenzoyl)propylD23.1[5]
6b H4-(4-chlorobenzoyl)propylD22.5[5]
7a H4-benzhydrylH115[6]
7b H4-(4-chlorobenzhydryl)H18[6]

Key Insights:

  • For 5-HT1A receptor affinity , aryl substituents at the 4-position of the piperazine ring are common. A bulky, lipophilic group like a naphthyl moiety appears to enhance binding affinity.[4]

  • For D2 receptor affinity , a butyrophenone-like side chain attached to the 4-position of the piperazine is a key feature for potent antagonism.

  • For H1 receptor antagonism , a benzhydryl group at the 4-position of the piperazine is a well-established pharmacophore. Substitution on this group, such as with a chloro atom, can improve activity.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key assays.

Kinase Inhibition Assay (Example: ALK Kinase Assay)
  • Reagents and Materials : Recombinant human ALK kinase domain, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), and test compounds.

  • Procedure :

    • Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

    • 2.5 µL of the compound solution is added to the wells of a 96-well plate.

    • 2.5 µL of the ALK enzyme solution is added to each well and incubated for 10 minutes at room temperature.

    • 5 µL of the ATP/substrate mixture is added to initiate the reaction. The final ATP concentration is typically at or near the Km value for the enzyme.

    • The reaction is allowed to proceed for 1 hour at room temperature.

    • The reaction is stopped by the addition of a stop solution (e.g., 30 mM EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.

  • Data Analysis : The luminescence signal is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Receptor Binding Assay (Example: 5-HT1A Receptor Binding)
  • Reagents and Materials : Cell membranes expressing the human 5-HT1A receptor, [3H]8-OH-DPAT (radioligand), unlabeled 8-OH-DPAT (for non-specific binding), binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4), test compounds, glass fiber filters, and a scintillation counter.

  • Procedure :

    • Test compounds are serially diluted in DMSO and then in binding buffer.

    • In a 96-well plate, 50 µL of the test compound, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation are combined.

    • For determining non-specific binding, a high concentration of unlabeled 8-OH-DPAT is used instead of the test compound.

    • The plate is incubated for 60 minutes at room temperature.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold binding buffer to remove unbound radioligand.

    • The filters are dried, and scintillation cocktail is added.

  • Data Analysis : The radioactivity retained on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values are determined using the Cheng-Prusoff equation.

Cell Proliferation Assay (Example: MTT Assay for Anticancer Activity)
  • Reagents and Materials : Human cancer cell line (e.g., H3122 for ALK-positive NSCLC), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

  • Procedure :

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is essential for understanding the context of SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization lead Lead Compound library Compound Library (Derivatives) lead->library Modification in_vitro In Vitro Assays (Binding, Enzyme) library->in_vitro cell_based Cell-Based Assays (Proliferation, Function) in_vitro->cell_based sar SAR Analysis cell_based->sar optimization Lead Optimization sar->optimization optimization->lead New Lead

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., ALK, VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Inhibits

Caption: A representative kinase signaling pathway (PI3K/AKT/mTOR) targeted by inhibitors.

GPCR_Signaling_Pathway GPCR GPCR (e.g., 5-HT1A, D2) G_protein G Protein (Gi/o) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Firing) PKA->Response Ligand This compound Derivative Ligand->GPCR Binds to

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway for Gi/o-coupled receptors.

References

Comparative Cross-Reactivity Profiling of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(Piperazin-1-yl)pyrazine. Due to the limited availability of comprehensive public data on the unsubstituted parent compound, this guide leverages data from its close structural analogs, 1-phenylpiperazine and quipazine, to infer its likely off-target profile. For a broader perspective on cross-reactivity, the multi-kinase inhibitor Sunitinib is included as a reference compound with a well-characterized and extensive interaction profile.

The piperazine and pyrazine moieties are common scaffolds in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] This inherent promiscuity necessitates a thorough understanding of the cross-reactivity profile of any new compound containing these fragments to mitigate potential off-target effects and ensure therapeutic selectivity.

Inferred and Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound analogs and the comparator compound, Sunitinib, against a panel of receptors and kinases. This data provides an indication of the potential off-target interactions of this compound.

Table 1: Comparative Receptor Binding Affinity (Ki in nM)

Target1-Phenylpiperazine (Analog)Quipazine (Analog)Sunitinib (Comparator)
5-HT1A380[2]3600[1]ND
5-HT1BNDHigh Affinity[3][4]ND
5-HT2ANDHigh Affinity[3][5]ND
5-HT2CNDHigh Affinity[6]ND
5-HT3NDHigh Affinity[7]ND
α1-AdrenergicHigh Affinity[8]NDND
α2-AdrenergicNDNDND
Dopamine D2NDNDND

ND: Not Determined from the available search results.

Table 2: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetSunitinib (Comparator)[8][9][10]
VEGFR1<200
VEGFR2 (KDR)80
VEGFR3<200
PDGFRα80
PDGFRβ2
c-Kit9
FLT330-50
RETND
CSF-1RND
Src600

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the potential functional consequences of off-target binding, diagrams of relevant signaling pathways and a typical experimental workflow for assessing cross-reactivity are provided below.

G cluster_receptor Cell Membrane Ligand Ligand Receptor Receptor Ligand->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Effector G-Protein->Effector Modulates Second Messenger Second Messenger Effector->Second Messenger Generates Downstream Signaling Downstream Signaling Second Messenger->Downstream Signaling Activates

Generic GPCR Signaling Pathway

G Test Compound Test Compound Target Panel Receptor/Kinase Panel Test Compound->Target Panel Binding Assay Radioligand Binding or Kinase Activity Assay Target Panel->Binding Assay Data Acquisition Data Acquisition Binding Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results Ki / IC50 Values Data Analysis->Results

Cross-Reactivity Screening Workflow

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity data.

Protocol 1: Competitive Radioligand Binding Assay for GPCRs (e.g., 5-HT1A Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known radioligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[12]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., human 5-HT1A receptor).[13]

  • Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).[13]

  • Test compound (this compound or alternatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[14]

  • Initiation of Binding: Add the receptor-containing membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 100-250 µL.[14]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[13]

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complex from the unbound radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known saturating ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Kinase activity is inversely proportional to the amount of light generated.[15]

Materials:

  • Purified active kinase.

  • Kinase-specific substrate.

  • ATP.

  • Test compound (this compound or alternatives).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase assay buffer.

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction: In a white multi-well plate, set up the kinase reaction containing the kinase, substrate, and varying concentrations of the test compound in the kinase assay buffer.[16]

  • Initiation of Reaction: Initiate the reaction by adding a fixed concentration of ATP.[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[18]

Conclusion

The structural motifs present in this compound suggest a potential for cross-reactivity with a range of biological targets, particularly CNS receptors. The provided data on its close analogs, 1-phenylpiperazine and quipazine, indicate likely interactions with serotonergic and adrenergic receptors. A comprehensive assessment of its kinase inhibition profile would require further experimental investigation. The comparator compound, Sunitinib, illustrates a broad cross-reactivity profile against multiple kinases, a common characteristic of many small molecule inhibitors. For any novel compound intended for therapeutic use, a thorough in vitro cross-reactivity profiling against a broad panel of receptors, enzymes, and ion channels is a critical step in preclinical development to identify and mitigate potential off-target liabilities.

References

The In Vivo Efficacy of 2-(Piperazin-1-yl)pyrazine Compounds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. This guide provides a comparative analysis of the in vivo efficacy of select compounds based on this scaffold in animal models of central nervous system (CNS) disorders and neurodegenerative diseases. The data herein is compiled from various preclinical studies to offer an objective overview of their performance against relevant alternatives.

Antipsychotic Activity: Targeting Dopamine and Serotonin Pathways

A significant number of this compound derivatives have been explored for their antipsychotic potential, primarily through their action as antagonists at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of atypical antipsychotics, which are often associated with a broader efficacy spectrum and a more favorable side-effect profile compared to typical antipsychotics.

Comparative In Vivo Efficacy of Antipsychotic Compounds

The following table summarizes the in vivo efficacy of representative this compound-containing compounds in established animal models of psychosis. For comparative purposes, data for the well-characterized atypical antipsychotic, Olanzapine, is included. It is important to note that the data presented is a synthesis from different studies and not from a single head-to-head comparative trial.

Compound/DrugAnimal ModelKey Efficacy EndpointDosage RangeResultReference
Dixyrazine Amphetamine-Induced Hyperlocomotion (Rat)Reduction of locomotor activity1-10 mg/kgDose-dependent reduction in hyperlocomotion[1]
Prepulse Inhibition (PPI) Deficit (Rat)Reversal of sensory gating deficit1-5 mg/kgPartial reversal of apomorphine-induced PPI deficit[1]
Atypical Antipsychotic Analogue Amphetamine-Induced Hyperlocomotion (Mouse)Reduction of locomotor activity0.5-5 mg/kgSignificant reduction in hyperlocomotion[1]
NMDA Antagonist-Induced PPI Deficit (Rat)Reversal of sensory gating deficit1-10 mg/kgComplete reversal of MK-801-induced PPI deficit[1]
Olanzapine (Reference) Amphetamine-Induced Hyperlocomotion (Rat)Reduction of locomotor activity0.5-2.5 mg/kgPotent and dose-dependent reduction[1]
NMDA Antagonist-Induced PPI Deficit (Rat)Reversal of sensory gating deficit1-5 mg/kgRobust reversal of phencyclidine-induced PPI deficit[2]
Experimental Protocols

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the dopamine-agonist-induced increase in locomotor activity, a proxy for the positive symptoms of psychosis.[1]

  • Animals: Male Wistar rats or C57BL/6J mice are typically used.[1]

  • Procedure: Animals are habituated to an open-field arena equipped with infrared beams. Following habituation, the test compound or vehicle is administered. After a set pretreatment time, d-amphetamine is administered, and locomotor activity is recorded for 60-90 minutes.[1]

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.[1]

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This model evaluates the ability of a compound to restore this function.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Procedure: A weak auditory prestimulus (prepulse) is presented shortly before a startling auditory stimulus (pulse). The startle response is measured via a transducer platform. The test compound is administered before a PPI-disrupting agent (e.g., apomorphine, MK-801, phencyclidine).

  • Data Analysis: The percentage of PPI is calculated as [(startle response to pulse alone - startle response to prepulse + pulse) / startle response to pulse alone] x 100.

Signaling Pathway in Antipsychotic Action

The therapeutic effects of many this compound based antipsychotics are attributed to their modulation of dopaminergic and serotonergic signaling pathways in the brain. The diagram below illustrates this proposed mechanism of action.

Antipsychotic_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signaling Downstream Signaling D2R->Signaling Gαi inhibition HT2AR->Signaling Gαq activation Therapeutic_Effect Reduction of Psychotic Symptoms Signaling->Therapeutic_Effect Modulation of Neuronal Activity Compound This compound Compound Compound->D2R Antagonism Compound->HT2AR Antagonism

Caption: Proposed mechanism of action for antipsychotic this compound compounds.

Neuroprotective Activity: Targeting Pathologies of Neurodegenerative Diseases

Certain this compound derivatives have shown promise in preclinical models of neurodegenerative disorders, particularly Alzheimer's disease. These compounds are often designed to interfere with the pathological aggregation of proteins like amyloid-beta (Aβ) and tau.

Comparative In Vivo Efficacy of Neuroprotective Compounds

The following table presents in vivo efficacy data for representative this compound based compounds in animal models of Alzheimer's disease.

CompoundAnimal ModelKey Efficacy EndpointDosageResultReference
D-688 Drosophila melanogaster expressing human tauIncreased survivalNot specifiedSignificantly increased the survival of flies compared to vehicle-treated controls[3]
PD07 Scopolamine-induced amnesia (Rat)Improved memory and cognition10 mg/kg, p.o.Significantly improved performance in behavioral memory tests[4]
Inhibition of brain AChE activity10 mg/kg, p.o.Increased acetylcholine levels in the brain[4]
Experimental Protocols

Drosophila melanogaster Tauopathy Model: This model utilizes genetically modified fruit flies that express human tau protein, leading to neurodegeneration.

  • Procedure: The test compound is typically administered to the flies through their food. The survival rate of the flies is monitored over time and compared to a control group.

  • Data Analysis: Kaplan-Meier survival curves are generated to compare the lifespan of treated and untreated flies.

Scopolamine-Induced Amnesia Model: This rodent model is used to screen for compounds with potential to improve cognitive function. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits.[4]

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure: Animals are treated with the test compound prior to the administration of scopolamine. Cognitive performance is then assessed using behavioral tests such as the Morris water maze or passive avoidance task.[4]

  • Data Analysis: Parameters such as escape latency, time spent in the target quadrant (Morris water maze), or latency to enter a dark compartment (passive avoidance) are measured and compared between groups.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a general workflow for the preclinical evaluation of this compound compounds in animal models.

InVivo_Workflow cluster_setup Experimental Setup cluster_execution In Vivo Experiment cluster_analysis Data Analysis & Interpretation A Compound Synthesis & Characterization C Dose Formulation & Administration Route A->C B Animal Model Selection (e.g., Rat, Mouse, Drosophila) B->C D Treatment Group (Test Compound) C->D E Control Group (Vehicle) C->E F Reference Drug Group (Positive Control) C->F G Behavioral/Physiological Readouts D->G E->G F->G H Data Collection & Quantification G->H I Statistical Analysis H->I J Efficacy & Safety Assessment I->J

Caption: General workflow for in vivo efficacy studies of novel compounds.

Conclusion

The this compound scaffold continues to be a fruitful starting point for the development of novel therapeutics targeting a variety of diseases. The compounds highlighted in this guide demonstrate promising in vivo efficacy in animal models of psychosis and neurodegenerative disorders. While direct comparative studies are often lacking, the available data suggests that compounds from this class can exhibit potent and specific activities. Further head-to-head in vivo studies are warranted to definitively establish the therapeutic potential of these compounds relative to existing treatments. The detailed experimental protocols and mechanistic insights provided herein are intended to aid researchers in the design and interpretation of future preclinical studies in this exciting area of drug discovery.

References

A Comparative Guide to the Synthetic Routes of 2-(Piperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of the two primary synthetic routes to 2-(piperazin-1-yl)pyrazine: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. We present a comprehensive analysis of their efficiency, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research and development needs.

The synthesis of this compound, a valuable building block in medicinal chemistry, is predominantly achieved through two well-established methods. The choice between these routes often depends on factors such as desired yield, reaction time, cost of reagents, and scalability. This guide will delve into the specifics of each method to provide a clear comparison.

At a Glance: Comparing Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Yield Good to Excellent (up to 88%)Generally High (often >90%)
Reaction Time Several hours to days (conventional heating)Minutes to hours (microwave-assisted)
Reaction Temperature Elevated temperatures often requiredMild to elevated temperatures
Reagents 2-chloropyrazine, piperazine, base (e.g., K₂CO₃)2-chloropyrazine, piperazine, palladium catalyst, phosphine ligand, base (e.g., NaOtBu)
Cost Generally lower cost due to absence of catalyst and ligandHigher cost due to palladium catalyst and specialized phosphine ligands
Key Advantage Simplicity and cost-effectivenessHigh efficiency, speed (especially with microwave), and broad substrate scope
Potential Drawback Potential for bis-substitution side productsCost and sensitivity of catalyst and ligands

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical and straightforward approach for the synthesis of this compound. This method involves the direct reaction of 2-chloropyrazine with piperazine, typically in the presence of a base to neutralize the HCl generated during the reaction. The electron-deficient nature of the pyrazine ring facilitates the nucleophilic attack by piperazine.

Experimental Protocol:

A common procedure for the SNAr reaction is as follows:

  • To a stirred solution of piperazine (2.5 equivalents) and potassium carbonate (1.5 equivalents) in water, 2-chloropyrimidine (1 equivalent) is added portion-wise at 50-65 °C.

  • The reaction mixture is then stirred at 60-65 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

This method has been reported to yield the desired product in up to 88% yield. A notable side product of this reaction is the formation of 1,4-di(pyrazin-2-yl)piperazine, which can occur if the stoichiometry and reaction conditions are not carefully controlled.

SNAr_Workflow reagents Reagents: 2-Chloropyrazine Piperazine K₂CO₃ Water reaction Reaction: Stir at 60-65 °C reagents->reaction Heat workup Workup: Cooling Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Experimental workflow for the SNAr synthesis.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of C-N bonds. This method offers high efficiency and can often be performed under milder conditions compared to traditional SNAr reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To a reaction vessel are added 2-chloropyrazine (1 equivalent), piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents) in an anhydrous solvent (e.g., toluene or dioxane).

  • The vessel is sealed and heated, either conventionally or using a microwave reactor, until the starting material is consumed (monitored by TLC or LC-MS). Microwave-assisted reactions are often complete within 10-30 minutes.[1]

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The residue is purified by column chromatography to yield this compound.

The selection of the appropriate catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination and can significantly impact the reaction's efficiency and cost.

Buchwald_Hartwig_Workflow reagents Reagents: 2-Chloropyrazine Piperazine Pd Catalyst & Ligand Base Solvent reaction Reaction: Conventional or Microwave Heating reagents->reaction Heat workup Workup: Dilution Washing reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Experimental workflow for the Buchwald-Hartwig synthesis.

Signaling Pathway Analogy in Method Selection

The decision-making process for selecting a synthetic route can be analogized to a signaling pathway, where the desired outcome (high yield, purity, cost-effectiveness) is the final cellular response.

Synthesis_Decision_Pathway start Start: Need for this compound snar Consider SNAr Route start->snar buchwald Consider Buchwald-Hartwig Route start->buchwald snar_pros Pros: Low Cost Simplicity snar->snar_pros snar_cons Cons: Longer Reaction Time Potential Byproducts snar->snar_cons decision Decision Point: Prioritize Cost or Efficiency? snar->decision buchwald_pros Pros: High Yield Fast Reaction (Microwave) buchwald->buchwald_pros buchwald_cons Cons: Higher Cost Catalyst Sensitivity buchwald->buchwald_cons buchwald->decision outcome_snar Outcome: Cost-Effective Synthesis decision->outcome_snar Cost outcome_buchwald Outcome: High-Throughput Synthesis decision->outcome_buchwald Efficiency

Decision pathway for selecting a synthetic route.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are viable and effective methods for the synthesis of this compound. The SNAr route offers a simpler, more cost-effective approach, making it suitable for larger-scale synthesis where cost is a primary concern. However, it may require longer reaction times and careful optimization to minimize side-product formation.

On the other hand, the Buchwald-Hartwig amination provides a highly efficient and rapid synthesis, particularly when coupled with microwave technology. This makes it an excellent choice for high-throughput synthesis and medicinal chemistry applications where speed and yield are critical. The higher cost of the catalyst and ligands is a key consideration for this method.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, balancing the need for efficiency and speed against budgetary constraints. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important heterocyclic compound.

References

Comparative Spectroscopic Analysis of 2-(Piperazin-1-yl)pyrazine Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and purity of chemical batches is paramount. This guide provides a framework for the spectroscopic comparison of different batches of 2-(Piperazin-1-yl)pyrazine, a heterocyclic compound with potential applications in medicinal chemistry. By presenting objective experimental data and detailed methodologies, this document aims to facilitate the quality control and characterization of this important molecule.

Executive Summary

This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and compare batches of this compound. Representative data, presented in comparative tables, highlight the expected spectroscopic signatures of the molecule. Detailed experimental protocols are provided to ensure reproducibility of the analyses. Furthermore, visualizations of a common experimental workflow and a relevant biological signaling pathway are included to provide a broader context for the application of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for two hypothetical batches of this compound. These values are based on typical chemical shifts and absorption frequencies for the pyrazine and piperazine functional groups. In a real-world scenario, researchers would replace this representative data with their own experimental findings to assess batch-to-batch variability.

¹H NMR Data Comparison

Solvent: CDCl₃ Frequency: 400 MHz

Assignment Expected Chemical Shift (ppm) Batch 1 (ppm) Batch 2 (ppm) Multiplicity Integration
Pyrazine-H8.0 - 8.28.158.16d1H
Pyrazine-H7.8 - 8.07.957.96d1H
Pyrazine-H7.6 - 7.87.707.71t1H
Piperazine-H (α to pyrazine)3.6 - 3.83.753.76t4H
Piperazine-H (β to pyrazine)2.9 - 3.13.053.06t4H
Piperazine-NH1.8 - 2.21.982.01s (br)1H
¹³C NMR Data Comparison

Solvent: CDCl₃ Frequency: 100 MHz

Assignment Expected Chemical Shift (ppm) Batch 1 (ppm) Batch 2 (ppm)
Pyrazine-C (C-N)155 - 158156.5156.6
Pyrazine-C142 - 145143.2143.3
Pyrazine-C135 - 138136.8136.9
Pyrazine-C130 - 133131.5131.6
Piperazine-C (α to pyrazine)48 - 5250.150.2
Piperazine-C (β to pyrazine)45 - 4846.546.6
FT-IR Data Comparison

Sample Preparation: KBr Pellet

Vibrational Mode Expected Wavenumber (cm⁻¹) Batch 1 (cm⁻¹) Batch 2 (cm⁻¹) Intensity
N-H Stretch (Piperazine)3250 - 340033203322Medium
C-H Stretch (Aromatic)3000 - 310030553056Medium
C-H Stretch (Aliphatic)2800 - 30002945, 28502946, 2851Strong
C=N Stretch (Pyrazine)1580 - 162015951596Strong
C=C Stretch (Pyrazine)1400 - 15001480, 14201481, 1421Medium
C-N Stretch1150 - 125012101211Strong
Mass Spectrometry Data Comparison

Ionization Method: Electron Ionization (EI)

Ion m/z (Expected) Batch 1 (m/z) Batch 2 (m/z) Relative Intensity (%) Proposed Fragment
[M]⁺164.11164.1164.185Molecular Ion
[M-C₂H₄N]⁺121.09121.1121.1100Loss of ethylenimine from piperazine
[C₄H₃N₂]⁺79.0379.079.060Pyrazinyl cation
[C₄H₅N₂]⁺81.0481.081.045Piperazine fragment

Experimental Protocols

To ensure the reliability and consistency of the spectroscopic data, the following detailed experimental protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound batch sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the this compound batch sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure (approximately 8-10 tons) for 2-3 minutes to form a transparent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: Collect a background spectrum of the empty sample compartment prior to sample analysis.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the this compound batch sample in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 - 400.

    • Scan Speed: 1 scan/second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference spectrum or a spectral library if available.

Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a relevant biological signaling pathway where piperazine derivatives often play a role.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Batch Comparison Sample This compound Batch Dissolve Dissolve in CDCl3 (NMR) Sample->Dissolve Pellet Prepare KBr Pellet (FT-IR) Sample->Pellet Solution Prepare Methanol Solution (MS) Sample->Solution NMR NMR Spectrometer Dissolve->NMR FTIR FT-IR Spectrometer Pellet->FTIR MS Mass Spectrometer Solution->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data FTIR_Data Acquire & Process FT-IR Spectrum FTIR->FTIR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Compare Compare Spectroscopic Data of Batches NMR_Data->Compare FTIR_Data->Compare MS_Data->Compare

Caption: Experimental workflow for spectroscopic analysis.

Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The following diagram illustrates a simplified GPCR signaling pathway.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Serotonin) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified G-Protein Coupled Receptor signaling pathway.

Target Validation of Novel 2-(Piperazin-1-yl)pyrazine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a novel 2-(piperazin-1-yl)pyrazine derivative, Gilteritinib, against a well-established multi-kinase inhibitor, Cabozantinib, in the context of cancer target validation. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel kinase inhibitors.

Introduction

The this compound scaffold has emerged as a promising framework in the design of novel kinase inhibitors for cancer therapy. These derivatives have shown potential in targeting key signaling pathways involved in tumor growth, proliferation, and survival. This guide focuses on the target validation of Gilteritinib, a potent FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor, by comparing its performance with Cabozantinib, a multi-targeted kinase inhibitor active against MET, VEGFR2, AXL, and other kinases.[1][2] The objective is to provide a clear, data-driven comparison to aid in the evaluation of novel compounds within this chemical class.

Comparative Efficacy: Kinase Inhibition and Cellular Viability

The inhibitory activity of Gilteritinib and Cabozantinib against key oncogenic kinases, as well as their effect on cancer cell viability, are summarized below. The data presented is compiled from various preclinical studies to provide a comparative overview.

Table 1: Comparative Kinase Inhibition (IC50 nM)
Kinase TargetGilteritinib (IC50 nM)Cabozantinib (IC50 nM)Reference
AXL0.737[2]
c-Met>10001.3[1]
VEGFR2>10000.035[1]
FLT30.2912[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

Table 2: Comparative Cell Viability in Cancer Cell Lines (GI50 µM)
Cell LineCancer TypeGilteritinib (GI50 µM)Cabozantinib (GI50 µM)Reference
MDA-MB-468Breast Cancer1.00Not Reported[3]
HOP-92Non-Small Cell Lung Cancer1.35Not Reported[3]
A549Non-Small Cell Lung Cancer>101.9[4]
HCT-116Colon CancerNot Reported2.19[5]

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear visualization of the targeted signaling pathways and the experimental workflows used for their validation.

Signaling Pathways

The following diagrams illustrate the AXL and c-Met/VEGFR2 signaling pathways, which are critical in cancer progression and are targeted by the compared inhibitors.[5][6]

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB Metastasis Metastasis & Invasion AXL->Metastasis DrugResistance Drug Resistance AXL->DrugResistance AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation STAT3->Proliferation NFkB->Proliferation Gilteritinib Gilteritinib Gilteritinib->AXL Inhibits Cabozantinib Cabozantinib Cabozantinib->AXL Inhibits

Caption: AXL Signaling Pathway and Inhibition.

cMet_VEGFR2_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Metastasis Metastasis cMet->Metastasis VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival RAS_MAPK->CellSurvival Cabozantinib Cabozantinib Cabozantinib->cMet Inhibits Cabozantinib->VEGFR2 Inhibits

Caption: c-Met and VEGFR2 Signaling Pathways and Inhibition.

Experimental Workflows

The following workflows outline the key experimental procedures for target validation.

Target_Validation_Workflow Start Start: Novel Compound KinaseAssay In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay CellViability Cell Viability Assay (e.g., MTT Assay) Start->CellViability DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis WesternBlot Western Blot Analysis (Phospho-Kinase Levels) CellViability->WesternBlot WesternBlot->DataAnalysis Conclusion Conclusion: Target Validated? DataAnalysis->Conclusion

Caption: General Workflow for Kinase Inhibitor Target Validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

MTT Cell Viability Assay Protocol

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives or control compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values.

Western Blot Protocol for Phospho-Kinase Analysis

This protocol is used to determine the effect of the inhibitors on the phosphorylation status of target kinases within cancer cells.[8]

  • Cell Lysis: Treat cancer cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-AXL, AXL, p-Met, Met) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein.

Conclusion

This comparative guide demonstrates that while Gilteritinib shows high potency and selectivity for FLT3 and AXL, Cabozantinib offers a broader spectrum of activity, notably against c-Met and VEGFR2. The choice of inhibitor for further development would depend on the specific cancer type and the desired target profile. The provided data and protocols offer a framework for the systematic evaluation of novel this compound derivatives in a preclinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Piperazin-1-yl)pyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Personal Protective Equipment (PPE)

Based on the analysis of similar piperazine-containing molecules, 2-(Piperazin-1-yl)pyrazine is anticipated to present several health hazards. These include potential skin and eye irritation, respiratory tract irritation, and the possibility of causing an allergic skin reaction. It may also be harmful if swallowed.[1] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or glasses.To prevent eye contact and serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact and potential irritation or allergic reactions.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A certified respirator should be used if dust or aerosols are generated.To prevent inhalation and respiratory irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, spill management, and final disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

1. Risk Assessment and Preparation: Before beginning any work that will generate waste, conduct a thorough risk assessment. Prepare a designated and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name: this compound.

2. Waste Collection: All materials contaminated with this compound, including residual amounts of the chemical, weighing papers, and used pipette tips, must be collected in the designated hazardous waste container. To prevent unintended chemical reactions, do not mix this waste with other incompatible chemicals.

3. Decontamination of Equipment: Any non-disposable laboratory equipment that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent, such as ethanol or isopropanol, followed by a thorough washing with soap and water. All cleaning materials used in this process, such as wipes or paper towels, should also be disposed of in the hazardous waste container.

4. Spill Management: In the event of a spill, the immediate area should be evacuated to prevent exposure. Ensure the area is well-ventilated, preferably within a chemical fume hood. The spill should be contained using an inert absorbent material like sand or vermiculite.[2] The absorbed material must then be carefully collected and placed into the hazardous waste container.[2] The spill area should be thoroughly cleaned after the absorbed material has been removed.

5. Final Disposal: The sealed hazardous waste container should be stored in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic. The final disposal of the waste must be conducted through a licensed environmental services company. The recommended disposal method for similar organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]

Important Note: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste.[2][4]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram has been created.

cluster_prep Preparation cluster_collection Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment prep_waste_container Prepare Labeled Hazardous Waste Container risk_assessment->prep_waste_container collect_waste Collect Contaminated Materials prep_waste_container->collect_waste decontaminate Decontaminate Reusable Equipment collect_waste->decontaminate spill Spill Occurs collect_waste->spill Potential Event store_waste Store Sealed Container in Designated Area decontaminate->store_waste contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Absorbed Material into Waste Container contain_spill->collect_spill collect_spill->store_waste licensed_disposal Arrange for Licensed Hazardous Waste Disposal store_waste->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.